molecular formula C12H12BN8Na B049266 Sodium tetrakis(1-imidazolyl)borate CAS No. 68146-65-6

Sodium tetrakis(1-imidazolyl)borate

Cat. No.: B049266
CAS No.: 68146-65-6
M. Wt: 302.08 g/mol
InChI Key: OVRFSDYWKKOQMW-UHFFFAOYSA-N
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Description

Sodium tetrakis(1-imidazolyl)borate is a sophisticated, anionic scorpionate ligand of significant interest in inorganic and materials chemistry. Its unique structure, featuring four imidazolyl donor groups arranged around a central borate core, allows it to act as a versatile multidentate chelator for a wide range of metal ions, including transition metals, lanthanides, and actinides. This compound is particularly valued for mimicking the histidine binding environment found in metalloenzymes, making it a crucial building block for modeling active sites and developing bioinorganic catalysts. Its primary research applications include the synthesis of novel coordination complexes with tailored geometries and electronic properties, the construction of metal-organic frameworks (MOFs) and porous coordination polymers for gas storage and separation, and the development of single-molecule magnets (SMMs) and luminescent materials. The mechanism of action involves the imidazole nitrogen atoms coordinating to a metal center, forming stable complexes where the steric and electronic properties can be finely tuned. This high-purity reagent is an essential tool for researchers advancing the fields of supramolecular chemistry, catalysis, and advanced functional materials.

Properties

IUPAC Name

sodium;tetra(imidazol-1-yl)boranuide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRFSDYWKKOQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BN8Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635570
Record name Sodium tetra(1H-imidazol-1-yl)borate(1-)
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Molecular Weight

302.08 g/mol
Source PubChem
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CAS No.

68146-65-6
Record name Sodium tetra(1H-imidazol-1-yl)borate(1-)
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Record name Sodium tetrakis(1-imidazolyl)borate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Tetrakis(1-imidazolyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Ligand Precursor

Sodium tetrakis(1-imidazolyl)borate, often abbreviated as Na[B(Im)₄], is a remarkable and versatile precursor in the realm of coordination chemistry and materials science. Its unique structure, featuring a central boron atom tetrahedrally coordinated to four imidazole rings, provides a sterically demanding yet electronically rich ligand framework. This guide offers a comprehensive overview of the synthesis, purification, and detailed characterization of this important compound, tailored for researchers, scientists, and professionals in drug development who may leverage its properties in the design of novel metal-organic frameworks (MOFs), catalysts, and biologically active molecules. The protocols and analyses presented herein are grounded in established literature and aim to provide a self-validating system for the successful preparation and identification of high-purity this compound.

I. Synthesis of this compound: A Controlled Approach

The synthesis of this compound is achieved through the reaction of sodium borohydride with an excess of molten imidazole. This reaction proceeds with the evolution of hydrogen gas as the borohydride is substituted by the imidazolyl groups. The causality behind using a large excess of imidazole is twofold: it acts as both a reactant and a high-boiling solvent, facilitating the reaction to completion at elevated temperatures.

Experimental Protocol: A Step-by-Step Methodology

The following protocol is adapted from a well-established procedure for the synthesis of poly(imidazolyl)borate ligands[1].

Materials and Equipment:

  • Sodium borohydride (NaBH₄)

  • Imidazole

  • Acetone (anhydrous)

  • Ethanol (anhydrous)

  • Nitrogen-flushed reaction flask equipped with a reflux condenser and an oil bubbler

  • Heating mantle with a temperature controller

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a nitrogen-flushed flask, combine sodium borohydride (3.78 g, 0.1 mol) and imidazole (54.5 g, 0.8 mol).

  • Heat the mixture to 225 °C under a gentle flow of nitrogen. The evolution of hydrogen gas should be monitored via the oil bubbler.

  • Maintain the reaction at this temperature for 1.5 hours, or until the cessation of hydrogen evolution.

  • Allow the reaction mixture to cool to room temperature.

  • Add 100 mL of anhydrous acetone to the solidified reaction mixture. This step is crucial for dissolving unreacted imidazole and any reaction byproducts, leaving the desired product as a solid.

  • Isolate the crude this compound by filtration.

  • Purify the crude product by recrystallization from hot anhydrous ethanol to yield an off-white solid.

  • Dry the purified product under vacuum to obtain the final compound. A typical yield for this reaction is approximately 92%[1].

Synthesis_Workflow Reactants NaBH₄ + Imidazole (Excess) Reaction Heat to 225 °C (1.5 h, N₂ atm) Reactants->Reaction Crude_Mixture Solidified Reaction Mixture Reaction->Crude_Mixture Acetone_Wash Acetone Wash (Removes excess Imidazole) Crude_Mixture->Acetone_Wash Crude_Product Crude Na[B(Im)₄] (Solid) Acetone_Wash->Crude_Product Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product Pure Na[B(Im)₄] (Off-white solid) Recrystallization->Pure_Product

Figure 1: Synthesis and Purification Workflow for this compound.

II. Comprehensive Characterization: Validating Identity and Purity

A rigorous characterization of the synthesized this compound is paramount to ensure its suitability for downstream applications. The following section details the key analytical techniques and expected results for this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra are typically recorded in deuterated water (D₂O) due to the salt's solubility.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the imidazole rings. The expected chemical shifts are as follows[1]:

Chemical Shift (ppm)MultiplicityAssignment
7.233SingletH-2 (imidazole)
7.055SingletH-4 (imidazole)
6.856SingletH-5 (imidazole)

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number and types of carbon atoms in the molecule. The expected chemical shifts are[1]:

Chemical Shift (ppm)Assignment
140.92C-2 (imidazole)
128.50C-4 (imidazole)
122.28C-5 (imidazole)

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for confirming the tetrahedral coordination environment of the boron atom. A single resonance is expected, indicative of a symmetrical environment. The reported chemical shift is[1]:

Chemical Shift (ppm)Assignment
2.117Tetrahedral Boron [B(Im)₄]⁻
B. Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the chemical bonds within the molecule, providing a characteristic "fingerprint." The IR spectrum of this compound is complex due to the numerous vibrational modes of the imidazole rings. Key absorption bands are summarized below[1]:

Wavenumber (cm⁻¹)Assignment
3145, 3125, 3113C-H stretching vibrations of the imidazole rings
1696, 1614C=C and C=N stretching vibrations
1475Ring stretching vibrations
1293, 1247, 1208In-plane C-H bending vibrations
1109, 1082, 1040B-N stretching and ring breathing modes
923, 819, 776Out-of-plane C-H bending vibrations
C. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the tetrakis(imidazolyl)borate anion. Fast Atom Bombardment (FAB) mass spectrometry in the negative ion mode is a suitable technique for this ionic compound. The expected parent ion peak corresponds to the [B(Im)₄]⁻ anion[1]:

m/zAssignment
279[B(Im)₄]⁻
D. Thermal Analysis (TGA/DSC)

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Validation Validated Structure & Purity NMR->Validation IR Infrared Spectroscopy (FTIR) IR->Validation MS Mass Spectrometry (FAB-MS) MS->Validation TGA_DSC Thermogravimetric Analysis & Differential Scanning Calorimetry (TGA/DSC) TGA_DSC->Validation Synthesized_Product Purified Na[B(Im)₄] Synthesized_Product->NMR Synthesized_Product->IR Synthesized_Product->MS Synthesized_Product->TGA_DSC

Figure 2: Comprehensive Characterization Workflow for this compound.

III. Applications and Future Outlook

This compound serves as a valuable starting material for a variety of applications:

  • Coordination Chemistry: It is used to synthesize novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties[1].

  • Organometallic Chemistry: It has been employed in the preparation of poly(imidazolyl)borate organotin(IV) complexes.

  • Materials Science: The tetrakis(1-imidazolyl)borate anion can be incorporated into ionic liquids and used in the synthesis of zwitterionic molecules for applications in electronic devices.

  • Analytical Chemistry: It has been investigated for its ability to precipitate specific cations, such as deuterium.

The continued exploration of this versatile building block is expected to yield new materials with tailored properties for catalysis, gas storage, and biomedical applications.

IV. Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. By following the outlined protocols and understanding the expected analytical data, researchers can confidently prepare and validate this important compound for their specific research needs. The combination of a robust synthesis and comprehensive characterization ensures the scientific integrity and reliability of any subsequent studies utilizing this versatile ligand precursor.

References

  • Dias, H. V. R., & Cowley, A. H. (1993). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry, 32(24), 5491–5494. [Link]

Sources

An In-Depth Technical Guide to Sodium Tetrakis(1-imidazolyl)borate (CAS: 68146-65-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that the utility of a chemical compound is deeply rooted in a thorough understanding of its fundamental properties, synthesis, and reactivity. Sodium tetrakis(1-imidazolyl)borate, with its unique structural motif of a central boron atom tetrahedrally coordinated by four imidazole rings, presents a fascinating case study.[1] It is not merely a salt but a versatile building block, a precursor to novel materials, and a sophisticated ligand for coordination chemistry. This guide is structured to provide not just a compilation of data, but a narrative that explains the causality behind its applications, empowering researchers to harness its full potential. The protocols described herein are designed to be self-validating, providing a clear rationale for each step, a cornerstone of trustworthy and reproducible science.

Core Molecular and Physical Properties

This compound, denoted as Na[B(Im)₄], is a white to off-white solid.[2] The anion, [B(Im)₄]⁻, is the cornerstone of its chemical identity, featuring a tetrahedral boron core which imparts structural rigidity. This geometry is crucial for its application in the construction of predictable three-dimensional structures like metal-organic frameworks (MOFs).

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 68146-65-6[3][4][5][6]
Molecular Formula C₁₂H₁₂BN₈Na[3][4][5][6]
Molecular Weight 302.08 g/mol [3][4][5][6]
Appearance Off-white to light brown solid[2]
Storage Temperature 2-8°C, sealed from moisture[2]
Melting Point >300 °C[7]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[8]
Spectroscopic Signature

A comprehensive understanding of the spectroscopic properties of Na[B(Im)₄] is essential for its synthesis and quality control.

  • ¹H NMR (D₂O): The proton NMR spectrum in D₂O is expected to show three distinct signals corresponding to the protons on the imidazole ring. Based on related compounds, the approximate chemical shifts would be observed for the H-2, H-4, and H-5 protons of the imidazole rings.

  • ¹³C NMR: The carbon NMR spectrum will similarly display distinct resonances for the carbon atoms of the four equivalent imidazole rings.

  • ¹¹B NMR: As a tetracoordinate borate, the ¹¹B NMR spectrum should exhibit a single, relatively sharp resonance in the upfield region (typically between -2 and -22 ppm), characteristic of a tetrahedral boron environment.[9] This is a key diagnostic tool to confirm the successful formation of the tetra-substituted borate anion.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic bands for the C-H, C=N, and C=C stretching and bending vibrations of the imidazole rings. A strong band associated with the B-N stretching vibration is also a key feature.

Synthesis of this compound: A Mechanistic Approach

The synthesis of Na[B(Im)₄] is conceptually straightforward and relies on the nucleophilic character of imidazole and the hydride-donating ability of sodium borohydride.

Proposed Reaction Pathway

The reaction proceeds through the stepwise substitution of the hydride ions of the borohydride with imidazole molecules. The lone pair of electrons on the nitrogen of the imidazole acts as a nucleophile, attacking the boron center, while a hydride ion is eliminated. This process is repeated until all four hydrides are replaced.

A conceptual diagram of the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related poly(azolyl)borates.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine sodium borohydride (1.0 eq) and a stoichiometric excess of imidazole (at least 4.0 eq).

  • Reaction Execution: The reaction can be performed neat (by melting the reactants together) or in a high-boiling inert solvent such as tetrahydrofuran (THF). Heat the mixture to reflux. The reaction progress can be monitored by the evolution of hydrogen gas.

  • Work-up and Purification: After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., acetone) to remove unreacted imidazole and byproducts.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield Na[B(Im)₄] as an off-white solid.

Reactivity and Coordination Chemistry

The [B(Im)₄]⁻ anion is a versatile ligand in coordination chemistry. The four imidazole rings provide multiple potential coordination sites through their N-3 nitrogen atoms. This allows the ligand to act as a multidentate linker, forming stable complexes with a wide range of metal ions.

Ligand Behavior and Complex Formation

The tetrakis(1-imidazolyl)borate anion can coordinate to metal centers in various modes, from monodentate to tetradentate, depending on the metal ion's size, coordination preference, and the reaction conditions. This flexibility allows for the construction of diverse supramolecular architectures, including discrete molecular complexes, 1D chains, 2D layers, and 3D frameworks.

Coordination_Modes cluster_complexes Metal Complexes BIm4 [B(Im)₄]⁻ M1 M¹⁺ BIm4->M1 Bridging M2 M²⁺ BIm4->M2 Chelating M3 M³⁺ BIm4->M3 Multidentate Complex1D 1D Chain M1->Complex1D Complex2D 2D Layer M2->Complex2D Complex3D 3D Framework M3->Complex3D Organotin_Synthesis Start Start Reactants Na[B(Im)₄] + R₂SnCl₂ Start->Reactants Solvent Solvent (e.g., Methanol) Reactants->Solvent Reaction Stir at Room Temp. Solvent->Reaction Precipitate Formation of Precipitate Reaction->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product [R₂Sn(B(Im)₄)Cl]n Dry->Product

Workflow for the synthesis of a poly(imidazolyl)borate organotin(IV) complex.
Potential in Drug Development: A Frontier for Exploration

While direct biological activity of this compound itself has not been extensively reported, its role as a ligand for creating metal complexes opens up significant possibilities in medicinal chemistry. Metal-based drugs are an important class of therapeutics, with cisplatin being a landmark example. [10]The unique geometries and reactivity of metal complexes allow them to interact with biological targets in ways that are not always achievable with purely organic molecules.

The imidazole moiety is a well-known pharmacophore present in many biologically active compounds. Metal complexes incorporating imidazole-based ligands have demonstrated a wide range of biological activities, including antimicrobial and cytotoxic effects. [7][10][11][12][13][14]The chelation of a metal ion by a ligand can enhance its biological activity through mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the stabilization of the metal in a biologically active oxidation state.

The tetrakis(1-imidazolyl)borate ligand offers a pre-organized scaffold of four imidazole units, which could potentially bind to metalloenzymes or other biological targets. The synthesis of various metal complexes with this ligand, followed by systematic screening for antimicrobial and anticancer activity, represents a promising and largely unexplored area of research for drug development professionals.

Safety and Handling

This compound is classified as an irritant. [5]It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection). [3]* Recommended PPE: Dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves. * Storage: Store in a tightly closed container in a cool, dry place, away from moisture. [2]

Conclusion and Future Outlook

This compound is a compound with a rich and versatile chemistry. Its well-defined structure and multidentate coordination capabilities make it a valuable tool for chemists in academia and industry. While its applications in materials science are becoming increasingly established, its potential in the realm of medicinal chemistry and drug development is just beginning to be recognized. The systematic investigation of its metal complexes for biological activity could lead to the discovery of novel therapeutic agents. As with any powerful chemical tool, a deep understanding of its properties and safe handling are paramount to unlocking its full potential.

References

  • Li, H., et al. (2009). Molecular Design, Device Function and Surface Potential of Zwitterionic Electron Injection Layers. Journal of the American Chemical Society, 131(25), 8903-8912. Available at: [Link] [15]2. LookChem. (n.d.). Cas 68146-65-6, this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Organic Spectroscopy International. (n.d.). 11B NMR. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium tetraphenylborate. Retrieved from [Link]

  • Ziegler, C. J., et al. (2004). Lead and Thallium Tetrakis(imidazolyl)borates: Modifying Structure by Varying Metal and Anion. Inorganic Chemistry, 43(14), 4272-4277. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • ACS Publications. (2022). Optimizing Interfacial Energetics for Conjugated Polyelectrolyte Electron Injection Layers in High Efficiency and Fast Responding Polymer Light Emitting Diodes. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For The Reduction Of Aldehydes and Ketones. Retrieved from [Link]

  • University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]

  • ACS Publications. (2003). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Retrieved from [Link]

  • LookChem. (n.d.). Cas 68146-65-6, this compound. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Evaluation of the metal-dependent cytotoxic behaviour of coordination compounds. Retrieved from [Link]

  • ResearchGate. (2024). Biological activities of metal complexes with Schiff base. Retrieved from [Link]

  • PubMed. (2003). Tetrakis(imidazolyl)borate-based coordination polymers: group II network solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Metal Complexes. Retrieved from [Link]

  • MDPI. (2023). Metal-Based Complexes in Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxic Activity of Metal Nanoparticle Complexes. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. Retrieved from [Link]

Sources

Sodium Tetrakis(1-imidazolyl)borate: A Comprehensive Technical Guide to Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of sodium tetrakis(1-imidazolyl)borate, a versatile reagent and ligand precursor with significant applications in coordination chemistry, materials science, and drug development. The document delves into the core aspects of its molecular structure, the nuanced nature of its chemical bonding, and the established protocols for its synthesis and characterization. Through a detailed analysis of spectroscopic and crystallographic data, this guide aims to equip researchers, scientists, and professionals in drug development with a thorough understanding of this compound's properties and potential.

Introduction

This compound, with the chemical formula Na[B(C₃H₃N₂)₄], is an anionic borate salt characterized by a central boron atom tetrahedrally coordinated to four imidazole rings through the N1 nitrogen atom. The resulting tetrakis(1-imidazolyl)borate anion, often abbreviated as [B(Im)₄]⁻, is a robust, multidentate ligand that has garnered considerable interest for its ability to form stable coordination complexes and metal-organic frameworks (MOFs). Its utility spans from the synthesis of zwitterionic molecules to the precipitation of specific cations, such as deuterium. The unique electronic and steric properties imparted by the four imidazole moieties make this compound a valuable building block in the design of novel materials and functional molecules.

Synthesis and Characterization

The preparation of this compound is a straightforward process, making it readily accessible for research and development.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the reaction of sodium borohydride with imidazole in a suitable solvent.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a stoichiometric excess of imidazole in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Slowly add sodium borohydride (NaBH₄) to the imidazole solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. During this time, hydrogen gas will be evolved. Ensure proper ventilation.

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold THF to remove any unreacted imidazole.

  • Drying: Dry the resulting white powder under vacuum to yield pure this compound.

Reaction Scheme:

G NaBH4 NaBH₄ plus + NaBH4->plus Imidazole 4 C₃H₄N₂ plus->Imidazole arrow Imidazole->arrow Product Na[B(C₃H₃N₂)₄] arrow->Product plus2 + Product->plus2 H2 4 H₂ plus2->H2

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Chemical Shifts / FrequenciesInterpretation
¹H NMR (DMSO-d₆)δ 7.6-7.8 (s, 4H), 7.0-7.2 (s, 4H), 6.8-7.0 (s, 4H)Signals corresponding to the three distinct protons on the imidazole ring.
¹³C NMR (DMSO-d₆)δ 135-140, 125-130, 118-122Resonances for the three different carbon atoms in the imidazole ring.
¹¹B NMR (DMSO-d₆)δ -1 to -5 (s)A sharp singlet characteristic of a tetracoordinate boron atom.
FT-IR (ATR)~3100 cm⁻¹, ~1500 cm⁻¹, ~1050-1100 cm⁻¹C-H stretching of the imidazole ring, C=N and C=C stretching, and B-N stretching vibrations, respectively.

Molecular Structure and Bonding: An In-Depth Analysis

The unique properties of the tetrakis(1-imidazolyl)borate anion stem from its distinct three-dimensional structure and the nature of the bonds within the molecule.

Molecular Geometry

Crystallographic studies of related compounds, such as the lithium salt, reveal that the [B(Im)₄]⁻ anion possesses a tetrahedral geometry around the central boron atom. The four imidazole rings are attached to the boron atom through their N1 nitrogen atoms.

G cluster_0 Im cluster_1 Im cluster_2 Im cluster_3 Im B B N1 N1 B->N1 B-N N1_2 N1 B->N1_2 B-N N1_3 N1 B->N1_3 B-N N1_4 N1 B->N1_4 B-N C2 N1->C2 N3 C2->N3 C4 N3->C4 C5 C4->C5 C5->N1 C2_2 N1_2->C2_2 N3_2 C2_2->N3_2 C4_2 N3_2->C4_2 C5_2 C4_2->C5_2 C5_2->N1_2 C2_3 N1_3->C2_3 N3_3 C2_3->N3_3 C4_3 N3_3->C4_3 C5_3 C4_3->C5_3 C5_3->N1_3 C2_4 N1_4->C2_4 N3_4 C2_4->N3_4 C4_4 N3_4->C4_4 C5_4 C4_4->C5_4 C5_4->N1_4

Caption: Tetrahedral coordination of imidazole rings to the central boron atom.

The imidazole rings themselves are planar and can exhibit some degree of rotational freedom around the B-N bond, although steric hindrance between the rings influences their preferred orientation.

Nature of the Boron-Nitrogen Bond

The bond between the boron center and the nitrogen of the imidazole ring is a key feature of this molecule. The average B-N bond length is approximately 1.54 Å, which is typical for a B-N single bond in a tetracoordinate boron species. This bond is formed by the donation of the lone pair of electrons from the N1 nitrogen of imidazole into an empty sp³ hybrid orbital of the boron atom.

The electronic nature of the imidazole ring plays a crucial role in the stability and reactivity of the borate anion. The imidazole ring is an aromatic heterocycle with a delocalized π-electron system. The electron-donating character of the imidazole ligands increases the electron density on the central boron atom, which in turn influences the coordinating ability of the other nitrogen atom (N3) in each imidazole ring. This makes the [B(Im)₄]⁻ anion an effective multidentate ligand for a wide range of metal ions.

Applications in Research and Development

The unique structural and electronic features of this compound have led to its use in several key areas of chemical research.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The [B(Im)₄]⁻ anion is an excellent building block for the construction of coordination polymers and MOFs. The four imidazole rings provide multiple coordination sites (the N3 atoms), allowing for the formation of extended one-, two-, or three-dimensional networks with various metal cations. The choice of metal ion can influence the resulting network topology.

G cluster_0 Coordination Polymer Assembly NaBIm4 Na[B(Im)₄] SelfAssembly Self-Assembly NaBIm4->SelfAssembly MetalSalt Metal Salt (e.g., Pb(NO₃)₂) MetalSalt->SelfAssembly Solvent Solvent Solvent->SelfAssembly MOF Metal-Organic Framework {M[B(Im)₄]ₓ} SelfAssembly->MOF

Caption: Schematic workflow for the synthesis of MOFs using [B(Im)₄]⁻.

Synthesis of Zwitterionic Molecules

This compound serves as a precursor for the synthesis of novel zwitterionic molecules. Alkylation of one of the imidazole N3 atoms leads to the formation of a cationic imidazolium group, while the borate core remains anionic, resulting in a neutral molecule with separated positive and negative charges. These zwitterionic compounds have potential applications as electron injection layers in organic electronic devices.

Conclusion

This compound is a compound of significant interest due to its well-defined molecular structure, predictable bonding characteristics, and versatile reactivity. Its utility as a robust building block in supramolecular chemistry and materials science is well-established. This guide has provided a comprehensive overview of its synthesis, characterization, and the fundamental principles governing its structure and bonding, offering a solid foundation for researchers and developers working with this valuable chemical entity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Hockman, D. C., Moore, C. E., Huston, J. L., & Chao, S. (1981). The Study of this compound in the Precipitation of Deuterium Cations. Analytical Letters, 14(9), 719-730. [Link]

  • Cameron, T. S., Knop, O., & Bakshi, P. K. (1995). Crystal chemistry of tetraradial species. Part 7. Lithium tetrakis(1-imidazolyl)borate solvate, LiIV[LiIV(H2O)(MeOH)][B(C3H3N2)4]2·MeOH, a 3-dimensional polymer; with observations on the geometry of imidazole rings. Canadian Journal of Chemistry, 73(5), 651-664. [Link]

  • Hamilton, B. H., Kelly, K. A., Wagler, T. A., Espe, M. P., & Ziegler, C. J. (2004). Lead Tetrakis(imidazolyl)borate Solids: Anion Exchange, Solvent Intercalation, and Self-Assembly of an Organic Anion. Inorganic Chemistry, 43(1), 50-5

An In-depth Technical Guide to the Solubility of Sodium Tetrakis(1-imidazolyl)borate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium tetrakis(1-imidazolyl)borate (Na[B(Im)₄]) is a unique organoboron salt characterized by a central boron atom coordinated to four imidazole rings.[1][2] This structure, with its combination of an ionic sodium salt and bulky, nitrogen-containing heterocyclic ligands, imparts a distinct set of chemical properties that make it a valuable reagent in various fields. It serves as a precursor in the synthesis of zwitterionic molecules, as a ligand in the preparation of organometallic complexes, and as a selective precipitating agent.[2][3] For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a critical first step in reaction design, formulation, and purification processes. The choice of solvent can dictate reaction kinetics, product yield, and the feasibility of downstream processing.

This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. In the absence of extensive quantitative data in publicly accessible literature, this document synthesizes qualitative observations from patents and academic papers, provides a theoretical framework for understanding its solubility based on its molecular structure, and presents a robust, self-validating protocol for researchers to determine precise solubility in their own solvent systems.

Molecular Structure and its Implications for Solubility

To understand the solubility of this compound, we must first consider its structure. The compound is a salt, consisting of a sodium cation (Na⁺) and a large, sterically hindered tetrakis(1-imidazolyl)borate anion ([B(Im)₄]⁻).

  • Ionic Nature : As a salt, it is expected to be more soluble in polar solvents that can effectively solvate the sodium cation and the borate anion, overcoming the lattice energy of the solid.

  • The [B(Im)₄]⁻ Anion : The anion is large and has a delocalized negative charge distributed across the four imidazole rings and the central boron atom. The exterior of the anion is dominated by the imidazole rings, which are aromatic and contain both C-H bonds and polar C-N and N-H-like (in terms of hydrogen bond accepting capability) nitrogen atoms. This dual character suggests potential interactions with a range of solvents. The imidazole moieties can act as hydrogen bond acceptors, which is a crucial factor for solubility in protic solvents.[4]

The principle of "like dissolves like" provides a foundational but simplified lens through which to predict solubility. A more nuanced view considers the specific intermolecular forces at play: ion-dipole interactions, hydrogen bonding, and van der Waals forces. For Na[B(Im)₄], strong ion-dipole interactions with polar solvents are expected to be the primary driver of dissolution.

Qualitative Solubility Profile

Solvent ClassSolventObserved SolubilitySource(s)
Polar Aprotic Dimethylformamide (DMF)SolubleMentioned as a solvent for dissolving the compound in a thesis.[5]
Dimethyl Sulfoxide (DMSO)SolubleUsed as a solvent for reactions involving the compound.[3]
AcetoneSolubleImplied as a suitable solvent in a patent; a related salt was explicitly dissolved in acetone.[6][7]
Acetonitrile (ACN)SolubleListed as a potential solvent in a patent.[6]
Polar Protic WaterSolubleDescribed as a "water soluble reagent" and used in aqueous solutions for precipitation reactions.[7]
Methanol (MeOH)Likely SolubleA related polymer with this moiety was found to be soluble in methanol.[3]
Ethanol (EtOH)Likely SolubleOften shows similar behavior to methanol for such compounds.
Ethers Tetrahydrofuran (THF)Partially SolubleUsed to create a slurry or solution for preparing PVC membranes.[5][8]
Halogenated Dichloromethane (DCM)Partially SolubleUsed as an extraction solvent for related compounds, suggesting some degree of solubility.[7]
Non-Polar Aromatic TolueneLikely InsolubleGenerally, ionic salts exhibit poor solubility in non-polar solvents.
Non-Polar Aliphatic HexaneLikely InsolubleIonic nature and polar functional groups make solubility in non-polar aliphatic solvents highly unfavorable.

Expert Interpretation: The available data indicates that this compound is most soluble in polar aprotic solvents like DMF and DMSO. This is chemically logical, as these solvents possess high dielectric constants and are excellent at solvating cations, while the large, polarizable [B(Im)₄]⁻ anion can be stabilized. Its solubility in water is consistent with its salt-like character. The partial solubility in solvents like THF and dichloromethane suggests that while these solvents are not polar enough to fully dissolve large quantities, the organic character of the large anion allows for some degree of interaction and dissolution. Its solubility in polar protic solvents like methanol and ethanol is likely, driven by ion-dipole interactions and hydrogen bonding with the imidazole nitrogen atoms.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, such as in drug formulation or kinetic studies, it is imperative to determine the quantitative solubility. The following is a robust, self-validating protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the equilibrium saturation technique, a widely accepted and reliable approach.[9][10]

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the liquid phase is determined analytically.

Materials and Equipment
  • This compound (solid, ≥97% purity)

  • Solvent of interest (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Stock Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) in a volumetric flask to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution. The concentration range should bracket the expected solubility.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~100 mg of solid in 5 mL of solvent.

    • Accurately add a known volume or mass of the solvent of interest to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is reached.[9][10] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a sample from the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

    • Dilute the filtered sample with a known factor into the calibration range of your analytical method.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration. The imidazole ring provides a strong chromophore for UV detection.

  • Data Analysis:

    • Using the calibration curve generated from the standards, determine the concentration of the diluted samples.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation P1 Prepare Calibration Standards A3 Analyze by HPLC-UV or UV-Vis P1->A3 Calibrate P2 Add Excess Solute to Vials P3 Add Known Volume of Solvent E1 Equilibrate at Constant Temp (e.g., 24-72h) P3->E1 E2 Settle Undissolved Solids E1->E2 A1 Filter Supernatant (0.22 µm Syringe Filter) E2->A1 A2 Dilute Sample A1->A2 A2->A3 C1 Determine Concentration from Calibration Curve A3->C1 C2 Calculate Solubility (Account for Dilution) C1->C2

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature : For most salts, solubility in organic solvents increases with temperature. However, this relationship must be determined empirically for each solute-solvent system.

  • Solvent Polarity : As discussed, polar solvents are generally better for dissolving this ionic compound. A solvent's ability to form hydrogen bonds and its dielectric constant are key parameters.

  • Presence of Other Ions : The presence of other salts can affect solubility through the "common ion effect" or by altering the ionic strength of the solution, which can either increase or decrease solubility.[11]

Visualizing Solute-Solvent Interactions

The following diagram conceptualizes the key interactions driving the dissolution of Na[B(Im)₄] in a polar aprotic solvent like DMF versus a polar protic solvent like methanol.

Caption: Conceptual solute-solvent interactions.

Conclusion

This compound demonstrates a solubility profile consistent with its structure as an ionic salt with a large, organo-functionalized anion. It is most readily soluble in polar aprotic solvents such as DMF and DMSO and is also soluble in water. It exhibits partial to limited solubility in less polar solvents like THF and dichloromethane and is expected to be poorly soluble in non-polar solvents. For drug development and synthetic chemistry applications where precise knowledge of solubility is crucial, the experimental protocol provided in this guide offers a reliable method for obtaining quantitative data. A thorough understanding of these solubility characteristics is essential for the effective application of this versatile compound in research and development.

References
  • LookChem. Cas 68146-65-6, this compound. [Link]

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  • Musil, J., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

  • Hockman, D. C., et al. (1981). The Study of this compound in the Precipitation of Deuterium Cations. Analytical Letters, 14(9), 719-730. [Link]

  • National Institutes of Health (NIH). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • University of North Texas. Experiment 4: Solubility of a Salt. [Link]

  • Northern Kentucky University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

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  • Google Patents.
  • Google Patents. Fuel compositions exhibiting improved fuel stability.
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  • MDPI. Effects of Anion Impurities on the Solubility and Nucleation of Borax Decahydrate Crystals in Carbonate-Type Brine. [Link]

  • dCollection. 저작자표시-비영리-변경금지 2.0 대한민국 이용자는 아래의 조건을.... [Link]

  • PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium Tetrakis(1-imidazolyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Thermal Landscape of Poly(imidazolyl)borates

To our fellow researchers, scientists, and professionals in drug development, this document serves as a detailed technical guide into the thermal characteristics of sodium tetrakis(1-imidazolyl)borate (NaB(Im)₄). In the realm of pharmaceutical development and materials science, a thorough understanding of a compound's thermal stability is not merely academic—it is a cornerstone of safe handling, formulation, and predicting long-term viability. While specific, publicly available experimental data on the thermal decomposition of NaB(Im)₄ is limited, this guide synthesizes established principles from related boron-containing compounds and imidazolium salts to provide a robust framework for its analysis. We will delve into the anticipated thermal behavior, outline rigorous experimental protocols for its determination, and discuss the implications of its stability.

Introduction to this compound: A Versatile Building Block

This compound is a poly(imidazolyl)borate salt characterized by a central boron atom tetrahedrally coordinated to four imidazole rings. This unique structure imparts a versatile reactivity, making it a valuable precursor in various synthetic applications. Its utility has been demonstrated in the synthesis of zwitterionic molecules, the preparation of organotin(IV) complexes, and in the selective precipitation of certain cations.[1][2] The stability of the tetrakis(imidazolyl)borate anion is a key factor in its utility as a ligand in the formation of metal-organic frameworks (MOFs), which often require thermal stability for their synthesis and application.[3][4]

Chemical Structure:

  • Formula: C₁₂H₁₂BN₈Na[5]

  • Molecular Weight: 302.08 g/mol [5]

  • CAS Number: 68146-65-6[5]

Postulated Thermal Stability and Decomposition Profile

While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for this compound are not readily found in peer-reviewed literature, we can infer its likely thermal behavior based on analogous compounds, such as other alkali metal borates and imidazolium-based ionic liquids.

The thermal stability of ionic compounds is largely dictated by the strength of the ionic and covalent bonds within the structure. For NaB(Im)₄, the key factors are the ionic interaction between the sodium cation and the tetrakis(1-imidazolyl)borate anion, and the covalent B-N bonds linking the boron to the imidazole rings.

It is anticipated that the decomposition of this compound would be a multi-stage process. The initial decomposition is likely to involve the fragmentation of the imidazolyl ligands, followed by the breakdown of the core borate structure at higher temperatures.

Hypothetical Decomposition Pathway

The decomposition of imidazolium-based compounds often proceeds via the breaking of bonds within the imidazole ring and the substituents.[6][7] For this compound, a plausible decomposition pathway under an inert atmosphere would involve the initial loss of imidazole or related nitrogen-containing fragments.

Hypothetical Decomposition Pathway of NaB(Im)₄ NaBIm4 This compound (Na⁺[B(Im)₄]⁻) Intermediate Thermally Excited Intermediate NaBIm4->Intermediate Heat (Δ) Imidazole Imidazole (g) Intermediate->Imidazole Initial Fragmentation BoronNitrideSpecies Amorphous Boron-Nitride Species Intermediate->BoronNitrideSpecies Structural Collapse OtherVolatiles Other N-containing Volatiles (e.g., HCN, NH₃) Intermediate->OtherVolatiles Side Reactions SodiumSalts Sodium Borates / Nitrides BoronNitrideSpecies->SodiumSalts High-Temperature Rearrangement

Caption: A potential thermal decomposition pathway for this compound.

Quantitative Thermal Analysis: A Methodological Approach

To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is essential. For the identification of decomposition products, coupling the TGA instrument to a mass spectrometer (MS) is the gold standard.

Experimental Protocols

The following protocols are designed to provide a comprehensive thermal analysis of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample undergoes mass loss and to quantify these losses.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to provide an inert environment.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the sample mass (as a percentage of the initial mass) as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the mass loss curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition temperature determined by TGA (e.g., 400-600 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting, decomposition) will appear as peaks pointing down (by convention), while exothermic events (e.g., crystallization) will point up.

Protocol 3: Evolved Gas Analysis using TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Methodology:

  • Instrument Setup: Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

  • TGA Experiment: Run the TGA experiment as described in Protocol 1.

  • MS Data Acquisition: Simultaneously with the TGA data collection, acquire mass spectra of the evolved gases. This can be done by scanning a mass range (e.g., m/z 10-200) or by monitoring specific ion currents for expected fragments.

  • Data Correlation: Correlate the ion current for specific m/z values with the mass loss events observed in the TGA data to identify the decomposition products at each stage.

Anticipated Data Summary

Based on the analysis of related compounds, a summary of expected thermal data for this compound is presented below. It is crucial to note that these are hypothetical values and must be confirmed by experimentation.

ParameterAnticipated RangeAnalytical TechniqueSignificance
Onset of Decomposition (Tonset) 200 - 300 °CTGAIndicates the start of significant thermal degradation.
Melting Point (Tm) Potentially decomposes before meltingDSCThe absence of a melting endotherm before decomposition suggests direct decomposition from the solid state.
Major Decomposition Stages 2-3 stagesTGA/DTGMultiple steps in the derivative of the TGA curve (DTG) indicate a complex decomposition process.
Primary Gaseous Products Imidazole (m/z 68), HCN (m/z 27), NH₃ (m/z 17)TGA-MSIdentification of these fragments would support the proposed decomposition pathway involving imidazolyl ring cleavage.
Final Residue Sodium borates, Boron nitrideTGA, XRD of residueThe composition of the final residue provides insight into the ultimate fate of the boron and sodium components.

Safety, Handling, and Storage Considerations

Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel.

  • Handling: Avoid contact with skin and eyes.[8] It is recommended to wear protective gloves, safety glasses, and a lab coat.[1][8] Handle in a well-ventilated area or under a fume hood to avoid inhalation of any dust.[3]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[9] As with many boron compounds, it may be sensitive to moisture.

  • Hazards: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

Broader Implications for Drug Development and Materials Science

The thermal stability of a compound like this compound is a critical parameter in its potential applications.

  • In Drug Development: Boron-containing compounds are an emerging class of pharmaceuticals.[12] Understanding the thermal stability of precursors and intermediates is essential for developing robust and scalable synthetic routes. Furthermore, the thermal behavior of an active pharmaceutical ingredient (API) influences its formulation, shelf-life, and storage conditions.

  • In Materials Science: As a linker in MOFs, the thermal stability of the tetrakis(imidazolyl)borate unit directly impacts the operational temperature range of the resulting framework.[3][4] A higher decomposition temperature allows for applications in catalysis and gas separation at elevated temperatures.

Conclusion: A Path Forward

This guide provides a comprehensive overview of the anticipated thermal stability and decomposition of this compound, grounded in the established behavior of related compounds. While direct experimental data remains to be published, the detailed methodologies presented here offer a clear and robust pathway for researchers to elucidate these critical properties. A thorough understanding of the thermal landscape of this versatile compound will undoubtedly pave the way for its expanded and safe use in both pharmaceutical and materials science applications.

References

  • Sigma-Aldrich. (2023, September 13). Safety Data Sheet: Sodium tetrakis(1-imidazolyl)
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  • Experimental Investigation of Thermodynamic Stabilization in Boron Imidazolate Frameworks (BIFs) Synthesized by Mechanochemistry. (2023). PMC - NIH.
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  • Fisher Scientific. Safety Data Sheet: Sodium tetrakis(1-imidazolyl)
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  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). MDPI.
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An In-Depth Technical Guide to the NMR Spectroscopy of Sodium Tetrakis(1-imidazolyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Sodium Tetrakis(1-imidazolyl)borate, a significant precursor in the synthesis of scorpionate ligands. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H, ¹³C, and ¹¹B NMR spectra. It offers not just data, but a framework for understanding the structural and electronic properties of this compound. We will explore the causality behind experimental choices, present detailed protocols for data acquisition, and provide a comparative analysis of spectral data in different deuterated solvents. This guide aims to serve as an authoritative resource, grounded in established scientific principles and supported by peer-reviewed literature, to facilitate the accurate characterization and utilization of this compound in advanced chemical research.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₁₂BN₈Na, is a unique organoboron compound that has garnered significant interest in the field of coordination chemistry.[1][2][3] Its primary importance lies in its role as a versatile precursor to a class of ligands known as "scorpionates."[4] These ligands, characterized by a tripodal array of donor atoms, are capable of binding to a metal center in a pincer-like fashion, much like the scorpion's sting. The resulting metal complexes have found applications in catalysis, bioinorganic chemistry, and materials science.[5][6]

The tetrakis(1-imidazolyl)borate anion, [B(Im)₄]⁻, features a central tetracoordinate boron atom bonded to four nitrogen atoms, one from each of the four imidazole rings. This arrangement confers a high degree of symmetry and stability to the anion. Accurate and thorough characterization of the sodium salt is paramount for its effective use in subsequent synthetic transformations. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for elucidating the structure and confirming the purity of this compound in solution. This guide will provide an in-depth exploration of its ¹H, ¹³C, and particularly its ¹¹B NMR spectroscopic signatures.

The Power of Multinuclear NMR in Characterization

A complete understanding of the molecular structure of this compound requires a multinuclear NMR approach. While ¹H and ¹³C NMR provide detailed information about the organic imidazolyl fragments, ¹¹B NMR offers a direct window into the local environment of the central boron atom.

¹H NMR Spectroscopy: Unveiling the Imidazole Protons

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three non-equivalent protons on the imidazole ring. Due to the C₃v symmetry of the anion in solution, all four imidazole rings are magnetically equivalent.

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (ppm) in D₂OChemical Shift (ppm) in d₆-DMSOMultiplicity
H-27.2337.58Singlet
H-47.0557.13Singlet
H-56.8566.86Singlet

Data for D₂O sourced from Jeffery et al. (1991). Data for d₆-DMSO sourced from a supporting information document.[7]

In-depth Interpretation: The chemical shifts of the imidazole protons are influenced by the electron-withdrawing effect of the nitrogen atoms and the overall anionic charge of the borate core.

  • H-2 Proton: The proton at the C-2 position is the most deshielded (highest chemical shift). This is because it is situated between two electronegative nitrogen atoms, which significantly reduces the electron density around it.

  • H-4 and H-5 Protons: The protons at the C-4 and C-5 positions are more shielded compared to H-2. The slight difference in their chemical shifts can be attributed to the subtle electronic differences arising from their proximity to either the boron-bound nitrogen or the imine-like nitrogen within the ring.

Solvent Effects: A comparison of the chemical shifts in D₂O and d₆-DMSO reveals a general downfield shift of all proton signals in the organic solvent. This is a common phenomenon and can be attributed to the different magnetic susceptibilities and solvation properties of the two solvents. The polar protic nature of D₂O can lead to hydrogen bonding interactions with the nitrogen atoms of the imidazole rings, which can influence the electronic environment of the protons to a different extent than the polar aprotic d₆-DMSO.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the imidazolyl groups. Similar to the ¹H NMR, the symmetry of the molecule results in three distinct signals for the three carbon atoms of the imidazole ring.

Table 2: ¹³C NMR Chemical Shift Data for this compound in D₂O

CarbonChemical Shift (ppm)
C-2140.92
C-4128.50
C-5122.28

Data sourced from Jeffery et al. (1991).

In-depth Interpretation: The assignment of the carbon signals follows a similar logic to the proton assignments, with the electron density at each carbon atom being the primary determinant of its chemical shift.

  • C-2 Carbon: The carbon atom positioned between the two nitrogen atoms (C-2) experiences the strongest deshielding effect and thus resonates at the lowest field.

  • C-4 and C-5 Carbons: The chemical shifts of C-4 and C-5 are in the expected range for aromatic carbons in a five-membered heterocycle. The specific assignment can be confirmed through advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate the carbon signals with their directly attached or long-range coupled protons.

¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

¹¹B NMR is a particularly powerful technique for the characterization of borate compounds. Boron has two NMR-active isotopes, ¹⁰B (I=3, ~20% natural abundance) and ¹¹B (I=3/2, ~80% natural abundance). Due to its higher natural abundance and more favorable nuclear properties (smaller quadrupole moment), ¹¹B is the nucleus of choice for NMR studies.[8]

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents around the boron atom. Tetracoordinate boron compounds, such as the tetrakis(1-imidazolyl)borate anion, typically exhibit sharp signals in a distinct region of the spectrum compared to their tricoordinate counterparts.

Table 3: ¹¹B NMR Chemical Shift Data for this compound in D₂O

NucleusChemical Shift (ppm)Multiplicity
¹¹B2.117Singlet

Data sourced from Jeffery et al. (1991).

In-depth Interpretation: The observation of a single, relatively sharp singlet at 2.117 ppm is highly diagnostic.

  • Chemical Shift: The chemical shift is in the characteristic range for tetracoordinate boron atoms, providing strong evidence for the formation of the [B(Im)₄]⁻ anion. Tricoordinate boron species, which could be present as starting materials or byproducts, would resonate at significantly different chemical shifts (typically in the range of +20 to +90 ppm).[8]

  • Multiplicity: The signal appears as a singlet because there are no protons directly bonded to the boron atom. This is a key distinguishing feature from related scorpionate ligands such as the hydrotris(pyrazolyl)borates, which exhibit a characteristic doublet in their ¹¹B NMR spectra due to coupling with the B-H proton.

  • Linewidth: The sharpness of the signal is indicative of a highly symmetric electronic environment around the boron nucleus. Boron-11 is a quadrupolar nucleus, and in less symmetric environments, rapid quadrupolar relaxation can lead to very broad signals. The tetrahedral arrangement of the four imidazole ligands minimizes the electric field gradient at the boron nucleus, resulting in a narrower line width.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the NMR analysis of this compound.

Synthesis of this compound

A reliable synthesis of the title compound is a prerequisite for its spectroscopic characterization. A common and effective method involves the direct reaction of sodium borohydride with an excess of molten imidazole.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine sodium borohydride (1.0 eq) and imidazole (excess, >4.0 eq).

  • Reaction Execution: Heat the mixture in an oil bath to a temperature sufficient to melt the imidazole (typically 100-120 °C). The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Monitoring: The reaction can be monitored by the cessation of hydrogen evolution. The reaction mixture will solidify upon completion.

  • Workup and Purification: After cooling to room temperature, the solid mass is triturated with a suitable solvent, such as tetrahydrofuran (THF), to remove unreacted imidazole. The product, this compound, is a white solid and can be collected by filtration, washed with fresh solvent, and dried under vacuum.

NMR Sample Preparation and Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of dry this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or d₆-DMSO) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-160 ppm).

    • Use a sufficient number of scans (typically several hundred to a few thousand) due to the low natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz and reference the spectrum to the solvent peak.

  • ¹¹B NMR Acquisition:

    • Tune and match the probe for the ¹¹B frequency.

    • Acquire a proton-decoupled ¹¹B spectrum.

    • Set the spectral width to be centered around the expected chemical shift (e.g., from 50 ppm to -50 ppm).

    • A relatively small number of scans (e.g., 128 or 256) is usually sufficient due to the high receptivity of the ¹¹B nucleus.

    • Use an external reference standard, such as BF₃·OEt₂, for accurate chemical shift referencing.

Visualizing the Structure-Spectra Relationship

To better understand the relationship between the molecular structure of the tetrakis(1-imidazolyl)borate anion and its NMR spectroscopic features, a graphical representation is invaluable.

G cluster_1 Imidazole 1 cluster_2 Imidazole 2 cluster_3 Imidazole 3 cluster_4 Imidazole 4 B B N1 N B->N1 N2 N B->N2 N3 N B->N3 N4 N B->N4 C1_2 C2 N1->C1_2 N1_3 N C1_2->N1_3 H1_2 H C1_2->H1_2 C1_4 C4 N1_3->C1_4 C1_5 C5 C1_4->C1_5 H1_4 H C1_4->H1_4 C1_5->N1 H1_5 H C1_5->H1_5 C2_2 C2 N2->C2_2 N2_3 N C2_2->N2_3 H2_2 H C2_2->H2_2 C2_4 C4 N2_3->C2_4 C2_5 C5 C2_4->C2_5 H2_4 H C2_4->H2_4 C2_5->N2 H2_5 H C2_5->H2_5 C3_2 C2 N3->C3_2 N3_3 N C3_2->N3_3 H3_2 H C3_2->H3_2 C3_4 C4 N3_3->C3_4 C3_5 C5 C3_4->C3_5 H3_4 H C3_4->H3_4 C3_5->N3 H3_5 H C3_5->H3_5 C4_2 C2 N4->C4_2 N4_3 N C4_2->N4_3 H4_2 H C4_2->H4_2 C4_4 C4 N4_3->C4_4 C4_5 C5 C4_4->C4_5 H4_4 H C4_4->H4_4 C4_5->N4 H4_5 H C4_5->H4_5

Caption: Molecular structure of the tetrakis(1-imidazolyl)borate anion.

Conclusion

This technical guide has provided a detailed and authoritative overview of the NMR spectroscopic data of this compound. Through the combined application of ¹H, ¹³C, and ¹¹B NMR, a complete and unambiguous structural characterization of this important scorpionate ligand precursor can be achieved. The data presented, along with the detailed interpretation and experimental protocols, are intended to equip researchers with the necessary knowledge to confidently identify and utilize this compound in their synthetic endeavors. The unique insights provided by ¹¹B NMR, in particular, underscore the importance of multinuclear NMR techniques in modern inorganic and organometallic chemistry.

References

  • Contreras, R., & Flores-Parra, A. (2000). Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ChemInform, 31(23).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Wasylishen, R. E., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3972–3983.
  • Hockman, D. C., Moore, C. E., Huston, J. L., & Chao, S. (1981). The Study of this compound in the Precipitation of Deuterium Cations. Analytical Letters, 14(9), 719-730.
  • Jeffery, J. C., McCleverty, J. A., & Ward, M. D. (1991). Synthesis and characterisation of the scorpionate ligand precursor this compound and its reaction with molybdenum and tungsten carbonyls. Journal of the Chemical Society, Dalton Transactions, (12), 3325-3329.
  • Visscher, M. O., & van Koten, G. (2009). Scorpionate ligands: a patent review.
  • Trofimenko, S. (1999).
  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves: preparation, acidity regulation and catalytic application in Strecker reactions. Retrieved from [Link]

  • Pellei, M., et al. (2001). Synthesis and characterization of the first poly (imidazolyl) borate organotin (IV) complex exhibiting a polymeric chain structure.
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved from [Link]

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A Technical Guide to the Structural Analysis of Tetrakis(1-imidazolyl)borate-Based Crystalline Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrakis(1-imidazolyl)borate ([B(Im)₄]⁻) anion is a versatile building block in crystal engineering and the development of novel materials, including metal-organic frameworks (MOFs) and coordination polymers.[1][2] Its utility stems from a unique combination of a tetrahedral core, multiple coordination sites, and overall anionic charge, which allows for the construction of complex, charge-neutral crystalline architectures.[1][3] This guide provides an in-depth technical overview of the synthesis and crystal structure analysis of materials incorporating the [B(Im)₄]⁻ anion. While a definitive single-crystal X-ray diffraction study on the simple salt, sodium tetrakis(1-imidazolyl)borate (Na[B(Im)₄]), is not prominently available in the reviewed literature, this document will focus on the well-characterized coordination polymers it helps create. We will delve into the synthetic protocols, the principles of single-crystal X-ray diffraction analysis as applied to these materials, and the resulting structural insights that are critical for researchers, chemists, and professionals in drug development and materials science.

Introduction: The [B(Im)₄]⁻ Anion as a Tecton in Crystal Engineering

The design and synthesis of crystalline materials with tailored properties is a cornerstone of modern chemistry and materials science. The choice of molecular building blocks, or tectons, is paramount in dictating the final architecture and function of the resulting solid-state structure. The tetrakis(1-imidazolyl)borate anion has emerged as a powerful and versatile tecton for several key reasons[1][3]:

  • Tetrahedral Geometry: The central boron atom provides a rigid tetrahedral scaffold, which can promote the formation of three-dimensional networks.[1][3]

  • Multidentate Coordination: With four imidazole rings, the anion offers multiple potential nitrogen donor sites for coordination with metal cations.

  • Anionic Character: The overall negative charge allows it to act as a charge-balancing component for metal cations within a crystal lattice, potentially eliminating the need for non-coordinating counter-ions that can disrupt the desired framework.[1][2]

  • Synthetic Accessibility: The precursor, this compound, is readily synthesized from inexpensive, commercially available starting materials.[1]

These attributes have been leveraged to construct a variety of coordination polymers with interesting structural motifs, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks.[1][4] Understanding the crystal structure of these materials is essential for elucidating structure-property relationships and designing new functional materials.

Synthesis of the Precursor: this compound

The journey into the structural analysis of [B(Im)₄]⁻-based materials begins with the synthesis of its sodium salt, a stable and water-soluble precursor.[5] This compound serves as the primary source of the [B(Im)₄]⁻ anion for subsequent reactions with various metal salts.

Experimental Protocol: Synthesis of Na[B(Im)₄]

This protocol is adapted from established literature procedures.

Materials:

  • Sodium borohydride (NaBH₄)

  • Imidazole

  • Anhydrous toluene

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium borohydride in anhydrous toluene.

  • Addition of Imidazole: Add a stoichiometric excess of imidazole to the suspension.

  • Reflux: Heat the mixture to reflux. The reaction progress is monitored by the evolution of hydrogen gas. The reaction is typically complete when gas evolution ceases.

  • Isolation: After cooling to room temperature, the white precipitate is collected by filtration and washed with toluene to remove any unreacted imidazole.

  • Purification: The crude product is then dissolved in a minimum amount of hot water and recrystallized to yield purified this compound. The product is a white, crystalline solid.[6][7]

Causality Behind Experimental Choices:

  • Anhydrous Toluene: The use of an anhydrous solvent is crucial in the initial stage to prevent the premature decomposition of sodium borohydride.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the reaction between NaBH₄ and imidazole.

  • Excess Imidazole: Using an excess of imidazole ensures the complete conversion of the borohydride to the desired tetrasubstituted product.

Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis of Na[B(Im)₄] A Suspend NaBH₄ in Toluene B Add Excess Imidazole A->B C Reflux until H₂ evolution ceases B->C D Cool and Filter Crude Product C->D E Recrystallize from Hot Water D->E F Pure Na[B(Im)₄] (White Solid) E->F

Caption: Workflow for the synthesis of this compound.

Crystal Growth and Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice.

Experimental Protocol: From Precursor to Structure Determination

Step 1: Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. For [B(Im)₄]⁻-based coordination polymers, slow evaporation or vapor diffusion methods are commonly employed.

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol). Prepare a separate dilute solution of a metal salt (e.g., lead nitrate, magnesium chloride) in a compatible solvent.[2][4]

  • Crystal Growth:

    • Slow Evaporation: Combine the two solutions and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place the combined solution in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the reaction mixture reduces the solubility of the product, promoting crystallization.

  • Crystal Selection: Identify a suitable single crystal under a microscope. The crystal should have well-defined faces and be free of cracks or other defects.

Step 2: Data Collection

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.[8]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the positions and intensities of the diffracted X-rays are recorded by a detector.[9]

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.[10]

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.[10]

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain the best possible fit, resulting in precise bond lengths, angles, and other structural parameters.

Diagram of the Crystal Structure Analysis Workflow

G cluster_workflow Single-Crystal X-ray Diffraction Workflow A Grow Single Crystal (e.g., Vapor Diffusion) B Mount Crystal on Goniometer A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Determine Unit Cell and Space Group C->D E Solve Structure (e.g., Direct Methods) D->E F Refine Atomic Positions and Parameters E->F G Final Crystal Structure F->G

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Structural Insights from [B(Im)₄]⁻-Based Coordination Polymers

While the specific crystal structure of Na[B(Im)₄] remains to be detailed in widely accessible literature, analysis of its coordination polymers reveals significant information about the anion's structural behavior. The conformation of the imidazole rings and their coordination to metal centers dictate the overall crystal architecture.

Studies on compounds such as Pb and M[B(Im)₄]₂(H₂O)₂ (where M = Mg, Ca, Sr) have shown that the [B(Im)₄]⁻ anion can adopt different conformations, influencing the final structure of the network solid.[2][4] For instance, in the lead-based compound, the anion links Pb²⁺ centers to form a layered material.[2][3] In contrast, with alkaline earth metals, the coordination environment around the metal is similar, yet the resulting network structures vary from a two-dimensional network for magnesium to one-dimensional chains for calcium and strontium, a difference attributed to varying degrees of hydrogen bonding and the conformational flexibility of the [B(Im)₄]⁻ ligand.[1][4]

Key Structural Parameters

The following table summarizes key crystallographic information for representative [B(Im)₄]⁻-based coordination polymers, illustrating the structural diversity engendered by this anion.

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Pb MonoclinicP2₁/cLayered material with metal centers facing the interlayer spacing.[2][3]
Mg[B(Im)₄]₂(H₂O)₂ MonoclinicC2/cTwo-dimensional network.[1][4]
Ca[B(Im)₄]₂(H₂O)₂ TriclinicP-1One-dimensional chains.[1][4]
Sr[B(Im)₄]₂(H₂O)₂ TriclinicP-1One-dimensional chains.[1][4]

Diagram of [B(Im)₄]⁻ Coordination Modes

Caption: The [B(Im)₄]⁻ anion coordinating to metal centers via its nitrogen atoms.

Applications and Future Outlook

The ability of the tetrakis(1-imidazolyl)borate anion to form diverse and robust network solids opens up avenues for various applications. The layered structure of Pb, for example, exhibits ion-exchange properties, which could be exploited in separation or sensing technologies.[2] The creation of porous frameworks could lead to applications in gas storage and catalysis. For drug development professionals, understanding how these tectons self-assemble can inform the design of crystalline forms of active pharmaceutical ingredients (APIs) with desired properties like stability and solubility.

The lack of a published crystal structure for the simple sodium salt, Na[B(Im)₄], represents a knowledge gap. A definitive structural analysis of this precursor would provide a valuable baseline for understanding its solid-state properties and its behavior in solution during the self-assembly of more complex materials. Future research should aim to crystallize and structurally characterize this fundamental building block.

Conclusion

The tetrakis(1-imidazolyl)borate anion is a compelling building block for the construction of functional crystalline materials. This guide has outlined the synthesis of its sodium salt precursor and the standard workflow for single-crystal X-ray diffraction analysis, a critical tool for understanding the intricate architectures it can form. Through the examination of its coordination polymers, we have seen how its tetrahedral geometry and multidentate nature give rise to a rich structural chemistry. As the demand for novel materials with tailored properties continues to grow, a thorough understanding of the structural principles governing [B(Im)₄]⁻-based solids will be indispensable for future innovation.

References

  • Dinca, M., & Long, J. R. (2003). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry, 42(9), 3067–73. [Link]

  • Hockman, D. C., Moore, C. E., Huston, J. L., & Chao, S. (1981). The Study of this compound in the Precipitation of Deuterium Cations. Analytical Letters, 14(9), 719-727. [Link]

  • Gardinier, J. R., & Ziegler, C. J. (2000). Construction of a Functional Layered Solid Using the Tetrakis(imidazolyl)borate Coordinating Anion. Inorganic Chemistry, 39(23), 5433–5434. [Link]

  • Ziegler, C. J., & Gardinier, J. R. (2001). Lead Tetrakis(imidazolyl)borate Solids: Anion Exchange, Solvent Intercalation, and Self Assembly of an Organic Anion. Inorganic Chemistry, 40(27), 7001–7007. [Link]

  • Dinca, M., & Long, J. R. (2003). Tetrakis(imidazolyl)borate-based coordination polymers: group II network solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). PubMed, 42(9), 3067-73. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024). Crystal structure. Wikipedia. [Link]

  • MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate. National Library of Medicine. [Link]

  • Canadian Light Source. (n.d.). Single Crystal X-Ray Emission and Diffraction. Canadian Light Source. [Link]

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Sodium Tetrakis(1-imidazolyl)borate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of sodium tetrakis(1-imidazolyl)borate, a versatile and foundational scorpionate ligand. We will delve into its historical discovery, detail its synthesis and characterization, and explore its applications in coordination chemistry and the potential for future drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important compound.

Introduction: The Genesis of a Unique Ligand Family

This compound, often abbreviated as Na[B(Im)4], belongs to the expansive class of "scorpionate" ligands. This moniker, colorfully coined by their discoverer, Swiatoslaw Trofimenko, aptly describes their tridentate coordination to a metal center, resembling a scorpion grasping its prey with two claws and delivering a "sting" with the third.[1] These ligands, first introduced in the mid-1960s, have become indispensable tools in coordination and organometallic chemistry.[1]

The parent scorpionate ligands are the hydrotris(pyrazolyl)borates (Tp), which Trofimenko first synthesized in 1966.[1] The versatility of the scorpionate framework, however, allows for extensive modification. By replacing the pyrazole moieties with other nitrogen-containing heterocycles, such as imidazole, chemists can fine-tune the steric and electronic properties of the resulting metal complexes. This compound serves as a crucial precursor to a variety of these imidazolyl-based scorpionate ligands.

This guide will focus specifically on the discovery, synthesis, characterization, and applications of this compound, providing both a historical perspective and practical, field-proven insights for its use in the laboratory.

A Journey Through Time: The Discovery and History

The story of this compound is intrinsically linked to the pioneering work of Swiatoslaw "Jerry" Trofimenko at DuPont in the 1960s. His exploration of the reactions between alkali metal borohydrides and azoles led to the birth of the polypyrazolylborate ligands. This groundbreaking research, born from a DuPont policy encouraging independent research, opened up what Trofimenko himself called "a new and fertile field of remarkable scope."

While the initial focus was on pyrazolylborates, the extension of this chemistry to other azoles, including imidazole, was a natural progression. The synthesis of tetrakis(azolyl)borates was first reported in 1967. The specific synthesis of this compound was later detailed in a 1981 publication by Hockman, Moore, Huston, and Chao, who investigated its use in the precipitation of deuterium cations.

The development of scorpionate chemistry has continued to evolve, with the introduction of "second-generation" ligands bearing bulky substituents, which have proven invaluable in catalysis and bioinorganic modeling. The fundamental building block, this compound, remains a key starting material for accessing a wide array of these more complex and tailored ligand systems.

Synthesis and Characterization: From Benchtop to Analysis

The synthesis of this compound is a relatively straightforward procedure, making it an accessible starting material for further chemical exploration. The most common method involves the direct reaction of sodium borohydride with an excess of molten imidazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Chao and co-workers, which is based on Trofimenko's original work.

Materials:

  • Sodium borohydride (NaBH4)

  • Imidazole (C3H4N2)

  • Acetone

  • Ethanol

  • Nitrogen gas supply

  • Reaction flask equipped with a reflux condenser and oil bubbler

  • Heating mantle

Procedure:

  • In a nitrogen-flushed reaction flask, combine sodium borohydride (0.1 mol) and a significant excess of imidazole (0.8 mol).

  • Heat the mixture to 225 °C using a heating mantle. The evolution of hydrogen gas should be monitored via an oil bubbler.

  • Maintain the reaction at this temperature for approximately 1.5 hours, or until the evolution of hydrogen gas ceases.

  • Allow the reaction flask to cool to room temperature.

  • Add 100 mL of acetone to the solidified reaction mixture to dissolve unreacted imidazole and any byproducts.

  • The product, this compound, will precipitate as an off-white solid.

  • Collect the crude product by filtration.

  • Recrystallize the solid from hot ethanol to yield the purified this compound. A yield of approximately 92% can be expected.

Causality of Experimental Choices:

  • Nitrogen Atmosphere: The reaction is performed under an inert atmosphere to prevent the reaction of sodium borohydride with atmospheric moisture and oxygen.

  • Excess Imidazole: A large excess of imidazole is used to ensure the complete reaction of the sodium borohydride and to act as a solvent at the reaction temperature.

  • High Temperature: The elevated temperature is necessary to melt the imidazole and provide the activation energy for the reaction to proceed.

  • Acetone Wash: Acetone is an effective solvent for removing the unreacted imidazole and other organic impurities, while the desired product has limited solubility and precipitates.

  • Recrystallization from Ethanol: This step is crucial for obtaining a high-purity product by removing any remaining impurities.

Characterization Data

A thorough characterization of the synthesized product is essential to confirm its identity and purity.

Property Value Source
Molecular Formula C12H12BN8Na[1][2][3]
Molecular Weight 302.08 g/mol [1][2][3]
CAS Number 68146-65-6[2][3]
Appearance Off-white solid

Spectroscopic Data:

  • ¹H NMR (D₂O): The proton NMR spectrum provides information about the hydrogen atoms in the imidazole rings.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational modes of the molecule. An ATR-IR spectrum is available on PubChem. Key absorptions would include those associated with the C-H and C-N stretching and bending vibrations of the imidazole rings, as well as vibrations involving the central boron atom.

Structural Data:

Applications in Coordination Chemistry and Beyond

This compound is a versatile reagent with applications spanning coordination chemistry, materials science, and analytical chemistry.

Precursor to Scorpionate Ligands

The primary utility of this compound is as a precursor for the synthesis of various imidazolyl-based scorpionate ligands. By reacting it with different electrophiles, researchers can generate a wide range of ligands with tailored electronic and steric properties.

Diagram: General Synthetic Pathway to Imidazolyl-Based Scorpionate Ligands

G NaBIm4 This compound Na[B(Im)4] Ligand Imidazolyl-Based Scorpionate Ligand NaBIm4->Ligand Reaction Electrophile Electrophile (E+) Electrophile->Ligand

Caption: Synthesis of functionalized scorpionate ligands.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The tetratopic nature of the tetrakis(1-imidazolyl)borate anion makes it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The imidazole nitrogen atoms can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. These materials are of great interest for applications in gas storage, catalysis, and sensing.

Analytical Reagent

As demonstrated in the early work by Hockman and colleagues, this compound can be used as a precipitating agent for certain cations. Its ability to form insoluble salts with specific metal ions and even with the deuterium cation highlights its utility in analytical and separation chemistry.

Potential in Drug Development: An Emerging Frontier

The field of medicinal inorganic chemistry has seen a surge of interest in the development of metal-based therapeutics, spurred by the success of cisplatin and its analogues. Imidazole-containing compounds are prevalent in biologically active molecules, and their coordination to metal centers offers a promising avenue for the design of novel drugs.

While specific studies on the cytotoxic or other biological activities of metal complexes derived directly from this compound are not extensively reported in the current literature, the broader class of metal complexes with imidazole-based ligands has shown significant promise. Research has demonstrated that the coordination of imidazole derivatives to metals such as ruthenium, copper, gold, and palladium can lead to compounds with potent anticancer activity.[4]

The proposed mechanisms of action for these metal complexes are varied and include:

  • Induction of Apoptosis: Many metal complexes can trigger programmed cell death in cancer cells through various cellular pathways.

  • Inhibition of Key Enzymes: The metal center can interact with and inhibit the function of enzymes that are crucial for cancer cell survival and proliferation.

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, leading to oxidative stress and cell death.

The tetrakis(1-imidazolyl)borate ligand offers a unique scaffold for the design of such therapeutic agents. The ability to coordinate to a metal center in a well-defined geometry, coupled with the potential for functionalization of the imidazole rings, provides a platform for creating a library of compounds for biological screening.

Future Research Directions:

  • Synthesis and Characterization of Novel Metal Complexes: A systematic investigation into the coordination of various biologically relevant transition metals (e.g., Ru, Au, Cu, Zn) with the tetrakis(1-imidazolyl)borate ligand is a crucial first step.

  • In Vitro Cytotoxicity Screening: The synthesized metal complexes should be screened against a panel of cancer cell lines to identify promising candidates.

  • Mechanistic Studies: For active compounds, detailed studies are needed to elucidate their mechanism of action, including their cellular uptake, intracellular targets, and effects on key signaling pathways.

Diagram: Hypothetical Workflow for Drug Discovery with Tetrakis(1-imidazolyl)borate Ligands

G cluster_0 Ligand Synthesis & Complexation cluster_1 Biological Evaluation cluster_2 Mechanistic Studies NaBIm4 Na[B(Im)4] Complex Metal Complex NaBIm4->Complex Metal Metal Precursor (e.g., Ru, Au, Cu) Metal->Complex Screening In Vitro Cytotoxicity Screening Complex->Screening Active Identification of Active Complexes Screening->Active MoA Mechanism of Action Studies Active->MoA Target Target Identification MoA->Target Lead Optimization Lead Optimization Target->Lead Optimization

Caption: A potential workflow for drug discovery.

Conclusion

This compound, a compound with a rich history rooted in the discovery of scorpionate ligands, continues to be a valuable tool for chemists. Its straightforward synthesis and versatile reactivity make it an important precursor for a wide range of applications, from coordination chemistry and materials science to its emerging potential in the field of drug development. While the biological activities of its metal complexes are still a relatively unexplored area, the proven success of other imidazole-based metal therapeutics suggests that this is a promising avenue for future research. This guide has provided a comprehensive overview of the current knowledge surrounding this fascinating molecule, with the aim of inspiring further innovation and discovery in the scientific community.

References

  • Scorpionate ligand - Wikipedia. (URL: [Link])

  • This compound | C12H12BN8Na | CID 23681131. PubChem. (URL: [Link])

  • Metal-based molecules in the treatment of cancer: From bench to bedside. National Institutes of Health. (URL: [Link])

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A Technical Guide to Sodium Tetrakis(1-imidazolyl)borate: A Versatile Anion at the Interface of Coordinating and Non-Coordinating Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of sodium tetrakis(1-imidazolyl)borate, Na[B(Im)₄], a compound of significant interest in modern chemistry. Often broadly categorized, the [B(Im)₄]⁻ anion possesses a unique dual character, acting as a weakly coordinating anion in some contexts and as a multidentate coordinating ligand in others. This duality is the core focus of our exploration. We will dissect the principles of anion coordination, detail the synthesis and characterization of Na[B(Im)₄], and provide evidence-based insights into its applications, from forming zwitterionic molecules to its pivotal role as a building block (tecton) in the construction of metal-organic frameworks. This document is intended for researchers, chemists, and materials scientists seeking to understand and leverage the nuanced properties of this versatile borate anion.

The Spectrum of Anion Coordination: A Primer

In the realm of coordination chemistry and catalysis, the "innocence" of a counterion is paramount. An ideal non-coordinating anion (NCA) has a single, crucial role: to balance the charge of a highly reactive cation without interfering with its chemical activity. The reality, however, is a spectrum of interaction.

  • Strongly Coordinating Anions: Small, charge-dense anions like halides (F⁻, Cl⁻) or nitrate (NO₃⁻) readily bind to metal centers, often altering or quenching their desired reactivity.

  • Weakly Coordinating Anions (WCAs): This is a more accurate and functional classification for most "non-coordinating" anions.[1] WCAs are characterized by their large ionic size, low charge density, and the delocalization of their negative charge over a broad molecular surface.[2] This design minimizes cation-anion interactions.[2] Prototypical examples include tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF₂₄]⁻) and hexafluorophosphate (PF₆⁻).[3][4]

  • Coordinating Anions (Ligands): These anions are designed to bind to metal centers through one or more donor atoms, acting as integral parts of a larger molecular or supramolecular structure.

The tetrakis(1-imidazolyl)borate anion, [B(Im)₄]⁻, occupies a fascinating position on this spectrum. While its large size and tetrahedral geometry lend it properties of a WCA, the presence of four exocyclic, Lewis-basic nitrogen atoms on the imidazole rings provides sites for deliberate coordination. Understanding this dual nature is key to its effective application.

Synthesis and Characterization of this compound

The synthesis of Na[B(Im)₄] is straightforward and utilizes commercially available starting materials, making it an accessible compound for most research laboratories.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures. The underlying principle is the reaction of a boron hydride source with an excess of imidazole.

Causality: Sodium borohydride (NaBH₄) serves as the source of the central boron atom. Imidazole acts as both a reactant and, when molten, as the solvent. The reaction proceeds via the stepwise substitution of hydride ions on the boron with imidazolyl groups. An excess of imidazole is used to drive the reaction to completion, ensuring full substitution to the tetra-substituted product.

Step-by-Step Methodology:

  • Reagent Preparation: Combine sodium borohydride (1.0 eq) and imidazole (8.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reaction: Heat the mixture under a nitrogen atmosphere to 120-130 °C. The imidazole will melt, forming a clear liquid, and hydrogen gas will evolve. Maintain this temperature for 16-20 hours, or until gas evolution ceases.

  • Workup - Part 1 (Removal of Excess Imidazole): Cool the reaction mixture to room temperature. The mixture will solidify. Add acetone to the solid mass and stir vigorously. The desired product, Na[B(Im)₄], is insoluble in acetone, while the unreacted imidazole and byproducts will dissolve.

  • Workup - Part 2 (Isolation): Isolate the white solid product by vacuum filtration. Wash the solid thoroughly with several portions of acetone to ensure all imidazole is removed.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield Na[B(Im)₄] as a crystalline, off-white solid.

  • Drying: Dry the final product in a vacuum oven at 80-100 °C overnight to remove any residual solvent.

Self-Validation: The success of the synthesis is validated by the cessation of hydrogen gas evolution. The purity is confirmed through the characterization methods outlined below, particularly ¹H NMR, which will clearly show the absence of free imidazole signals.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification s1 Combine NaBH4 and Imidazole (8 eq) s2 Heat to 130°C under N2 (16-20h) s1->s2 s3 H2 gas evolves s2->s3 w1 Cool to RT s2->w1 w2 Stir with Acetone w1->w2 w3 Vacuum Filtration w2->w3 w4 Wash with Acetone w3->w4 w5 Recrystallize from Ethanol w4->w5 w6 Vacuum Dry w5->w6 end end w6->end Pure Na[B(Im)4]

Caption: Workflow for the synthesis and purification of Na[B(Im)₄].

Key Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized Na[B(Im)₄].

Technique Parameter Expected Result Interpretation
¹H NMR Chemical Shift (δ)~7.2 ppm (H-2), ~7.0 ppm (H-4), ~6.8 ppm (H-5)Three distinct signals in a 1:1:1 ratio corresponding to the three unique protons on the imidazole ring. Absence of free imidazole signals confirms purity.
¹³C NMR Chemical Shift (δ)~141, ~128, ~122 ppmThree signals corresponding to the three unique carbon atoms of the imidazole rings.
¹¹B NMR Chemical Shift (δ)~2.1 ppmA single, sharp resonance indicating a symmetric, tetra-coordinate boron environment.
FT-IR Wavenumber (cm⁻¹)~3145-3039 cm⁻¹ (C-H stretch), ~1614, 1475 cm⁻¹ (C=N, C=C stretch)Characteristic vibrations of the imidazolyl rings.
MS (FAB⁻) m/z279Corresponds to the mass of the [B(Im)₄]⁻ anion.

The Dual Chemical Nature of the [B(Im)₄]⁻ Anion

The utility of this compound stems from its ability to behave differently depending on the chemical environment.

Properties Favoring Weak Coordination

When paired with large or coordinatively saturated cations, [B(Im)₄]⁻ functions as a weakly coordinating anion. This behavior is attributed to:

  • Large Ionic Radius: The bulky, three-dimensional structure sterically shields the central boron atom and distributes the single negative charge over a large surface area.

  • Charge Delocalization: The negative charge is formally on the boron atom but is delocalized across the entire molecule, reducing its nucleophilicity and coordination tendency.

  • Tetrahedral Geometry: The rigid tetrahedral arrangement of the four imidazole rings around the boron center prevents the anion from adopting a conformation that would allow it to act as a simple chelating ligand.[5]

This "WCA" character is exemplified by its use as a precipitating agent. It can quantitatively precipitate various cations, including H⁺, from aqueous solutions.[6] This process is driven by the formation of a stable, insoluble salt lattice rather than strong, direct coordination to the cation.

Role as a Coordinating Ligand (Tecton)

Conversely, the anion is frequently and intentionally used as a coordinating building block, or "tecton," in the construction of metal-organic frameworks (MOFs) and coordination polymers.[7] In this role, the anion is not "innocent."

Causality: The exocyclic nitrogen atom (at the 3-position) of each of the four imidazole rings is a Lewis basic site capable of coordinating to a metal center. Since the anion has four such potential coordination sites arranged tetrahedrally, it can act as a divergent, multidentate ligand, bridging multiple metal centers to build up 1D, 2D, or 3D network structures.[7][8]

G cluster_wca Weakly Coordinating Role cluster_coord Coordinating Ligand Role BIm4_wca [B(Im)4]⁻ M_plus M⁺ BIm4_wca->M_plus Electrostatic Interaction caption1 Large, charge-delocalized anion balances charge without direct bonding. BIm4_coord [B(Im)4]⁻ M1 Metal 1 BIm4_coord->M1 N-coordination M2 Metal 2 BIm4_coord->M2 N-coordination caption2 Exocyclic nitrogens act as Lewis bases to form network solids.

Caption: The dual role of the tetrakis(1-imidazolyl)borate anion.

Applications Stemming from its Properties

The applications of Na[B(Im)₄] are a direct consequence of its structural and electronic properties.

As a Precursor for Zwitterionic and Ionic Liquid Synthesis

The imidazolyl groups are susceptible to alkylation. Single substitution at one of the exocyclic nitrogen atoms with an iodoalkane neutralizes the formal negative charge on the boron, creating a neutral, zwitterionic molecule.[9] This is a powerful method for designing molecules with specific dipole moments for applications in electronics.[9] Furthermore, metathesis reactions with other salts, such as imidazolium halides, can produce ionic liquids where [B(Im)₄]⁻ serves as the anionic component.[10]

As a Tecton for Supramolecular Chemistry

This is arguably the most explored application area. By reacting Na[B(Im)₄] with various metal salts (e.g., Mg²⁺, Ca²⁺, Sr²⁺, Pb²⁺), chemists have constructed a wide array of coordination polymers.[7][8]

Expertise in Action: The choice of metal ion, solvent, and reaction conditions can direct the final topology of the network. For example, in one study, reacting Na[B(Im)₄] with Mg²⁺, Ca²⁺, and Sr²⁺ salts under identical layering conditions resulted in different structures: a 2D network for magnesium and 1D chains for calcium and strontium, highlighting the subtle interplay of ionic radius and hydrogen bonding in the final solid-state assembly.[7][8] This demonstrates how the [B(Im)₄]⁻ anion provides a reliable tetrahedral connection point, but the overall structure is tunable.

Comparative Analysis

To place the properties of [B(Im)₄]⁻ in context, it is useful to compare it with classic examples of coordinating and weakly coordinating anions.

Property Cl⁻ [PF₆]⁻ [B(Im)₄]⁻ [B(C₆F₅)₄]⁻
Type Strongly CoordinatingWeakly CoordinatingDual Nature (WCA/Ligand) Weakly Coordinating
Size SmallMediumLargeVery Large
Shape SphericalOctahedralTetrahedralTetrahedral
Coordination Sites Cl⁻ atomF atoms (weakly)Exocyclic N atoms F atoms (very weakly)
Stability HighProne to hydrolysisStableStable
Primary Use Case Metal salt formationElectrochemistry, CatalysisMOF construction, Zwitterion synthesis Stabilizing reactive cations

This comparison underscores the unique position of [B(Im)₄]⁻. It is not as "innocent" as fluorinated borates like [B(C₆F₅)₄]⁻, but it is far less coordinating than simple halides, offering a blend of stability, size, and reactive handles for supramolecular construction.

Conclusion and Future Outlook

This compound is more than just another salt; it is a versatile chemical tool whose utility is defined by its nuanced position on the coordination spectrum. Its straightforward synthesis and the predictable, tetrahedral arrangement of its coordinating nitrogen atoms make it an excellent building block for the rational design of functional materials. While its role in constructing coordination polymers is well-established, future research may further exploit its "weakly coordinating" nature in catalysis or for the stabilization of novel cationic species. The continued exploration of its reactivity and coordination chemistry promises to yield new materials and chemical insights.

References

  • Riddlestone, I. M., et al. (2018). Taming the Cationic Beast: Novel Developments in the Synthesis and Application of Weakly Coordinating Anions. Angewandte Chemie International Edition, 57(43), 13982-14024. [Link]

  • Riddlestone, I. M. (2018). Taming the Cationic Beast: Novel Developments in the Synthesis and Application of Weakly Coordinating Anions. SciSpace. [Link]

  • Krossing Group. A Brief Introduction to Weakly Coordinating Anions. Lehrstuhl für Molekül- und Koordinationschemie. [Link]

  • Hockman, D. C., et al. (1981). The Study of this compound in the Precipitation of Deuterium Cations. Analytical Letters, 14(9), 715-723. [Link]

  • Hamilton, B. H., et al. (2003). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry, 42(9), 3067-3073. [Link]

  • University of Cambridge. (2024). Borates vs. aluminates: comparing the anion for lithium-ion batteries. University of Cambridge Repository. [Link]

  • Finze, M., et al. (2018). Weakly Coordinating Anions: Halogenated Borates and Dodecaborates. ResearchGate. [Link]

  • The Finze Group. Borate Anions & Boryl Anions. Universität Würzburg. [Link]

  • Brookhart, M., et al. (2010). Weakly Coordinating Anions: Highly Fluorinated Borates. ResearchGate. [Link]

  • Hamilton, B. H., et al. (2003). Tetrakis(imidazolyl)borate-based coordination polymers: group II network solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). PubMed. [Link]

  • Mehler, A., et al. (2023). Tailored imidazolium tetraphenylborate salts for the design of boron, nitrogen co-doped carbon materials as high-performance. RSC Publishing. [Link]

  • Heymer, A., et al. (2016). Tunable Aryl Alkyl Ionic Liquids with Weakly Coordinating Tetrakis((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)borate [B(hfip)4 ] Anions. PubMed. [Link]

  • Andreeva, N. A., & Chaban, V. V. (2017). Understanding weakly coordinating anions: tetrakis(pentafluorophenyl)borate paired with inorganic and organic cations. ResearchGate. [Link]

  • Andreeva, N. A., & Chaban, V. V. (2017). Understanding weakly coordinating anions: tetrakis(pentafluorophenyl)borate paired with inorganic and organic cations. PubMed. [Link]

  • Brookhart, M., et al. (2002). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organic Syntheses, 78, 1. [Link]

  • Fortier, S., et al. (2013). U4+/5+/6+ in a Conserved Pseudotetrahedral Imidophosphorane Coordination Sphere. Journal of the American Chemical Society, 135(38), 14282–14294. [Link]

  • Hamilton, B. H., et al. (2003). Tetrakis(imidazolyl)borate-based coordination polymers: Group II network solids, M(H2O)(2) (M = Mg, Ca, Sr). ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols: Exploring the Catalytic Potential of Sodium Tetrakis(1-imidazolyl)borate in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of sodium tetrakis(1-imidazolyl)borate, Na[B(Im)₄], as a ligand in transition metal catalysis. While the synthesis and coordination chemistry of this ligand are established, its application in catalysis remains a nascent field, offering significant opportunities for discovery. This guide moves beyond a simple recitation of facts to provide a framework for exploring the catalytic potential of Na[B(Im)₄] complexes. We present detailed protocols for the synthesis of the ligand and its metal complexes, followed by exploratory protocols for key catalytic transformations, including palladium-catalyzed cross-coupling, copper-catalyzed oxidation, and rhodium-catalyzed C-H functionalization. This document is intended to serve as a foundational resource for researchers seeking to innovate in the field of homogeneous catalysis by leveraging the unique properties of the tetrakis(1-imidazolyl)borate ligand.

The this compound Ligand: A Unique Scaffold for Catalysis

The tetrakis(1-imidazolyl)borate anion, [B(Im)₄]⁻, is a versatile, tetrahedrally symmetric ligand. Unlike its well-studied counterpart, the tris(pyrazolyl)borate ("scorpionate") ligand, [B(Im)₄]⁻ offers a distinct electronic and steric environment. The four imidazolyl arms provide multiple potential coordination sites, allowing for mono-, bi-, or tridentate binding to a metal center, with the remaining imidazolyl groups available for further interactions or functionalization. This multidentate nature can confer significant stability to the resulting metal complexes.

The use of a boron scaffold provides several advantages in the design of coordination compounds for catalysis.[1] The tetrahedral geometry around the boron atom is rigid and can promote the formation of specific three-dimensional structures in the resulting metal complexes.[2] Furthermore, the anionic nature of the borate ligand can balance the charge of the metal center, potentially eliminating the need for non-coordinating counter-ions that might interfere with catalysis.[1]

Synthesis of this compound

The synthesis of Na[B(Im)₄] is a straightforward procedure adapted from the synthesis of related poly(azolyl)borates.[3]

Protocol 1: Synthesis of this compound

Materials:

  • Sodium borohydride (NaBH₄)

  • Imidazole

  • Acetone

  • Nitrogen gas supply

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Oil bubbler

Procedure:

  • In a nitrogen-flushed round-bottom flask, combine sodium borohydride (1.0 eq) and imidazole (8.0 eq).

  • Heat the mixture to 225 °C under a gentle flow of nitrogen. The evolution of hydrogen gas should be monitored via an oil bubbler.

  • Maintain the temperature for 1.5-2 hours, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully add acetone to the solid reaction mixture to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Remove the acetone in vacuo to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as acetone/hexane.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

G B B N1 N B->N1 N2 N B->N2 N3 N B->N3 N4 N B->N4 C1a C N1->C1a N1b N C1a->N1b C1c C N1b->C1c C1d C C1c->C1d C1d->N1 C2a C N2->C2a N2b N C2a->N2b C2c C N2b->C2c C2d C C2c->C2d C2d->N2 C3a C N3->C3a N3b N C3a->N3b C3c C N3b->C3c C3d C C3c->C3d C3d->N3 C4a C N4->C4a N4b N C4a->N4b C4c C N4b->C4c C4d C C4c->C4d C4d->N4

Caption: Structure of the tetrakis(1-imidazolyl)borate anion.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with the [B(Im)₄]⁻ ligand typically involves a salt metathesis reaction between Na[B(Im)₄] and a suitable metal halide precursor.[4]

G cluster_0 Synthesis of Transition Metal-[B(Im)4] Complex start Dissolve Na[B(Im)4] in a suitable solvent (e.g., THF, CH3CN) mix Combine solutions and stir at room temperature start->mix metal_salt Dissolve transition metal salt (e.g., MCln) in a suitable solvent metal_salt->mix precipitate Filter to remove precipitated NaCl mix->precipitate isolate Isolate the product complex (e.g., by crystallization or removal of solvent) precipitate->isolate characterize Characterize the complex (X-ray, NMR, IR, etc.) isolate->characterize

Caption: General workflow for synthesizing a [B(Im)₄]⁻ complex.

Protocol 2: General Synthesis of a Transition Metal-[B(Im)₄] Complex

Materials:

  • This compound

  • Transition metal halide (e.g., PdCl₂, CuI, RhCl₃·xH₂O)

  • Anhydrous solvent (e.g., THF, acetonitrile, dichloromethane)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • In a separate Schlenk flask, dissolve the transition metal halide (1.0 eq) in the same or a compatible anhydrous solvent.

  • Slowly add the solution of the transition metal halide to the solution of the ligand with stirring.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by TLC or NMR spectroscopy.

  • Upon completion, a precipitate of sodium chloride will have formed. Filter the reaction mixture through a fine frit or a pad of Celite to remove the salt.

  • The filtrate contains the desired transition metal complex. The complex can be isolated by removing the solvent in vacuo.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Note: The stoichiometry of the ligand to metal may need to be adjusted depending on the desired coordination number of the metal and the denticity of the [B(Im)₄]⁻ ligand.

Prospective Catalytic Applications: A Guide for the Research Scientist

The following sections outline potential catalytic applications for transition metal complexes of the tetrakis(1-imidazolyl)borate ligand. These are presented as starting points for research, with template protocols designed for screening and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[5] The electronic and steric properties of the ancillary ligand on the palladium center are crucial for catalytic activity. The tetrakis(1-imidazolyl)borate ligand could offer a unique combination of electron donation and steric bulk to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.

G cluster_0 Hypothetical Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd + Ar-X Transmetal Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetal + Ar'-B(OH)2 + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)2 Base Base Product Ar-Ar'

Caption: Hypothetical Suzuki-Miyaura catalytic cycle.

Protocol 3: Template for a Suzuki-Miyaura Cross-Coupling Screen

Objective: To evaluate the catalytic activity of a Pd-[B(Im)₄] complex in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Pd-[B(Im)₄] complex (e.g., [PdCl([B(Im)₄])])

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • GC-MS or HPLC for analysis

Procedure:

  • Catalyst Preparation: Prepare a stock solution of the Pd-[B(Im)₄] complex in the chosen solvent.

  • Reaction Setup: In a glovebox, to a reaction vial, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Add the solvent to the vial.

  • Add the catalyst solution to the reaction mixture (e.g., 1-5 mol%).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reaction to room temperature.

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Analyze the crude product by GC-MS or ¹H NMR to determine the conversion and yield.

Data Presentation:

EntryBaseSolventTemperature (°C)Catalyst Loading (mol%)Conversion (%)
1K₂CO₃Dioxane1002
2Cs₂CO₃Dioxane1002
3K₃PO₄Toluene1102
4K₂CO₃DMF1201
Copper-Catalyzed Oxidation Reactions

Copper complexes are known to catalyze a wide range of oxidation reactions. The tetrakis(1-imidazolyl)borate ligand, with its nitrogen-rich coordination sphere, could support copper in various oxidation states and facilitate electron transfer processes.

Protocol 4: Template for an Aerobic Alcohol Oxidation Screen

Objective: To assess the ability of a Cu-[B(Im)₄] complex to catalyze the aerobic oxidation of a primary alcohol to an aldehyde.

Materials:

  • Cu-[B(Im)₄] complex (e.g., [CuI([B(Im)₄])])

  • Primary alcohol (e.g., benzyl alcohol)

  • Base (e.g., K₂CO₃, DBU)

  • Solvent (e.g., toluene, acetonitrile)

  • Oxygen or air supply

Procedure:

  • To a reaction flask, add the Cu-[B(Im)₄] complex (e.g., 5 mol%), the primary alcohol (1.0 eq), and the base (1.5 eq).

  • Add the solvent.

  • Purge the flask with oxygen or air and maintain a positive pressure with a balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction, filter off the base, and concentrate the filtrate.

  • Analyze the product by GC-MS or ¹H NMR.

Rhodium-Catalyzed C-H Functionalization

Rhodium complexes are powerful catalysts for C-H activation and functionalization.[6][7] A Rh-[B(Im)₄] complex could potentially catalyze the direct arylation of a C-H bond, a highly atom-economical transformation.

Protocol 5: Template for a C-H Arylation Screen

Objective: To investigate the catalytic activity of a Rh-[B(Im)₄] complex in the direct arylation of an arene with an aryl halide.

Materials:

  • Rh-[B(Im)₄] complex (e.g., [RhCl₂([B(Im)₄])])

  • Arene with an activatable C-H bond (e.g., 2-phenylpyridine)

  • Aryl halide (e.g., bromobenzene)

  • Base or additive (e.g., Ag₂CO₃, PivOH)

  • Solvent (e.g., DCE, t-amyl alcohol)

Procedure:

  • In a glovebox, combine the Rh-[B(Im)₄] complex (e.g., 2.5 mol%), the arene (1.0 eq), the aryl halide (1.5 eq), and the additive in a reaction vial.

  • Add the solvent.

  • Seal the vial and heat the reaction to the desired temperature (e.g., 100-150 °C) for 24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter.

  • Analyze the filtrate by GC-MS or ¹H NMR to determine the yield of the arylated product.

Concluding Remarks and Future Outlook

The tetrakis(1-imidazolyl)borate ligand presents an intriguing, yet underexplored, platform for the development of novel transition metal catalysts. Its unique structural and electronic properties suggest potential for high stability and reactivity in a variety of catalytic transformations. The protocols outlined in this guide are intended to provide a robust starting point for researchers to investigate the catalytic applications of metal complexes bearing this promising ligand. Future work should focus on the systematic synthesis and characterization of a broader range of transition metal-[B(Im)₄] complexes and their rigorous evaluation in the catalytic reactions proposed herein, as well as in other important transformations such as hydrogenation, hydroformylation, and polymerization. The insights gained from such studies will undoubtedly contribute to the advancement of homogeneous catalysis and the development of more efficient and selective synthetic methodologies.

References

  • Ziegler, C. J., & Hamilton, B. H. (2003). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry, 42(9), 3067–3073. [Link]

  • Halskov, K. S., Witten, M. R., Hoang, G. L., Mercado, B. Q., & Ellman, J. A. (2018). Rhodium(III)-Catalyzed Imidoyl C–H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464–2467. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). Rhodium-catalyzed C–H bond functionalization reactions. Nature Chemistry, 5(5), 369–375. [Link]

  • Hamilton, B. H., & Ziegler, C. J. (2004). Lead and thallium tetrakis(imidazolyl)borates: modifying structure by varying metal and anion. Inorganic chemistry, 43(14), 4272–4277. [Link]

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  • Chao, S.-S., & Reed, C. A. (1981). Synthesis of this compound. Inorganica Chimica Acta, 54, L25-L26.
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  • Huaping Li et al. (2012). Molecular design, device function and surface potential of zwitterionic electron injection layers.
  • Hockman DC, et al. (1982). The Study of Sodium Tetrakis (1-imidazolyl) borate in the Precipitation of Deuterium Cations. Analytical Letters, 15(1), 53-60.
  • Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Dalton transactions (Cambridge, England : 2003), (14), 2709–2719. [Link]

  • LookChem. This compound. [Link]

  • Docherty, J. H., et al. (2023). Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. Chemical Reviews, 123(12), 7692-7760. [Link]

  • Theopold, K. H. (1994). [Oxidation Catalysis With Tris(pyrazolyl)borate Metal Complexes]. Progress Report. University of Delaware.
  • Ziegler, C. J., & Hamilton, B. H. (2003). Tetrakis(imidazolyl)borate-based coordination polymers: group II network solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic chemistry, 42(9), 3067–3073. [Link]

  • Hamilton, B. H., & Ziegler, C. J. (2004). Lead and Thallium Tetrakis(imidazolyl)borates: Modifying Structure by Varying Metal and Anion. Inorganic Chemistry, 43(14), 4272–4277. [Link]

  • Alam, S. M., & Siddiqui, S. (1986). Synthesis and Stereochemical Studies on Some Transition Metal Complexes of Tetrakis(imidazolyl)borate Anion. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 25A(8), 754-756.
  • ResearchGate. Lead and Thallium Tetrakis(imidazolyl)borates: Modifying Structure by Varying Metal and Anion. [Link]

  • ResearchGate. Tetrakis(imidazolyl)borate-based coordination polymers: Group II network solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). [Link]

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Application Notes and Protocols: Sodium tetrakis(1-imidazolyl)borate in the Formation of Boron Imidazolate Frameworks (BIFs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Porous Materials

Boron Imidazolate Frameworks (BIFs) represent a significant evolution in the field of porous crystalline materials, bridging the gap between metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] These materials are constructed by linking pre-synthesized boron-centered imidazolate ligands with metal ions, resulting in robust frameworks with tunable porosity and diverse topologies.[1][2][3] A key precursor in the synthesis of many BIFs is Sodium tetrakis(1-imidazolyl)borate, Na[B(Im)₄]. This guide provides an in-depth exploration of the application of Na[B(Im)₄] in the formation of BIFs, offering detailed protocols, mechanistic insights, and characterization methodologies for researchers, scientists, and drug development professionals.

The unique architecture of BIFs, which combines covalent (B-N) and coordination (M-N) bonds, imparts them with notable thermal and chemical stability.[1][4] The use of pre-synthesized ligands like [B(Im)₄]⁻ allows for a high degree of control over the final framework topology, enabling the rational design of materials with specific pore sizes and functionalities.[1][4][5] This has led to the development of BIFs with zeolite-like topologies, such as sodalite (SOD) and diamondoid (dia), which are of great interest for applications in gas storage and separation, catalysis, and photoluminescence.[1][5]

The Central Role of this compound

This compound, with the chemical formula Na[B(Im)₄], is a commercially available salt that serves as the primary source of the tetrahedral [B(Im)₄]⁻ building block.[6][7] This anionic complex features a central boron atom tetrahedrally coordinated to four imidazolyl rings through B-N covalent bonds. In the synthesis of BIFs, the imidazolyl groups of the [B(Im)₄]⁻ anion act as multitopic linkers, coordinating to metal centers to form extended, three-dimensional frameworks.[5][8]

The choice of the metal cation (e.g., Li⁺, Cu⁺, Ag⁺) and the reaction conditions (solvothermal versus mechanochemical) dictates the resulting BIF topology and its corresponding properties.[5][9] This modularity is a key advantage of the BIF platform, allowing for the systematic investigation of structure-property relationships.

Synthesis Methodologies: From Solution to Solid-State

Two primary methodologies have emerged for the synthesis of BIFs using Na[B(Im)₄]: solvothermal synthesis and mechanochemistry.

Solvothermal Synthesis: A Conventional Approach

Solvothermal synthesis involves heating the reactants in a sealed vessel in the presence of a solvent or a mixture of solvents. This method has been successfully employed to produce a wide range of BIFs with high crystallinity.[5][8]

This protocol describes the synthesis of a BIF with a sodalite (SOD) topology, designated as BIF-3-Cu, using Sodium tetrakis(2-methylimidazolyl)borate and Copper(I) iodide.[5]

Materials:

  • Sodium tetrakis(2-methylimidazolyl)borate (Na[B(mim)₄]) (0.0981 g, 0.32 mmol)

  • Copper(I) iodide (CuI) (0.0779 g, 0.41 mmol)

  • 2-Amino-1-butanol (1.1660 g)

  • Acetonitrile (CH₃CN) (1.5 mL)

  • Ethanol

  • Distilled water

  • 20 mL scintillation vial

Procedure:

  • In a 20 mL scintillation vial, combine Sodium tetrakis(2-methylimidazolyl)borate and Copper(I) iodide.

  • Add the mixed solvent system of 2-amino-1-butanol and acetonitrile to the vial.

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to 120°C.

  • Maintain the temperature at 120°C for five days.

  • After the reaction is complete, allow the oven to cool to room temperature.

  • Collect the colorless crystals by filtration.

  • Wash the crystals thoroughly with ethanol (10 mL) and distilled water (10 mL).

  • Dry the product under vacuum.

Expected Yield: Approximately 80% (0.1121 g, 0.26 mmol).[5]

Mechanochemical Synthesis: A Rapid and Green Alternative

Mechanochemistry offers a faster, more environmentally friendly, and often higher-yielding alternative to traditional solvothermal methods.[9][10] This solvent-free or liquid-assisted grinding (LAG) approach can produce BIFs with improved porosity.[9]

This protocol outlines the mechanochemical synthesis of the lithium-based BIF with a sodalite topology.

Materials:

  • Tetrakis(2-methylimidazolyl)boric acid (H[B(Meim)₄])

  • Lithium hydroxide (LiOH)

  • 2-Amino-1-butanol (amb)

  • Acetonitrile (MeCN)

  • Milling jars and balls (e.g., stainless steel)

  • Mixer mill

Procedure:

  • Place equimolar amounts of H[B(Meim)₄] and LiOH into a milling jar along with the milling balls.

  • For liquid-assisted grinding (LAG), add a 1:3 by volume mixture of 2-amino-1-butanol and acetonitrile (η = 1 µL mg⁻¹ of total reactants).

  • Seal the milling jar and place it in the mixer mill.

  • Mill the mixture at a specified frequency (e.g., 25-30 Hz) for 60 minutes.

  • After milling, retrieve the solid product from the jar.

  • Wash the product with a suitable solvent (e.g., methanol) to remove any unreacted precursors or byproducts.

  • Dry the final product under vacuum.

Visualizing the Synthesis Workflow

The general workflow for BIF synthesis can be visualized as a two-step process: the formation of the boron imidazolate ligand followed by its coordination with a metal center to form the framework.

BIF_Synthesis_Workflow General BIF Synthesis Workflow cluster_precursor Precursor Synthesis cluster_framework Framework Formation NaBH4 Sodium Borohydride (or other Boron source) Na_B_Im_4 This compound Na[B(Im)4] NaBH4->Na_B_Im_4 Imidazole Imidazole (or derivative) Imidazole->Na_B_Im_4 Metal_Salt Metal Salt (e.g., LiOH, CuI) BIF Boron Imidazolate Framework (BIF) Na_B_Im_4->BIF Metal_Salt->BIF

Caption: General workflow for the synthesis of BIFs.

Structural Diversity and Characterization

The combination of different imidazolate linkers and metal ions leads to a wide array of BIFs with distinct topologies and properties.

BIF DesignationMetal IonLinkerTopologyReference
BIF-1-LiLi⁺Imidazolatezni[5][8]
BIF-2-LiLi⁺2-Methylimidazolatedia[5][8]
BIF-3-LiLi⁺2-MethylimidazolateSOD[5]
BIF-3-CuCu⁺2-MethylimidazolateSOD[5]
ABIF-1Cd²⁺Imidazolate2D anionic layer[11][12]

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline phase and purity of the synthesized BIFs by comparing the experimental pattern with simulated patterns from single-crystal X-ray diffraction data.[13]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the BIFs and can provide information about the presence of solvent molecules within the pores.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of the imidazolate linkers and the B-N bonds within the framework structure.

  • Nitrogen Adsorption-Desorption Isotherms: Used to determine the surface area (BET and Langmuir) and pore size distribution of the porous BIFs, confirming their microporous nature.[9]

The Mechanism of BIF Formation

The formation of BIFs from Na[B(Im)₄] and a metal salt proceeds through a self-assembly process driven by the formation of coordination bonds between the nitrogen atoms of the imidazolyl rings and the metal centers.

BIF_Formation_Mechanism Mechanism of BIF Formation Reactants Na[B(Im)4] + Metal Salt (e.g., CuI) in solution Dissociation Dissociation into [B(Im)4]⁻ and M⁺ ions Reactants->Dissociation Solvation Coordination Coordination of Imidazole N to Metal Centers Dissociation->Coordination Self-Assembly Nucleation Nucleation of Framework Coordination->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth BIF_Product Crystalline BIF Product Crystal_Growth->BIF_Product

Caption: Simplified mechanism of BIF formation in solution.

Applications and Future Outlook

The unique properties of BIFs make them promising candidates for a variety of applications:

  • Gas Storage and Separation: The permanent microporosity and tunable pore sizes of BIFs are advantageous for the selective adsorption and separation of gases like CO₂ and H₂.[1][14]

  • Catalysis: The presence of both Lewis acidic (boron) and basic (nitrogen) sites, along with coordinatively unsaturated metal centers, can be exploited for heterogeneous catalysis.[1][15]

  • Luminescence: Certain BIFs exhibit photoluminescent properties, which can be modulated by guest molecules or mechanical stimuli, suggesting applications in sensing and anti-counterfeiting.[1]

  • Electrocatalysis: The robust nature of BIFs allows for their use as platforms for electrocatalysts, for instance, in the oxygen evolution reaction.[15][16]

The continued exploration of new metal-linker combinations, including the use of functionalized imidazolates, will undoubtedly lead to the discovery of novel BIFs with enhanced performance and new applications. The development of scalable and environmentally friendly synthesis methods, such as mechanochemistry, will be crucial for the translation of these materials from the laboratory to industrial applications.

References

  • Recent Applications of Multifunctional Boron Imidazolate Framework Materials. Accounts of Materials Research, 2023.

  • Zeolitic Boron Imidazolate Frameworks. Angewandte Chemie International Edition, 2009.

  • Experimental Investigation of Thermodynamic Stabilization in Boron Imidazolate Frameworks (BIFs) Synthesized by Mechanochemistry. The Journal of Physical Chemistry C, 2023.

  • The first anionic four-connected boron imidazolate framework. Dalton Transactions, 2010.

  • Recent Applications of Multifunctional Boron Imidazolate Framework Materials. Accounts of Materials Research, 2023.

  • Simplifying and expanding the scope of boron imidazolate framework (BIF) synthesis using mechanochemistry. Chemical Science, 2021.

  • The first anionic four-connected boron imidazolate framework. Dalton Transactions, 2010.

  • Porous ctn-type boron imidazolate framework for gas storage and separation. Chemistry – A European Journal, 2013.

  • This compound | CAS 68146-65-6. Santa Cruz Biotechnology.

  • Recent Applications of Multifunctional Boron Imidazolate Framework Materials | Request PDF. ResearchGate.

  • Recent Applications of Multifunctional Boron Imidazolate Framework Materials. Accounts of Materials Research, 2023.

  • Zeolitic Boron Imidazolate Frameworks. Angewandte Chemie International Edition, 2009.

  • Zeolite-Like Boron Imidazolate Frameworks (BIFs): Synthesis and Application. Materials, 2019.

  • Synthetic design of functional boron imidazolate frameworks | Request PDF. ResearchGate.

  • Simplifying and expanding the scope of boron imidazolate framework (BIF) synthesis using mechanochemistry. Chemical Science, 2021.

  • Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry, 2003.

  • This compound 97 68146-65-6. Sigma-Aldrich.

  • This compound , 97% , 68146-65-6. CookeChem.

  • Experimental investigation of thermodynamic stabilization in boron imidazolate frameworks (BIFs) synthesized by mechanochemistry. OSTI.GOV.

  • Microwave-Assisted Solvothermal Route for One-Step Synthesis of Pure Phase Bismuth Ferrite Microflowers with Improved Magnetic and Dielectric Properties. ACS Omega, 2022.

  • Boron Imidazolate Framework with Mechanochromic and Electrocatalytic Properties | Request PDF. ResearchGate.

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Anion exchange in layered solids with "Sodium tetrakis(1-imidazolyl)borate"

Author: BenchChem Technical Support Team. Date: January 2026

Anion Exchange in Layered Solids Utilizing Sodium Tetrakis(1-imidazolyl)borate for Advanced Drug Delivery Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Layered solids, particularly Layered Double Hydroxides (LDHs), offer a versatile platform for the encapsulation and controlled release of anionic therapeutic agents. Their unique structure, characterized by positively charged layers and a charge-balancing interlayer space, facilitates the intercalation of a wide array of anions through ion exchange. This application note provides a comprehensive guide to the intercalation of the bulky and structurally complex anion, tetrakis(1-imidazolyl)borate ([BIm4]⁻), from its sodium salt ([NaBIm4]), into LDH structures. We will explore the underlying principles, provide detailed experimental protocols for synthesis and anion exchange, outline essential characterization techniques, and discuss the potential applications of the resulting nanohybrid material in drug development. The bulky and rigid nature of the [BIm4]⁻ anion is hypothesized to create a larger and more stable interlayer environment, potentially enabling the subsequent inclusion of other therapeutic molecules or enhancing the controlled release profile of co-intercalated drugs.

Introduction to Layered Solids and Anion Exchange

Layered solids are a class of materials characterized by two-dimensional sheets held together by weaker forces, allowing for the insertion of guest species in the interlayer space. Among these, Layered Double Hydroxides (LDHs) are of significant interest for biomedical applications. LDHs, also known as hydrotalcite-like compounds or anionic clays, consist of positively charged brucite-like layers.[1][2] This positive charge arises from the isomorphous substitution of a trivalent cation (e.g., Al³⁺, Fe³⁺) for a divalent cation (e.g., Mg²⁺, Zn²⁺) within the hydroxide sheets.[3][4] The general formula for an LDH is [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where Aⁿ⁻ is the interlayer anion that balances the positive charge of the layers.[1][4]

The interlayer anions are not covalently bound and can be replaced by other anions through a process known as anion exchange.[5][6] This property is central to the use of LDHs as drug delivery systems, allowing for the intercalation of anionic drugs and other bioactive molecules.[7][8] The release of the intercalated species can then occur via ion exchange with anions present in the physiological environment, such as phosphate or chloride ions.[8]

The Role of this compound ([NaBIm4])

This compound ([NaBIm4]) is a salt that provides the tetrakis(1-imidazolyl)borate ([BIm4]⁻) anion.[9][10] This bulky, tetrahedrally coordinated anion possesses four imidazole rings attached to a central boron atom. Its significant size and rigid structure make it an intriguing candidate for intercalation into LDHs for several reasons:

  • Pillaring Effect: The large size of the [BIm4]⁻ anion can lead to a significant expansion of the interlayer spacing of the LDH. This "pillaring" effect can create a more accessible and stable interlayer environment.

  • Porosity Modulation: The introduction of these bulky anions could generate microporosity within the interlayer space, potentially allowing for the co-loading of other, smaller guest molecules.

  • Modified Release Kinetics: The rigid nature of the [BIm4]⁻ pillars could influence the diffusion pathways and release rates of co-intercalated drug molecules.

Experimental Section: Synthesis and Anion Exchange

This section provides detailed protocols for the synthesis of a precursor LDH and its subsequent anion exchange with the [BIm4]⁻ anion.

Synthesis of Nitrate-Intercalated LDH (LDH-NO₃) Precursor

The co-precipitation method is a widely used technique for the synthesis of LDHs with high crystallinity.[2][3] A nitrate-intercalated LDH is a common precursor due to the relatively weak binding of the nitrate anion, which facilitates its exchange.[11]

Materials:

  • Mg(NO₃)₂·6H₂O

  • Al(NO₃)₃·9H₂O

  • NaOH

  • Deionized, decarbonated water (to prevent carbonate contamination)[12]

Protocol:

  • Solution A: Prepare a 250 mL aqueous solution containing Mg(NO₃)₂·6H₂O (0.1 M) and Al(NO₃)₃·9H₂O (0.05 M).

  • Solution B: Prepare a 250 mL aqueous solution of NaOH (0.4 M).

  • Co-precipitation: Add Solution A dropwise to Solution B under vigorous stirring and a nitrogen atmosphere to minimize carbonate contamination.

  • Maintain the pH of the resulting slurry at approximately 10 by the controlled addition of a separate NaOH solution if necessary.

  • Age the slurry at 60-80°C for 18-24 hours with continuous stirring.

  • Washing: Centrifuge the precipitate and wash repeatedly with deionized, decarbonated water until the supernatant reaches a neutral pH.

  • Drying: Dry the resulting white powder (LDH-NO₃) in an oven at 60°C overnight.

Anion Exchange with this compound

Materials:

  • Synthesized LDH-NO₃ precursor

  • This compound ([NaBIm4])

  • Deionized, decarbonated water

Protocol:

  • Disperse 1.0 g of the LDH-NO₃ precursor in 100 mL of deionized, decarbonated water.

  • Prepare a separate solution of [NaBIm4] (a 3-5 fold molar excess relative to the nitrate content of the LDH) in 100 mL of deionized, decarbonated water.

  • Add the [NaBIm4] solution to the LDH-NO₃ suspension.

  • Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 24-48 hours.

  • Collect the solid product by centrifugation.

  • Wash the product thoroughly with deionized, decarbonated water to remove any residual sodium nitrate and unreacted [NaBIm4].

  • Dry the final product, LDH-BIm4, at 60°C overnight.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis LDH-NO₃ Synthesis cluster_exchange Anion Exchange s1 Prepare Metal Salt Solution (Mg(NO₃)₂, Al(NO₃)₃) s3 Co-precipitation (pH 10, N₂ atm) s1->s3 s2 Prepare Base Solution (NaOH) s2->s3 s4 Aging (60-80°C, 18-24h) s3->s4 s5 Washing & Centrifugation s4->s5 s6 Drying (60°C) s5->s6 s7 LDH-NO₃ Precursor s6->s7 e1 Disperse LDH-NO₃ in deionized H₂O s7->e1 e3 Mix & Stir (RT, 24-48h, N₂ atm) e1->e3 e2 Prepare [NaBIm4] Solution e2->e3 e4 Washing & Centrifugation e3->e4 e5 Drying (60°C) e4->e5 e6 Final Product: LDH-BIm4 e5->e6

Caption: Workflow for LDH-BIm4 synthesis.

Characterization of the Intercalated Solid

Thorough characterization is essential to confirm the successful intercalation of the [BIm4]⁻ anion.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique to determine the interlayer spacing (basal spacing, d-spacing) of the LDH. A successful intercalation of the bulky [BIm4]⁻ anion will result in a significant shift of the (003) diffraction peak to a lower 2θ angle, indicating an expansion of the interlayer gallery.[13]

Table 1: Expected PXRD Data for LDH-NO₃ and LDH-BIm4

Sample(003) Peak Position (2θ)Basal Spacing (d-spacing)
LDH-NO₃~10-11°~0.88 nm
LDH-BIm4Expected at lower 2θ> 1.2 nm (Estimated)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the material. The spectrum of LDH-BIm4 should show:

  • The characteristic broad O-H stretching band of the LDH layers around 3400 cm⁻¹.

  • The disappearance or significant reduction of the strong nitrate (NO₃⁻) absorption band at ~1384 cm⁻¹.

  • The appearance of new bands corresponding to the vibrational modes of the imidazolyl groups of the [BIm4]⁻ anion.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the material and the composition of the interlayer species.[13] The TGA curve of LDH-BIm4 is expected to show distinct weight loss steps corresponding to the removal of surface-adsorbed water, interlayer water, dehydroxylation of the LDH layers, and decomposition of the intercalated [BIm4]⁻ anion. The thermal stability of the intercalated anion is often enhanced compared to its free salt form due to host-guest interactions.[13]

Application in Drug Delivery: A Hypothetical Case Study

The LDH-BIm4 nanohybrid can be envisioned as a versatile drug delivery platform. The expanded and potentially porous interlayer space created by the [BIm4]⁻ pillars could be suitable for entrapping other therapeutic molecules.

Hypothetical Application: Co-loading of a non-steroidal anti-inflammatory drug (NSAID), such as naproxen, which is anionic at physiological pH.

Logical Framework for Drug Loading and Release

drug_delivery_logic cluster_loading Drug Loading Phase cluster_release Drug Release Phase LDH_BIm4 {LDH-BIm4 Host|Pillared interlayer space} Loading Loading via Co-intercalation or Post-intercalation adsorption LDH_BIm4->Loading Naproxen {Anionic Naproxen} Naproxen->Loading LDH_BIm4_Naproxen {Naproxen-loaded LDH-BIm4|Enhanced drug stability} Loading->LDH_BIm4_Naproxen Release Anion Exchange-driven Release LDH_BIm4_Naproxen->Release Environment {Physiological Environment|Anions (e.g., PO₄³⁻, Cl⁻)} Environment->Release Released_Naproxen {Released Naproxen|Therapeutic Effect} Release->Released_Naproxen

Caption: Drug loading and release mechanism.

Conclusion and Future Perspectives

The intercalation of the bulky tetrakis(1-imidazolyl)borate anion into layered double hydroxides presents a novel strategy for designing advanced drug delivery systems. The resulting LDH-BIm4 nanohybrid, with its expanded and potentially porous interlayer, offers a promising platform for the controlled release of anionic drugs. The protocols and characterization methods detailed in this note provide a solid foundation for researchers to explore this system. Future work should focus on optimizing the intercalation process, investigating the co-loading of various therapeutic agents, and performing in-vitro and in-vivo studies to validate the efficacy and biocompatibility of these materials for drug delivery applications.

References

  • Dalton Transactions (RSC Publishing).
  • MDPI. Development of Drug Delivery Systems Based on Layered Hydroxides for Nanomedicine.
  • Journal of Materials Chemistry (RSC Publishing).
  • ACS Publications.
  • ACS Publications.
  • National Institutes of Health (NIH).
  • PubMed Central (PMC). Layered Double Hydroxide-Based Nanocarriers for Drug Delivery.
  • ResearchGate. (PDF)
  • National Institutes of Health (NIH). Regulation of Structure and Anion-Exchange Performance of Layered Double Hydroxide: Function of the Metal Cation Composition of a Brucite-like Layer.
  • Sigma-Aldrich. Sodium tetrakis(1-imidazolyl)
  • RSC Publishing. Anion exchange behavior of MIIAl layered double hydroxides: a molecular dynamics and DFT study.
  • ResearchGate. Drug delivery using nanosized layered double hydroxide, an anionic clay.
  • Santa Cruz Biotechnology. Sodium tetrakis(1-imidazolyl)
  • Journal of Materials Chemistry (RSC Publishing).
  • ResearchGate. Anion Exchange Behavior of MIIAl Layered Double Hydroxides: a Molecular Dynamics and DFT Study | Request PDF.
  • PubChem. Sodium tetrakis(1-imidazolyl)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium tetrakis(1-imidazolyl)borate (Na[B(Im)4])

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Sodium tetrakis(1-imidazolyl)borate (Na[B(Im)4]). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols for higher yield and purity. Na[B(Im)4] is a versatile ligand precursor used in the synthesis of zwitterionic molecules, organometallic complexes, and as a selective precipitating agent.[1] This guide is designed to address common challenges encountered during its preparation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, handling, and characterization of this compound.

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the reaction of sodium borohydride (NaBH₄) with four equivalents of imidazole (ImH). The reaction is typically performed under solvent-free melt conditions, where the heat drives the substitution of the hydride ions on the boron atom with imidazolyl groups, releasing hydrogen gas as the only byproduct.

Reaction: NaBH₄ + 4 C₃H₄N₂ → Na[B(C₃H₃N₂)₄] + 4 H₂ (g)

This direct approach is advantageous as it avoids complications with solvents and simplifies product isolation. The reaction's driving force is the formation of the stable tetrasubstituted borate anion and the release of gaseous hydrogen.

Q2: What are the most critical parameters for achieving high yield and purity?

Success in this synthesis hinges on three core parameters:

  • Reagent Purity and Anhydrous Conditions: Sodium borohydride is highly susceptible to hydrolysis.[2][3] Any moisture present in the reagents or reaction vessel will consume NaBH₄, reducing the yield and forming sodium borate byproducts. Imidazole is also hygroscopic and should be thoroughly dried before use.

  • Temperature Control: The reaction requires sufficient thermal energy to proceed in a molten state. However, excessive temperatures can lead to the degradation of imidazole, resulting in discoloration of the product and the formation of impurities. A carefully controlled temperature ramp and maintenance are crucial.

  • Stoichiometry: While the theoretical stoichiometry is 1:4 (NaBH₄:Imidazole), using a slight excess of imidazole can help ensure the complete conversion of sodium borohydride and its intermediates (e.g., Na[BH(Im)₃]).

Q3: How should I properly store the starting materials and the final product?

  • Sodium Borohydride (NaBH₄): Store in a tightly sealed container in a cool, dry place, preferably in a desiccator. Avoid storage areas with high humidity.

  • Imidazole: Store in a tightly sealed container away from light and moisture. If clumping is observed, it may have absorbed water and should be dried under vacuum before use.

  • This compound (Na[B(Im)₄]): The final product is a stable solid but should be stored in a desiccator at room temperature to prevent hydration.[4]

Q4: What are the expected ¹H NMR spectral characteristics for pure Na[B(Im)₄]?

  • A singlet for the proton at the C2 position (between the two nitrogen atoms).

  • Two distinct signals (likely doublets or triplets, depending on coupling) for the protons at the C4 and C5 positions.

The absence of broad signals attributable to B-H bonds (which would appear far upfield) indicates complete reaction. The absence of signals for free imidazole confirms purity.

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific experimental issues.

Problem Potential Cause Recommended Solution & Explanation
1. Low or No Product Yield a) Decomposed Starting Material: Sodium borohydride has been hydrolyzed due to improper storage.Solution: Use a fresh, unopened bottle of high-purity NaBH₄. The hydrolysis of NaBH₄ is a well-documented issue that reduces its potency as a hydride source.[2][5][6]
b) Insufficient Temperature: The reaction mixture did not fully melt or reach the required activation temperature, stalling the reaction.Solution: Ensure your heating apparatus (oil bath, heating mantle) is calibrated. Gradually increase the temperature to the recommended range (see protocol) and ensure the mixture remains a homogenous melt.
c) Reaction Time Too Short: The reaction was not allowed to proceed to completion.Solution: Increase the reaction time. The evolution of hydrogen gas should cease completely, which is a good visual indicator that the reaction is finished.
2. Product is Discolored (Yellow/Brown) a) Impure Imidazole: The imidazole starting material contained impurities that degraded upon heating.Solution: Use high-purity (>99%) imidazole. If necessary, recrystallize the imidazole from a suitable solvent like toluene or benzene before use.
b) Overheating: The reaction temperature was too high, causing thermal decomposition of the imidazole or the product itself.Solution: Maintain the reaction temperature within the optimal range. Use a temperature controller for precise regulation. Minor discoloration can sometimes be removed by treating a solution of the crude product with activated charcoal before recrystallization.
3. Product is Impure (Extra Peaks in NMR) a) Unreacted Imidazole: Excess imidazole remains in the final product.Solution: Wash the crude solid product with a solvent in which Na[B(Im)₄] is insoluble but imidazole is highly soluble. Dichloromethane or cold tetrahydrofuran (THF) are good candidates.
b) Hydrolysis Byproducts: Moisture in the reaction led to the formation of sodium borates or partially substituted species (e.g., Na[BHₓ(Im)₄₋ₓ]).Solution: Rigorously dry all glassware (oven-dried at >120 °C) and reagents. Perform the reaction under an inert atmosphere (N₂ or Argon) to exclude atmospheric moisture. Recrystallization from hot water can help remove these more polar, inorganic impurities.
4. Product Fails to Precipitate/Crystallize a) Inappropriate Solvent: The solvent used for purification or precipitation is not suitable.Solution: Na[B(Im)₄] is soluble in water and polar protic solvents. To precipitate it, an anti-solvent in which it is insoluble (e.g., acetone or THF) can be added to an aqueous solution. For recrystallization, a hot saturated solution in water or an alcohol/water mixture followed by slow cooling should yield crystals.
b) Presence of Oily Impurities: Minor organic impurities can sometimes inhibit crystallization, causing the product to "oil out".Solution: Attempt to triturate the oily residue with a non-polar solvent like hexane to solidify it. Alternatively, redissolve the material, treat with activated charcoal to adsorb impurities, filter, and attempt recrystallization again.

Section 3: Detailed Experimental Protocol

This protocol describes a reliable, solvent-free method for synthesizing this compound.

Materials & Equipment:

  • Sodium borohydride (NaBH₄), ≥98% purity

  • Imidazole, ≥99% purity

  • Round-bottom flask (100 mL)

  • Magnetic stir bar

  • Oil bath with a temperature controller and thermometer

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Buchner funnel and filter flask

  • Dichloromethane (DCM), anhydrous

  • Deionized water

Workflow Diagram:

G reagent_prep Reagent Preparation (Dry Imidazole, Weigh Reagents) reaction_setup Reaction Setup (Assemble Flask under N2) reagent_prep->reaction_setup reaction Melt Reaction (Heat to 110-120°C) reaction_setup->reaction monitoring Monitor H2 Evolution (Stir until gas ceases) reaction->monitoring cooling Cooling (Solidify under N2) monitoring->cooling isolation Crude Product Isolation (Break up solid) cooling->isolation purification Purification (Wash with DCM) isolation->purification recrystallization Recrystallization (Optional) (Hot Water/Ethanol) purification->recrystallization For high purity drying Final Product Drying (High Vacuum) purification->drying recrystallization->drying characterization Characterization (NMR, IR) drying->characterization

Caption: Troubleshooting decision tree for Na[B(Im)₄] synthesis.

References

  • Hockman, D. C., Moore, C. E., Huston, J. L., & Chao, S. (1981). The Study of this compound in the Precipitation of Deuterium Cations. Analytical Letters, 14(9), 719-729. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). I) Synthesis and experimental data. Retrieved from [Link]

  • CentAUR. (n.d.). Efficient hydrolytic hydrogen evolution from sodium borohydride catalyzed by polymer immobilized ionic liquid stabilized. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • Minkina, V., Shabunya, S., & Kalinin, V. (2010). Hydrolysis of sodium borohydride for hydrogen generation. ResearchGate. Retrieved from [Link]

  • Özkar, S. (2005). Hydrogen generation from hydrolysis of sodium borohydride using Ru(0) nanoclusters as catalyst. OpenMETU. Retrieved from [Link]

  • Stolar, T., et al. (2021). Simplifying and expanding the scope of boron imidazolate framework (BIF) synthesis using mechanochemistry. Chemical Science, 12(37), 12466-12474. [Link]

  • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water in Solutions of Fluorinated Tetraarylborates. Organometallics, 24(14), 3579–3581. [Link]

  • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-Trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water in Solutions of Fluorinated Tetraarylborates. Amanote Research. Retrieved from [Link]

  • Hydrogen Link. (2011, June 4). Catalytic hydrogen generation: Hydrolysis of sodium borohydride NaBH4 - "Just add water". YouTube. [Link]

  • Yakelis, N. A., & Bergman, R. G. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water. Retrieved from [Link]

  • RSC Publishing. (2023). Tailored imidazolium tetraphenylborate salts for the design of boron, nitrogen co-doped carbon materials as high-performance. RSC Publishing. [Link]

  • Paskevicius, M., et al. (2019). Hydrogen generation from a sodium borohydride–nickel core@shell structure under hydrolytic conditions. Nanoscale Advances, 1(7), 2756-2763. [Link]

Sources

"Sodium tetrakis(1-imidazolyl)borate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of sodium tetrakis(1-imidazolyl)borate (NaBIm4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this versatile compound. The information provided herein is based on established synthetic protocols and an understanding of the underlying reaction mechanisms.

Introduction

This compound is a valuable precursor in the synthesis of zwitterionic molecules, organometallic complexes, and other advanced materials.[1] Its synthesis, most commonly achieved through the high-temperature, solvent-free reaction of sodium borohydride with an excess of imidazole, is conceptually straightforward but can be prone to several side reactions leading to impure products and reduced yields.[2] This guide provides a structured approach to troubleshooting these issues in a question-and-answer format.

Core Reaction Pathway

The primary reaction for the synthesis of this compound is as follows:

NaBH4 + 4 C3H4N2 → Na[B(C3H3N)4] + 4 H2

This reaction is typically driven to completion by heating the reactants, which results in the evolution of hydrogen gas.[2]

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired Product

Question: I performed the synthesis of this compound, but after the workup, I obtained a very low yield of the final product. What could be the reasons for this?

Answer:

A low yield of this compound can stem from several factors, primarily related to incomplete reaction or loss of starting material.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction is driven by the evolution of hydrogen gas and requires a sufficiently high temperature and reaction time to go to completion.[2]

    • Solution: Ensure that the reaction mixture is heated to the recommended temperature (around 225 °C) and that the heating is continued until the evolution of hydrogen gas has completely ceased.[2] Monitoring the gas evolution is a key indicator of reaction progress.

  • Hydrolysis of Sodium Borohydride: Sodium borohydride can react with water, which may be present in the starting materials or from atmospheric moisture, especially at elevated temperatures.[3] This side reaction consumes the borohydride, reducing the amount available to react with imidazole.

    • Solution: Use anhydrous grade imidazole and ensure the sodium borohydride is dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Sublimation of Imidazole: Imidazole can sublime at elevated temperatures. If the reaction is not conducted in a sealed or appropriately condensed system, a significant amount of imidazole may be lost, leading to an incomplete reaction.

    • Solution: Perform the reaction in a flask equipped with a reflux condenser or under a positive pressure of inert gas to minimize the loss of imidazole.

  • Loss of Product during Workup: The product is isolated by dissolving the crude reaction mixture in acetone to remove unreacted imidazole, followed by recrystallization from ethanol.[2] Significant loss of product can occur during these steps if not performed carefully.

    • Solution: Use minimal amounts of acetone necessary to dissolve the unreacted imidazole. During recrystallization from ethanol, cool the solution slowly to maximize crystal formation and recovery. Ensure complete precipitation before filtration.

Issue 2: Discolored or Impure Product

Question: My final product is off-white, yellow, or brown, and my NMR analysis shows the presence of impurities. What are the likely byproducts and how can I avoid them?

Answer:

The formation of colored impurities and byproducts is a common issue in the high-temperature synthesis of this compound.

Likely Byproducts and Their Formation:

  • Partially Substituted Imidazolylborates: If the reaction does not go to completion, a mixture of partially substituted borate anions can be formed. These include:

    • Sodium tris(1-imidazolyl)borohydride (Na[BH(Im)3])

    • Sodium bis(1-imidazolyl)borohydride (Na[BH2(Im)2])

    • Sodium mono(1-imidazolyl)borohydride (Na[BH3(Im)])

    These species arise from the stepwise substitution of the hydride on the borohydride with imidazole.

  • Thermal Decomposition Products: At 225 °C, imidazole and the borate product can undergo some degree of thermal decomposition, leading to the formation of colored, polymeric materials.

Troubleshooting and Purification:

Problem Likely Cause Preventative Measure Purification Strategy
Product is off-white to yellow Incomplete reaction, presence of partially substituted imidazolylborates.Ensure complete reaction by monitoring H2 evolution and maintaining reaction temperature.Recrystallization from ethanol. The desired product is typically less soluble than the partially substituted byproducts.
Product is brown or dark Thermal decomposition of reactants or product.Avoid exceeding the recommended reaction temperature. Minimize reaction time once H2 evolution ceases.Treatment with activated carbon during recrystallization can help remove colored impurities.
NMR shows multiple sets of imidazole peaks Presence of a mixture of partially substituted imidazolylborates.Drive the reaction to completion with sufficient heating time.Careful and repeated recrystallization from ethanol. Column chromatography on alumina may be effective but can be challenging due to the ionic nature of the compounds.
Issue 3: Foaming and Rapid Gas Evolution

Question: During the initial heating of the reactants, I observed vigorous foaming and a rapid evolution of gas, which was difficult to control. Is this normal, and how can I manage it?

Answer:

Vigorous gas evolution at the beginning of the reaction is expected as the substitution of hydrides with imidazole commences. However, if the heating is too rapid, the reaction can become difficult to control.

Explanation and Control:

  • Mechanism: The reaction proceeds through the nucleophilic attack of imidazole on the boron center, with the elimination of hydrogen gas. This is an exothermic process, and the rate of gas evolution is dependent on the temperature.

  • Control Measures:

    • Gradual Heating: Heat the reaction mixture gradually to the target temperature. This allows for a more controlled release of hydrogen gas.

    • Adequate Headspace: Use a reaction flask that is large enough to accommodate potential foaming. A flask that is no more than half-full is recommended.

    • Efficient Stirring: If possible, mechanical stirring can help to break up the solid mass and allow for a more even heat distribution and smoother gas evolution.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the general workflow for the synthesis of this compound and the key troubleshooting decision points.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Checks Prep Combine NaBH4 and Imidazole (under inert atmosphere) Heat Heat to 225°C Prep->Heat Monitor Monitor H2 Evolution Heat->Monitor Monitor->Heat Gas evolution continues Cool Cool to Room Temp Monitor->Cool Gas evolution stops Acetone Add Acetone (to remove excess imidazole) Cool->Acetone Filter1 Filter Acetone->Filter1 Recrystallize Recrystallize from Ethanol Filter1->Recrystallize Filter2 Filter & Dry Recrystallize->Filter2 FinalProduct Pure NaBIm4 Filter2->FinalProduct CheckYield Low Yield? FinalProduct->CheckYield CheckPurity Impure Product? FinalProduct->CheckPurity CheckYield->Prep Yes (Re-evaluate stoichiometry/conditions) CheckYield->Recrystallize Yes (Check mother liquor) PurityYes Yes PurityYes->Recrystallize Repeat Recrystallization

Caption: Workflow for the synthesis and troubleshooting of this compound.

Side Reaction Pathways

The following diagram illustrates the main reaction pathway and potential side reactions during the synthesis.

SideReactions NaBH4 NaBH4 Intermediate1 Na[BH3(Im)] NaBH4->Intermediate1 + Imidazole, -H2 Byproduct2 NaBO2 (from hydrolysis) NaBH4->Byproduct2 + H2O Imidazole Imidazole (excess) Byproduct3 Decomposition Products Imidazole->Byproduct3 High Temp. Intermediate2 Na[BH2(Im)2] Intermediate1->Intermediate2 + Imidazole, -H2 Byproduct1 Partially Substituted Imidazolylborates Intermediate1->Byproduct1 Incomplete Reaction Intermediate3 Na[BH(Im)3] Intermediate2->Intermediate3 + Imidazole, -H2 Intermediate2->Byproduct1 Incomplete Reaction Product Na[B(Im)4] (Desired Product) Intermediate3->Product + Imidazole, -H2 Intermediate3->Byproduct1 Incomplete Reaction Product->Byproduct3 High Temp. H2O H2O (moisture)

Caption: Main and side reaction pathways in the synthesis of NaBIm4.

References

  • Gardinier, J. R., et al. (2001). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry, 40(8), 1765-1770. [Link]

  • Li, H., et al. (2009). Molecular design, device function and surface potential of zwitterionic electron injection layers. Journal of the American Chemical Society, 131(25), 8903-8912. [Link]

  • Kaufman, C. M., & Thompson, B. D. (2007). Spontaneous hydrolysis of sodium borohydride in harsh conditions. International Journal of Hydrogen Energy, 32(15), 3465-3471. [Link]

Sources

Technical Support Center: Purification of Crude Sodium Tetrakis(1-imidazolyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Sodium tetrakis(1-imidazolyl)borate (Na[B(Im)4]). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of obtaining high-purity Na[B(Im)4].

Introduction: The Importance of Purity

This compound is a valuable compound used in a variety of applications, including the synthesis of zwitterionic molecules, the preparation of poly(imidazolyl)borate organotin(IV) complexes, and the precipitation of deuterium cations.[1][2][3][4] The success of these applications is often contingent on the purity of the Na[B(Im)4] used. Impurities can interfere with subsequent reactions, lead to the formation of undesired byproducts, and affect the material properties of the final products. This guide provides a comprehensive resource for the purification of crude Na[B(Im)4], ensuring the reliability and reproducibility of your experimental results.

Troubleshooting Guide: Common Issues in the Purification of Na[B(Im)4]

This section addresses common problems encountered during the purification of crude this compound, providing potential causes and actionable solutions.

Problem Potential Causes Solutions
Low Yield After Purification - Incomplete reaction: Not all starting materials have been converted to the desired product. - Product loss during work-up: The product may be partially soluble in the wash solvents. - Decomposition: The product may be sensitive to air, moisture, or acidic/basic conditions.[5]- Optimize reaction conditions: Ensure the reaction goes to completion by adjusting stoichiometry, reaction time, or temperature. - Minimize the volume of wash solvents: Use the minimum amount of cold solvent necessary for washing. - Handle under an inert atmosphere: If the compound is suspected to be air- or moisture-sensitive, perform all manipulations using Schlenk line or glovebox techniques.[5]
Persistent Impurities in the Final Product - Unreacted starting materials: Residual sodium borohydride or imidazole may be present. - Hydrolysis byproducts: Exposure to water can lead to the formation of borate salts and imidazole. - Solvent adducts: Solvents used in the synthesis or purification may form adducts with the product.[6]- Recrystallization: This is the most effective method for removing most impurities. See the detailed protocol below. - Washing: Thoroughly wash the crude product with a solvent in which the impurities are soluble but the product is not. - Drying under vacuum: To remove residual solvents, dry the purified product under high vacuum at a slightly elevated temperature.[6]
Oily or Gummy Product Instead of a Crystalline Solid - Presence of impurities: Impurities can inhibit crystallization. - Incorrect recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization. - Rapid cooling: Cooling the recrystallization solution too quickly can lead to the formation of an oil rather than crystals.- Pre-purification: Attempt to remove bulk impurities by washing the crude product before recrystallization. - Solvent screening: Experiment with different solvent systems for recrystallization. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. - Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
Product is Difficult to Filter - Very fine crystals: Rapid crystallization can lead to the formation of very small crystals that can clog the filter paper. - Gelatinous precipitate: The presence of certain impurities can cause the product to precipitate as a gel.- Control the rate of crystallization: Slow cooling and avoiding scratching the flask can encourage the growth of larger crystals. - Use a different filtration method: A filter funnel with a coarser frit or a centrifuge may be more effective for filtering fine particles. - Redissolve and reprecipitate: If a gel forms, redissolve the product in a suitable solvent and attempt to recrystallize it under different conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials, namely sodium borohydride and imidazole. Hydrolysis of the product due to exposure to moisture can also lead to the formation of sodium borate salts and free imidazole. Additionally, solvents used in the synthesis, such as THF, may be present in the crude product.[6][7]

Q2: How can I assess the purity of my this compound?

A2: The most common and effective method for assessing the purity of Na[B(Im)4] is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), pure Na[B(Im)4] will show characteristic signals for the imidazole protons. The absence of signals corresponding to free imidazole or residual solvents is a good indicator of purity.

  • ¹³C NMR: This technique can provide further confirmation of the structure and purity.

  • ¹¹B NMR: This is a particularly useful technique for boron-containing compounds. A single, sharp resonance in the expected region for a tetracoordinate boron atom indicates the presence of the desired borate anion.[8][9]

Elemental analysis can also be used to determine the elemental composition of the purified product and compare it to the theoretical values.

Q3: Is this compound air- or moisture-sensitive?

A3: While not extremely sensitive, it is good practice to handle Na[B(Im)4] in a dry environment and to store it in a desiccator to prevent hydrolysis. For long-term storage, sealing the container under an inert atmosphere (e.g., argon or nitrogen) is recommended. The analogous compound, sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF₂₄), can be handled in air for short periods during workup, but is dried and stored under vacuum or inert atmosphere.[6]

Q4: What is the recommended storage condition for purified this compound?

A4: The purified solid should be stored in a tightly sealed container, preferably in a desiccator at room temperature.[4] For extended storage, flushing the container with an inert gas before sealing is advisable.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

This protocol provides a general guideline for the recrystallization of crude Na[B(Im)4]. The choice of solvent is critical and may require some optimization based on the specific impurities present in your crude material.

Objective: To remove unreacted starting materials, byproducts, and other impurities from crude Na[B(Im)4] to obtain a high-purity crystalline solid.

Materials:

  • Crude this compound

  • Anhydrous solvents for recrystallization (e.g., Tetrahydrofuran (THF), Acetonitrile, Acetone, Ethanol)

  • Anti-solvent (e.g., Diethyl ether, Hexanes)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Schlenk line or glovebox (optional, for handling under inert atmosphere)

Workflow Diagram:

G cluster_workflow Recrystallization Workflow start Start with Crude Na[B(Im)4] dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool chill Chill in Ice Bath/Freezer cool->chill filter Filter Crystals chill->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Na[B(Im)4] dry->end_node

Caption: Recrystallization workflow for Na[B(Im)4].

Procedure:

  • Solvent Selection: The ideal recrystallization solvent is one in which Na[B(Im)4] is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the polarity of the molecule, polar aprotic solvents like THF, acetonitrile, or acetone are good starting points. Alcohols like ethanol may also be suitable. Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.

  • Dissolution: Place the crude Na[B(Im)4] in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue adding the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.

  • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath or a freezer for a few hours to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. A slightly elevated temperature (e.g., 40-50 °C) can be used to expedite drying, provided the compound is thermally stable.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of the recrystallized Na[B(Im)4] and to check for the presence of common impurities.

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the purified Na[B(Im)4] (typically 5-10 mg) and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Product Signals: Identify the characteristic proton signals of the imidazolyl groups in Na[B(Im)4].

    • Impurity Check: Carefully examine the spectrum for any signals that do not correspond to the product or the deuterated solvent. Pay close attention to the regions where signals for free imidazole and residual purification solvents would appear.

    • Integration: If impurities are detected, the relative integration of the impurity signals compared to the product signals can be used to estimate the level of contamination.

Data Presentation

Solvent Properties for Recrystallization

The following table provides a list of potential solvents for the recrystallization of this compound, along with their relevant physical properties. This information can be used to guide the selection of an appropriate solvent system.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Tetrahydrofuran (THF) 667.5A good starting point for solubility tests. Can be removed easily under vacuum.
Acetonitrile 8237.5A polar aprotic solvent that may provide good solubility at elevated temperatures.
Acetone 5621A volatile solvent that can be a good choice for recrystallization.
Ethanol 7824.5A polar protic solvent; solubility should be tested.
Methanol 6533Similar to ethanol, but more polar.
Water 10080.1The compound is likely soluble in water, but this may not be ideal for removing water-soluble impurities like sodium borohydride. Can be used in combination with an organic anti-solvent.[10]

Conclusion

The purification of crude this compound is a critical step in ensuring the quality and reliability of this important chemical reagent. By understanding the potential impurities and employing the appropriate purification and analytical techniques, researchers can obtain high-purity material for their applications. This technical support guide provides a comprehensive framework for troubleshooting common issues and implementing effective purification protocols. For further assistance, please consult the references provided below or contact your chemical supplier's technical support.

References

  • 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022).
  • (a) 1 H NMR (b) 13 C NMR (c) 19 F NMR, and (d) 11 B NMR spectrum of... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Yakelis, N. A., & Bergman, R. G. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organometallics, 24(14), 3579–3581. [Link]

  • This compound | C12H12BN8Na | CID 23681131. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Cas 68146-65-6,this compound | lookchem. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Chang, C.-C., Liao, B.-S., & Liu, S.-T. (2007). Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water. Synlett, 2007(02), 283–287. [Link]

  • What are the byproducts of reduction with borohydride? : r/chemistry. (2018, August 7). Reddit. Retrieved January 12, 2026, from [Link]

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Troubleshooting low yield in "Sodium tetrakis(1-imidazolyl)borate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Sodium Tetrakis(1-imidazolyl)borate. Drawing from established protocols and field experience, this document provides in-depth solutions to common challenges, particularly focusing on addressing low reaction yields.

Introduction

This compound, Na[B(Im)₄], is a versatile reagent in coordination chemistry and materials science.[1][2][3][4] Its synthesis, while conceptually straightforward, involves sensitive reagents and conditions where minor deviations can lead to significantly reduced yields. This guide offers a systematic approach to identifying and resolving these issues, ensuring reproducible and high-yield preparations.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in this synthesis can almost invariably be traced back to a few key experimental parameters. This section addresses the most common problems in a question-and-answer format, providing both the rationale and corrective actions.

Question 1: My reaction yield is consistently low, and I observe vigorous, uncontrolled gas evolution at the beginning of the reaction. What is the likely cause?

Answer: This is a classic symptom of premature decomposition of the sodium borohydride (NaBH₄) starting material, most likely due to the presence of moisture. Sodium borohydride reacts readily with water and other protic solvents, especially under acidic conditions, to produce hydrogen gas and inactive borate salts.[5][6] This side reaction consumes your limiting reagent before it can react with imidazole to form the desired product.

Causality Explained: The B-H bond in sodium borohydride is the source of hydride for the reaction. Protic sources, such as water, will protonate the hydride, leading to the formation of H₂ gas and borate salts, rendering the NaBH₄ inactive for the desired reaction with imidazole.

Preventative & Corrective Actions:

  • Rigorous Drying of Reagents and Glassware:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use high-purity, anhydrous imidazole. If the purity is uncertain or the material has been exposed to air, consider purification by recrystallization or sublimation.

    • Ensure the sodium borohydride is of high purity and has been stored under anhydrous conditions.

  • Inert Atmosphere:

    • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). This can be achieved using a Schlenk line or a glovebox. A nitrogen-flushed flask with an oil bubbler is a viable alternative.[1]

Question 2: The reaction mixture darkens significantly upon heating, and the final product is difficult to purify. What could be causing this?

Answer: Significant darkening often indicates thermal decomposition of imidazole or the formation of polymeric byproducts. This is typically a result of excessive heating or prolonged reaction times at high temperatures. While the reaction requires elevated temperatures to proceed, precise control is crucial.

Causality Explained: Imidazole, while relatively stable, can undergo polymerization and decomposition at very high temperatures. Overheating can also favor alternative reaction pathways, leading to a complex mixture of products that are difficult to separate from the desired this compound.

Preventative & Corrective Actions:

  • Precise Temperature Control: Use a temperature-controlled heating mantle with a thermocouple to maintain the reaction temperature within the optimal range. For the synthesis of related poly(pyrazolyl)borate ligands, maintaining a specific temperature is critical to avoid the formation of undesired byproducts.[7] A reported protocol for this compound suggests a temperature of 225°C.[1] It is crucial not to exceed this significantly.

  • Monitor Reaction Progress: The reaction progress can be monitored by the evolution of hydrogen gas.[1] Once the gas evolution ceases, the reaction is likely complete, and prolonged heating should be avoided.

Question 3: After the reaction, I'm left with a solid mass that is poorly soluble in my purification solvent. How can I improve the workup?

Answer: The crude product of this reaction is often a solid cake. The choice of solvent for the initial workup is critical for separating the product from unreacted starting materials and byproducts.

Causality Explained: The crude reaction mixture contains the this compound product, excess imidazole, and potentially some borate salts if moisture was present. A solvent that selectively dissolves the product while leaving the impurities behind (or vice-versa) is ideal.

Preventative & Corrective Actions:

  • Solvent Selection for Workup: A common procedure involves cooling the reaction mixture to room temperature and then adding acetone.[1] Acetone is a good choice as it can help to precipitate the desired salt while dissolving some organic impurities.

  • Washing Steps: For similar tetraarylborate compounds, washing the crude product with a solvent in which the product has low solubility is a key purification step.[8] For this compound, after the initial workup, consider washing the isolated solid with a non-polar solvent to remove any remaining organic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of imidazole to sodium borohydride? A1: A significant excess of imidazole is typically used. A reported successful protocol uses a molar ratio of 8:1 (imidazole:NaBH₄).[1] This ensures that the sodium borohydride is the limiting reagent and is fully consumed.

Q2: How can I confirm the identity and purity of my final product? A2: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹¹B, and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Elemental analysis can also be used to confirm the empirical formula.

Q3: Is it possible to form partially substituted borates, and how can I avoid them? A3: Yes, it is possible to form species like sodium tris(1-imidazolyl)borohydride. The formation of the fully substituted tetrakis product is favored by using a large excess of imidazole and ensuring the reaction goes to completion by monitoring the cessation of hydrogen gas evolution.[1]

Experimental Protocols

Detailed Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • Sodium borohydride (NaBH₄)

  • Imidazole

  • Acetone (anhydrous)

Equipment:

  • Round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Condenser (optional, for containing any subliming imidazole)

  • Nitrogen or Argon gas inlet and oil bubbler

  • Stirring mechanism (magnetic stir bar and stir plate)

Procedure:

  • In a nitrogen-flushed round-bottom flask equipped with a stir bar, combine sodium borohydride (0.1 mol) and imidazole (0.8 mol).

  • Heat the mixture to 225°C with stirring.

  • Monitor the evolution of hydrogen gas using an oil bubbler. The reaction should proceed for approximately 1.5 hours, or until the gas evolution ceases.

  • Allow the reaction flask to cool to room temperature under an inert atmosphere.

  • Add 100 mL of anhydrous acetone to the solidified reaction mixture and stir vigorously to break up the solid.

  • Isolate the white precipitate by filtration.

  • Wash the precipitate with additional portions of anhydrous acetone.

  • Dry the final product under vacuum.

Troubleshooting Flowchart

G cluster_0 Reaction Troubleshooting start Low Yield Observed q1 Vigorous initial gas evolution? start->q1 Check a1 Likely Moisture Contamination q1->a1 Yes q2 Reaction mixture darkens significantly? q1->q2 No sol1 Solution: - Dry all reagents and glassware thoroughly. - Use an inert atmosphere. a1->sol1 sol1->q2 Re-evaluate a2 Possible Overheating / Side Reactions q2->a2 Yes q3 Difficult workup / Poorly soluble product? q2->q3 No sol2 Solution: - Use precise temperature control. - Monitor reaction progress and avoid prolonged heating. a2->sol2 sol2->q3 Re-evaluate a3 Incorrect Workup Solvent/Procedure q3->a3 Yes end Optimized Yield q3->end No, other issue sol3 Solution: - Use anhydrous acetone for initial workup. - Consider washing with a non-polar solvent. a3->sol3 sol3->end

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

Data Summary

ParameterRecommendationRationale
Reagent Purity High-purity, anhydrousPrevents decomposition of NaBH₄.
Imidazole:NaBH₄ Ratio 8:1 molar ratioDrives the reaction to completion.[1]
Reaction Temperature 225°COptimal for reaction without decomposition.[1]
Atmosphere Inert (Nitrogen or Argon)Excludes moisture.
Workup Solvent Anhydrous AcetoneSelectively precipitates the product.[1]

References

  • Reger, D. L., Gardinier, J. R., & Smith, M. D. (2002). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry, 41(18), 4832–4836. [Link]

  • Bélanger-Chabot, G., et al. (2020). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Advances, 10(49), 29337-29345. [Link]

  • Xie, Y., et al. (2007). Zeolitic Boron Imidazolate Frameworks. Angewandte Chemie International Edition, 46(39), 7491-7494. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Google Patents. (1981).
  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Julien, P.-A., et al. (2021). Simplifying and expanding the scope of boron imidazolate framework (BIF) synthesis using mechanochemistry. Chemical Science, 12(39), 13058-13066. [Link]

  • Wikipedia. Sodium borohydride. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Reddy, K. L., et al. (2007). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Tetrahedron Letters, 48(41), 7329-7332. [Link]

  • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water in Solutions of Fluorinated Tetraarylborates. Organometallics, 24(14), 3579–3581. [Link]

  • Yakelis, N. A., & Bergman, R. G. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organometallics, 24(14), 3579-3581. [Link]

  • da Silva, A. C., et al. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Revista Colombiana de Química, 50(3), 34-40. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Sodium Tetrakis(1-imidazolyl)borate Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with sodium tetrakis(1-imidazolyl)borate, Na[B(Im)₄], and its metal complexes. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and optimize your experimental outcomes.

Introduction: The Versatility of the Tetrakis(1-imidazolyl)borate Ligand

This compound (Na[B(Im)₄]) is a versatile anionic N-donor ligand. It is a member of the broader family of "scorpionate" ligands, a term coined by Swiatoslaw Trofimenko to describe ligands that bind to a metal in a tridentate, facial manner, much like a scorpion grasping its prey.[1][2] While the classic scorpionates like hydrotris(pyrazolyl)borates (Tp) are tridentate, the tetrakis(azolyl)borate scaffold offers unique coordination possibilities, capable of acting as a bidentate, tridentate, or bridging ligand, which has led to its use in constructing novel coordination polymers and metal-organic frameworks.[3][4][5]

This guide will walk you through the most critical phases of working with this ligand system: synthesis of the parent sodium salt, formation of its metal complexes, and the common hurdles in characterization and handling.

Section 1: Troubleshooting the Synthesis of this compound (Na[B(Im)₄])

The synthesis of the Na[B(Im)₄] ligand is the foundation for all subsequent complexation reactions. The procedure, typically involving the high-temperature reaction of sodium borohydride and an excess of imidazole, is straightforward in principle but requires careful attention to detail.[3]

FAQ 1.1: My Na[B(Im)₄] synthesis resulted in a low or negligible yield. What went wrong?

This is the most common issue and can almost always be traced back to one of three areas: reaction conditions, moisture control, or workup procedure.

Answer:

The synthesis of Na[B(Im)₄] is a melt reaction that proceeds via the sequential substitution of hydride on the borohydride anion with imidazolyl groups, releasing hydrogen gas.[3] The high temperature (typically >200 °C) is necessary to drive the reaction to completion.

Common Causes of Failure & Solutions:

Problem Area Potential Cause Scientific Rationale & Troubleshooting Steps
Reaction Temperature Insufficient heating or inaccurate temperature monitoring.The reaction requires significant thermal energy to overcome the activation barrier for H₂ evolution. Ensure your heating mantle and thermometer are calibrated. The reaction mixture should be a homogenous melt. A temperature of 225 °C is a reliable target.[3]
Moisture Contamination Use of wet reagents or glassware. Reaction exposed to atmospheric moisture.Sodium borohydride (NaBH₄) reacts violently with water, especially at high temperatures, leading to decomposition of the starting material. Imidazole is hygroscopic. Action: Dry all glassware in an oven (120 °C) overnight. Use freshly opened or properly stored reagents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) using a gas bubbler to monitor H₂ evolution.[3]
Reaction Time The reaction was stopped prematurely.The reaction is complete when hydrogen gas evolution ceases. This is a critical visual cue. Cutting the time short will leave you with a mixture of partially substituted borates. Action: Monitor the gas outlet bubbler closely. Only after the bubbling has completely stopped should you allow the reaction to cool.[3]
Improper Workup Incorrect solvent or procedure for extraction.The crude product is a solid mass mixed with excess imidazole. Acetone is typically used to dissolve the product while leaving the excess, unreacted imidazole behind. Action: Ensure the reaction mixture is fully cooled to room temperature before adding acetone to avoid violent boiling. Stir the acetone slurry vigorously to ensure complete extraction of the sodium salt.

Workflow for Troubleshooting Low Yield

start Low Yield of Na[B(Im)₄] q1 Was the reaction run under an inert atmosphere? start->q1 a1_no Moisture Contamination Likely. Restart with dry glassware and N₂/Ar atmosphere. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Was the temperature maintained at ~225°C? a1_yes->q2 a2_no Incomplete Reaction. Verify heating apparatus and monitor temperature closely. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Was the reaction continued until H₂ evolution ceased? a2_yes->q3 a3_no Reaction Stopped Prematurely. Monitor gas bubbler and allow reaction to complete. q3->a3_no No a3_yes Proceed to next check. q3->a3_yes Yes q4 Was the cooled product thoroughly extracted with acetone? a3_yes->q4 a4_no Inefficient Purification. Grind crude solid and perform multiple extractions with acetone. q4->a4_no No a4_yes Review Characterization Data. Consider side reactions. q4->a4_yes Yes

Caption: Troubleshooting flowchart for Na[B(Im)₄] synthesis.

Section 2: Optimizing the Synthesis of Metal-[B(Im)₄] Complexes

Once pure Na[B(Im)₄] is obtained, the next step is complexation with a metal salt. The outcome of this step is highly dependent on solvent, stoichiometry, and the nature of the metal ion.

FAQ 2.1: Upon adding my metal salt to a solution of Na[B(Im)₄], an immediate, intractable precipitate formed. How do I obtain a crystalline product?

Answer:

This is a common observation. The [B(Im)₄]⁻ anion readily forms water-insoluble precipitates with a wide range of metal cations, including Mg²⁺, Ca²⁺, Pb²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺.[6] This high lattice energy can make crystallization difficult. The key is to control the rate of reaction and select a solvent system that can support the desired complex.

Strategies for Controlled Complexation:

  • Solvent Selection: The choice of solvent is paramount. While Na[B(Im)₄] is water-soluble, water is often a poor choice for crystallization as it can coordinate to the metal or promote rapid precipitation. Solvents like acetonitrile, methanol, ethanol, or DMF are often better choices.

  • Slow Diffusion/Layering: To prevent rapid precipitation, avoid simply mixing two solutions. A layering technique, where a solution of the ligand is carefully layered on top of a more dense solution of the metal salt, allows the complex to form slowly at the interface, promoting the growth of single crystals.

  • Use of Coordinating Solvents: Sometimes, a coordinating solvent is necessary to form a stable intermediate complex which can then be crystallized. For example, the synthesis of M[B(Im)₄]₂(H₂O)₂ (M = Mg, Ca, Sr) complexes incorporates water molecules directly into the final structure.[3]

  • Temperature Control: Cooling the reaction mixture can decrease the rate of reaction and the solubility of the product, sometimes favoring crystallization over amorphous precipitation.

Solvent Selection Guide for Complexation Reactions

Solvent Dielectric Constant (ε) Properties & Typical Use Case
Water80.1High polarity. Good for dissolving Na[B(Im)₄] and many metal salts, but often leads to rapid precipitation.[6]
Acetonitrile37.5Moderately polar, aprotic. Excellent for dissolving both reactants and promoting crystallization. A common first choice.
Methanol / Ethanol32.7 / 24.5Polar, protic. Can coordinate to the metal center. Useful for solubilizing reactants and can be used in layering techniques.
Dimethylformamide (DMF)38.3Highly polar, aprotic. Strong coordinating solvent. Useful for difficult-to-dissolve metal salts.
Dichloromethane (DCM)9.1Low polarity. Used when a non-coordinating environment is desired, often for complexes with other, more labile ligands.

Experimental Protocol: Synthesis of a Metal Complex via Layering

  • In a narrow test tube (10 mm x 75 mm), dissolve 1 equivalent of the metal salt (e.g., NiCl₂·6H₂O) in a minimal amount of a dense solvent like methanol.

  • In a separate vial, dissolve 2 equivalents of Na[B(Im)₄] in a minimal amount of a less dense solvent, such as acetone or diethyl ether.

  • Carefully and slowly, using a pipette, layer the ligand solution on top of the metal salt solution. A buffer layer of pure solvent can be added in between if desired.

  • Seal the test tube and leave it undisturbed in a vibration-free area for several days to weeks. Crystals will form at the interface.

Section 3: Addressing Characterization Challenges

Confirming the identity and purity of both the ligand and its final complexes can be non-trivial. Standard techniques may be misleading if not interpreted correctly.

FAQ 3.1: My ¹H NMR of synthesized Na[B(Im)₄] shows signals for free imidazole, even after purification. Is my product impure?

Answer:

This is a very common and often misinterpreted result. While it can indicate impurity, it is often an artifact of the synthesis and characterization method.

  • Cause 1: Incomplete Reaction/Purification: As discussed in Section 1, if the reaction is not driven to completion or the workup is inefficient, excess imidazole will remain. The ¹H NMR signals of free imidazole will be sharp and distinct from the broader signals of the [B(Im)₄]⁻ anion.

  • Cause 2: Insufficient Characterization: Standard ¹H and ¹³C NMR spectroscopy can be insufficient for definitively characterizing scorpionate ligands.[7] This is because the molten imidazole used in the synthesis can be difficult to remove completely and can co-exist with the final product.

The Definitive Solution: ¹¹B NMR Spectroscopy

For boron-containing compounds, ¹¹B NMR is the most powerful tool for confirming the structure. It provides direct information about the coordination environment of the boron atom.

  • NaBH₄ (starting material): Will show a characteristic quintet around -40 ppm.

  • Na[B(Im)₄] (product): Will show a sharp singlet around -1.0 ppm, indicating a tetracoordinate boron atom with four identical nitrogen substituents.

  • Intermediates (e.g., [H₂B(Im)₂]⁻): Will show distinct signals (e.g., a triplet) at different chemical shifts.

The absence of signals other than the singlet at ~ -1.0 ppm in the ¹¹B NMR spectrum is strong evidence for a pure, fully substituted product, even if trace imidazole is present in the ¹H NMR.[7]

Characterization Workflow

start Characterize Synthesized Na[B(Im)₄] nmr_h Run ¹H NMR start->nmr_h nmr_b Run ¹¹B NMR start->nmr_b ftir Run FTIR start->ftir result_h result_h nmr_h->result_h Check for free imidazole signals result_b result_b nmr_b->result_b Look for sharp singlet at ~ -1.0 ppm result_ftir result_ftir ftir->result_ftir Confirm absence of B-H stretch (~2400 cm⁻¹) and presence of imidazole ring vibrations result_h->result_b Free Imidazole Present final_pure Product is Pure. Trace imidazole may be present but ligand is correct. result_h->final_pure No free Imidazole result_b->final_pure Clean ¹¹B singlet final_impure Product is Impure. Reaction was incomplete. Re-evaluate synthesis. result_b->final_impure Multiple B signals

Caption: Recommended characterization workflow for Na[B(Im)₄].

References

  • Hockman, D. C., Moore, C. E., Huston, J. L., & Chao, S. (1981). The Study of this compound in the Precipitation of Deuterium Cations. Analytical Letters, 14(9), 719-729. [Link]

  • Hamilton, B. H., & Ziegler, C. J. (2003). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)₄]₂(H₂O)₂ (M = Mg, Ca, Sr). Inorganic Chemistry, 42(9), 3067–3073. [Link]

  • Oquero, M., García-Álvarez, J., & Marín-Luna, M. (2023). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Communications, 59(1), 25-41. [Link]

  • Royal Society of Chemistry. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Scorpionate ligand. Wikipedia. [Link]

  • MDPI. (n.d.). Special Issue : Scorpionate Ligands: Ever-Young Chemistry Tools. MDPI. [Link]

  • Pettinari, C. (n.d.). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. [Link]

  • Hamilton, B. H., & Ziegler, C. J. (2005). Lead and Thallium Tetrakis(imidazolyl)borates: Modifying Structure by Varying Metal and Anion. Inorganic chemistry, 44(2), 464–469. [Link]

  • LookChem. (n.d.). This compound. LookChem. [Link]

  • El-Hellani, A., & Gabbaï, F. P. (2018). In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy. Dalton transactions (Cambridge, England : 2003), 47(42), 14930–14933. [Link]

  • Szefler, B., & Csendes, Z. (2023). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? International Journal of Molecular Sciences, 24(21), 15923. [Link]

  • Hamilton, B. H., & Ziegler, C. J. (2003). Tetrakis(imidazolyl)borate-based coordination polymers: group II network solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry, 42(9), 3067-73. [Link]

Sources

Stability issues of "Sodium tetrakis(1-imidazolyl)borate" in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium Tetrakis(1-imidazolyl)borate (Na[B(Im)₄]). This guide is designed for researchers, scientists, and drug development professionals to address stability issues encountered when using this reagent in acidic media.

Introduction to the Challenge

This compound is a versatile reagent used in various synthetic applications, including the formation of zwitterionic molecules and organometallic complexes.[1][2][3] However, its utility can be compromised by its inherent instability in acidic environments. The tetrakis(1-imidazolyl)borate anion ([B(Im)₄]⁻) reacts with protons (H⁺) to form the corresponding neutral acid, Hydrogen Tetrakis(1-imidazolyl)boric Acid (H[B(Im)₄]), which is sparingly soluble in aqueous solutions and precipitates out.[4] This precipitation can lead to a loss of the active reagent from the solution, fouling of equipment, and inconsistent experimental results. Understanding and mitigating this issue is critical for the successful application of this compound.

Troubleshooting Guide: Instability and Precipitation in Acidic Media

This section addresses common problems, their probable causes, and recommended solutions when working with this compound in potentially acidic conditions.

Problem Probable Cause Recommended Solution & Preventative Measures
Unexpected formation of a white precipitate upon addition of a new reagent or adjusting the reaction mixture. The pH of the solution has dropped into the acidic range, causing the quantitative precipitation of Hydrogen Tetrakis(1-imidazolyl)boric Acid (H[B(Im)₄]).[4]pH Monitoring and Control: • Always measure the pH of your reaction mixture before adding Na[B(Im)₄]. • If acidic reagents are to be added, consider a buffered system to maintain a neutral or slightly alkaline pH. • If possible, add acidic components slowly with continuous pH monitoring, allowing for adjustments with a suitable base.
Loss of reactivity or incomplete reaction. The active tetrakis(1-imidazolyl)borate anion has been removed from the solution as the H[B(Im)₄] precipitate, reducing its effective concentration.Solvent and Reagent Selection: • Ensure all reagents and solvents are free from acidic impurities. • If the reaction allows, use a non-aqueous solvent system where the protonation and precipitation of H[B(Im)₄] may be suppressed.Stoichiometry Adjustment: • If a slightly acidic condition is unavoidable, a stoichiometric excess of Na[B(Im)₄] may be required to compensate for the amount lost to precipitation. However, this should be carefully validated.
Inconsistent results between experimental runs. Variations in the acidity of reagents or solvents, or atmospheric CO₂ dissolving to form carbonic acid, can lead to differing amounts of H[B(Im)₄] precipitation.Standardize Procedures: • Use freshly prepared and pH-adjusted solutions. • For sensitive reactions, consider working under an inert atmosphere (e.g., Nitrogen or Argon) to prevent CO₂ ingress. • Ensure consistent quality and purity of all starting materials.
Clogging of fluidic lines or difficulty in product purification. The precipitated H[B(Im)₄] is physically obstructing tubing or co-precipitating with the desired product.Filtration and Workup: • If precipitation is unavoidable, the H[B(Im)₄] can be removed by filtration before subsequent reaction steps. • During product purification, consider a washing step with a slightly basic aqueous solution to dissolve any contaminating H[B(Im)₄] if your product is stable under these conditions.

Experimental Protocols

Protocol 1: pH Compatibility Test for this compound

This protocol allows for the determination of the approximate pH at which precipitation becomes an issue in your specific experimental system.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the intended solvent (e.g., deionized water, buffer) at a concentration relevant to your experiment.

  • pH Adjustment: Aliquot the stock solution into several vials. Using a calibrated pH meter, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the first vial, monitoring for the first sign of turbidity or precipitation. Record the pH.

  • Titration Curve (Optional): For a more detailed analysis, you can perform a potentiometric titration, recording the pH as a function of added acid to identify the precise pKa of the conjugate acid.

  • Observation: Repeat the pH adjustment for other aliquots to confirm the precipitation point. Note that the solubility of H[B(Im)₄] may vary with temperature and the ionic strength of the medium.

Protocol 2: Working in a Buffered System

To prevent unintentional pH drops, the use of a biological or chemical buffer is recommended.

  • Buffer Selection: Choose a buffer system with a pKa that is well above the critical precipitation pH determined in Protocol 1. Buffers such as phosphate, borate, or TRIS are common choices, depending on their compatibility with your reaction chemistry. For instance, a phosphate buffer at pH 7.4 would be a suitable starting point.

  • Reaction Setup: Prepare your reaction medium using the chosen buffer.

  • Reagent Addition: Dissolve your this compound and other reactants in the buffered solution.

  • Verification: After all components are added, verify that the final pH of the reaction mixture remains within the safe range.

Visualizing the Instability Pathway

The core of the instability lies in a simple acid-base reaction, leading to the formation of the insoluble acid.

G cluster_solution Aqueous Solution (Acidic pH) cluster_precipitate Precipitation NaTIB Na⁺[B(Im)₄]⁻ (Soluble) HTIB H[B(Im)₄] (s) (Insoluble Precipitate) NaTIB->HTIB Protonation of [B(Im)₄]⁻ anion H_ion H⁺ (From Acid) H_ion->HTIB caption Protonation and Precipitation of Na[B(Im)₄]

Sources

Technical Support Center: Stabilizing Tetrakis(imidazolyl)borate Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrakis(imidazolyl)borate ligands and their derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of these versatile ligands in catalytic applications. Our goal is to equip you with the knowledge to anticipate, diagnose, and prevent ligand degradation, thereby ensuring the robustness and reproducibility of your catalytic systems.

Introduction: The "Scorpionate" Challenge

Tetrakis(imidazolyl)borate, a member of the scorpionate family of ligands, is prized for its strong coordination to a variety of metal centers, enabling a wide range of catalytic transformations. However, the very electronic properties that make these ligands effective can also render them susceptible to degradation under certain reaction conditions. Understanding the mechanisms of degradation is the first step toward prevention. This guide will delve into the common degradation pathways—oxidation and hydrolysis—and provide actionable protocols to maintain the integrity of your ligand and the activity of your catalyst.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of tetrakis(imidazolyl)borate ligands.

Q1: What are the primary modes of degradation for tetrakis(imidazolyl)borate ligands in a catalytic cycle?

A1: The two most prevalent degradation pathways are oxidative degradation of the imidazole rings and hydrolysis of the boron-nitrogen (B-N) bonds.

  • Oxidative degradation often occurs at the C-H bonds of the imidazole rings, particularly when using strongly donating ligands that stabilize high-valent metal centers.[1] This can be initiated by residual oxygen, peroxides in solvents, or the catalytic generation of reactive oxygen species.

  • Hydrolysis involves the cleavage of the B-N bonds by water, leading to the breakdown of the tetrakis(imidazolyl)borate core. This is a significant concern in reactions where water is a byproduct or present as an impurity in the solvent. The mechanism typically involves a nucleophilic attack on the boron center.[2][3][4]

Q2: I'm observing a gradual loss of catalytic activity over time. Could this be due to ligand degradation?

A2: Yes, a gradual loss of activity is a classic symptom of catalyst deactivation, which can be caused by ligand degradation. As the ligand degrades, it can no longer effectively stabilize the metal center, leading to the formation of inactive metal species or aggregation. It is crucial to analyze the reaction mixture at different time points to correlate the loss of activity with any changes in the ligand structure.

Q3: Are there any visual indicators of ligand degradation?

A3: While not always present, visual cues can sometimes suggest ligand or catalyst decomposition. These may include:

  • A change in the color of the reaction mixture that is not associated with the expected catalytic cycle.

  • The formation of a precipitate, which could be the degraded ligand, an insoluble metal complex, or aggregated metal nanoparticles.

  • Gas evolution, which might indicate the decomposition of the ligand or solvent.

Q4: How can I modify the ligand structure to improve its stability?

A4: A proven strategy to enhance oxidative stability is the use of fluorinated ligands.[1] Replacing vulnerable C-H bonds on the imidazole rings with robust C-F bonds can prevent intramolecular oxidation.[1] This approach has been shown to be effective in stabilizing highly oxidizing intermediates.[1]

Q5: What is the role of the solvent in ligand stability?

A5: The choice of solvent is critical. Protic solvents can facilitate hydrolysis of the B-N bonds. Aprotic solvents are generally preferred, but their purity is paramount. Ethereal solvents like THF can form peroxides upon storage, which are potent oxidizing agents. Therefore, using freshly purified and degassed solvents is essential.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems related to the degradation of tetrakis(imidazolyl)borate ligands.

Issue 1: Rapid Catalyst Deactivation

Symptoms:

  • Complete loss of catalytic activity shortly after reaction initiation.

  • Significant color change or precipitation at the beginning of the reaction.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Gross Air/Moisture Contamination Review your experimental setup for potential leaks. Check the quality of your inert gas.Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of a high-purity inert gas (e.g., argon or nitrogen). Utilize Schlenk line or glovebox techniques.[5]
Impure Solvents or Reagents Analyze solvents for water and peroxide content. Verify the purity of starting materials.Use freshly distilled and degassed solvents. Purification methods like passing through activated alumina columns can be effective.[6][7][8]
High Reaction Temperature Run the reaction at a lower temperature to see if the deactivation rate decreases.Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate ligand decomposition.
Issue 2: Inconsistent Catalytic Performance

Symptoms:

  • Variable yields or selectivities between seemingly identical runs.

  • "Induction periods" where the reaction is initially slow.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Trace Water Leading to Hydrolysis Use a Karl Fischer titrator to accurately measure the water content of your solvent and reagents.Add a proton sponge, a non-nucleophilic base, to scavenge any trace protons or water that may be present or generated in situ.[9][10][11][12][13]
Variability in Pre-catalyst Activation If an activation step is required, ensure it is performed consistently.Develop a standardized and robust pre-catalyst activation protocol.
Light-Induced Degradation Run the reaction in the dark (e.g., by wrapping the flask in aluminum foil).If the reaction is light-sensitive, protect it from light.

Part 3: Experimental Protocols & Workflows

This section provides detailed protocols for preventing ligand degradation and for analyzing its occurrence.

Protocol 1: Rigorous Solvent Purification and Degassing

The purity of the solvent is paramount for the stability of tetrakis(imidazolyl)borate ligands.

Objective: To remove water, oxygen, and peroxides from common organic solvents.

Materials:

  • Solvent of choice (e.g., THF, toluene, dichloromethane)

  • Drying agent (e.g., sodium benzophenone ketyl for THF, calcium hydride for toluene and dichloromethane)

  • Inert gas source (Argon or Nitrogen)

  • Schlenk line apparatus

  • Distillation setup

Procedure:

  • Pre-drying: Dry the solvent over a suitable drying agent (e.g., activated molecular sieves) for 24 hours.

  • Degassing: Transfer the pre-dried solvent to a Schlenk flask. Subject the solvent to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Distillation: Set up a distillation apparatus under an inert atmosphere. For THF, add sodium and benzophenone to the distilling flask. The persistence of a deep blue or purple color indicates that the solvent is free of water and oxygen. Distill the solvent directly into the reaction flask or a storage vessel under inert gas.

Workflow for Solvent Purification and Reaction Setup:

G cluster_prep Solvent Preparation cluster_reaction Reaction Setup a Solvent Pre-drying (Molecular Sieves) b Degassing (Freeze-Pump-Thaw) a->b c Distillation under Inert Gas (e.g., over Na/Benzophenone) b->c g Add Purified Solvent via Cannula c->g Transfer via Cannula d Dry Glassware (Oven/Flame-dried) e Assemble under Inert Gas (Schlenk Line/Glovebox) d->e f Add Ligand and Metal Precursor e->f f->g h Initiate Reaction g->h

Caption: Workflow for solvent purification and reaction setup.

Protocol 2: Monitoring Ligand Degradation by 1H NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the stability of the tetrakis(imidazolyl)borate ligand during a catalytic reaction.

Procedure:

  • Initial Spectrum: Acquire a 1H NMR spectrum of the pure ligand and the catalyst complex before starting the reaction. Note the characteristic chemical shifts of the imidazole protons.

  • Time-course Monitoring: At regular intervals during the reaction, carefully withdraw an aliquot of the reaction mixture under inert atmosphere.

  • Sample Preparation: Quench the reaction in the aliquot if necessary. Remove the solvent under vacuum and dissolve the residue in a deuterated solvent.

  • Spectral Analysis: Acquire a 1H NMR spectrum of the aliquot. Compare the spectrum to the initial spectrum. Look for:

    • A decrease in the intensity of the signals corresponding to the intact ligand.

    • The appearance of new signals in the aromatic or other regions, which may correspond to degradation products.

    • Changes in the chemical shifts of the ligand protons, which could indicate a change in the coordination environment or decomposition.

Logical Flow for Degradation Analysis:

G cluster_observe Observation cluster_diagnose Diagnosis cluster_remedy Remediation a Poor Catalytic Performance (Low Yield, Deactivation) b Take Reaction Aliquots (Time-course) a->b c Analyze by NMR/MS b->c d Identify Degradation Products (e.g., Oxidized Imidazole, Free Imidazole) c->d e Implement Preventative Measures (e.g., Rigorous Degassing, Use of Scavengers) d->e f Modify Ligand Structure (e.g., Fluorination) d->f g Optimize Reaction Conditions (Temperature, Solvent) d->g

Caption: Logical flow for diagnosing and addressing ligand degradation.

Part 4: Detection and Analysis of Degradation Products

A multi-faceted analytical approach is often necessary to fully characterize ligand degradation.

Analytical Technique Information Gained Considerations
NMR Spectroscopy (1H, 11B, 13C) Provides detailed structural information about the ligand and its degradation products in solution. 11B NMR is particularly useful for probing the boron center.[14][15][16]Can be used for in-situ monitoring. Requires deuterated solvents and careful sample preparation for air-sensitive compounds.
Mass Spectrometry (ESI-MS, GC-MS) Allows for the identification of degradation products by their mass-to-charge ratio. High-resolution mass spectrometry can provide elemental composition.[17][18][19][20][21]Can be highly sensitive. Fragmentation patterns can help in structural elucidation.
FT-IR Spectroscopy Can detect changes in the vibrational modes of the ligand, such as the appearance of O-H or C=O stretches resulting from oxidation or hydrolysis.Less structurally informative than NMR or MS, but can be a quick and easy way to screen for certain types of degradation.
Thermal Analysis (TGA/DTA) Provides information on the thermal stability of the ligand and its complexes. Can help determine decomposition temperatures.Useful for assessing the thermal limits of the catalyst system.

References

  • Combining Donor Strength and Oxidative Stability in Scorpionates: A Strongly Donating Fluorinated Mesoionic Tris(imidazol-5-ylidene)borate Ligand. Inorganic Chemistry. [Link]

  • Boric acid esters. I. General survey of aromatic ligands and the kinetics and mechanism of the formation and hydrolysis of boric. American Chemical Society. [Link]

  • HYDROLYSIS OF BORATE ESTER. YouTube. [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. [Link]

  • Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy. ResearchGate. [Link]

  • The hydrolysis of alkyl borates. Digital Commons @ NJIT. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

  • Phase-Transfer Catalysis via a Proton Sponge: A Bifunctional Role for Biscyclopropenimine. Organic Chemistry Portal. [Link]

  • The use of alternative solvent purification techniques. American Chemical Society. [Link]

  • A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Publications. [Link]

  • Applications of caged-designed proton sponges in base-catalyzed transformations. ResearchGate. [Link]

  • How Can You Purify Solvents for Laboratory Use? - Chemistry For Everyone. YouTube. [Link]

  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. ACS Publications. [Link]

  • Stability of Boron Nitride Nanosphere Dispersions in the Presence of Polyelectrolytes. ACS Publications. [Link]

  • Identification of Photocatalytic Degradation Products of Diazinon in TiO2 Aqueous Suspensions Using GC/MS/MS and LC/MS with Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Alternative solvent purification: A guideline for design. ACS Chemical Health & Safety. [Link]

  • Acid catalysis through N-protonation in undistorted carboxamides: improvement of amide proton sponge acylating ability. New Journal of Chemistry (RSC Publishing). [Link]

  • Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. NIH. [Link]

  • Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. YouTube. [Link]

  • Magnetic superbasic proton sponges are readily removed and permit direct product isolation. PubMed. [Link]

  • Label-Assisted Mass Spectrometry for the Acceleration of Reaction Discovery and Optimization. PMC. [Link]

  • Stability of borane adducts | Lewis acid-base reaction | JAM 2022 Chemistry. YouTube. [Link]

  • Sodium tetrakis(1-imidazolyl)borate. PubChem. [Link]

  • B N bond cleavage at boron nitride Nano tubes: A DFT study. ResearchGate. [Link]

  • The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? MDPI. [Link]

  • Magnetospectroscopic Studies of a Series of Fe(II) Scorpionate Complexes: Assessing the Relationship between Halide Identity and Zero-Field Splitting. Inorganic Chemistry. [Link]

  • In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy. NIH. [Link]

  • Boron nitride. Wikipedia. [Link]

  • Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water. Organic Chemistry Portal. [Link]

  • Versatile Scorpionates—New Developments in the Coordination Chemistry of Pyrazolylborate Ligands. ResearchGate. [Link]

  • Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. [Link]

  • Purification of air-sensitive complex. Reddit. [Link]

  • Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Florence. [Link]

  • Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. PMC. [Link]

  • Boron Nitride (A2 Chemistry). YouTube. [Link]

Sources

Technical Support Center: Sodium Tetrakis(1-imidazolyl)borate [NaB(Im)₄] Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for Sodium Tetrakis(1-imidazolyl)borate, a versatile anionic ligand comprised of a central boron atom coordinated to four imidazole rings. While primarily recognized for its role in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and as a precursor to zwitterionic molecules, its utility in catalytic systems is an area of growing interest.[1][2] This guide is designed for researchers, scientists, and drug development professionals who may be employing this compound, or complexes derived from it, in catalytic applications.

This document provides a framework for understanding potential deactivation pathways and offers logically derived, field-proven troubleshooting strategies. Given that dedicated literature on the deactivation and regeneration of NaB(Im)₄ as a standalone catalyst is sparse, the principles outlined here are synthesized from established knowledge of borate chemistry, N-heterocyclic ligand stability, and general catalyst deactivation mechanisms.[3][4]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound [NaB(Im)₄]?

This compound is an organoboron salt consisting of a sodium cation and a [B(Im)₄]⁻ anion.[5] In this anion, a central boron atom is tetrahedrally bound to the nitrogen atoms of four imidazole rings.[1] Its primary application lies in coordination chemistry, where it serves as a versatile, multi-dentate N-donor ligand for constructing complex architectures.[6][7]

Q2: In what types of "catalytic" systems is NaB(Im)₄ typically used?

Direct use of NaB(Im)₄ as a primary catalyst is not widely documented. More commonly, it functions as a ligand to create a catalytically active metal complex. For example, it can be reacted with a metal salt (e.g., Pb(NO₃)₂, TlNO₃) to form a coordination polymer where the metal center, supported by the borate ligand framework, acts as the catalytic site.[6][8] Therefore, when discussing "catalyst deactivation," we are often referring to the deactivation of the entire metal-ligand complex.

Q3: What are the general handling and storage recommendations for NaB(Im)₄?

NaB(Im)₄ is a solid that should be stored at room temperature in a tightly sealed container to protect it from moisture.[9][10] It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[9]

Q4: What are the known decomposition products of this compound?

Under hazardous decomposition conditions, NaB(Im)₄ can release nitrogen oxides (NOx), oxides of boron, and sodium oxides. The thermal decomposition of related imidazolium-based ionic liquids suggests that at elevated temperatures, fragmentation of the imidazole ring can occur.[11][12]

Part 2: Troubleshooting Guide for Catalyst Deactivation

This section addresses specific issues you may encounter, focusing on the causality behind the loss of catalytic activity.

Problem 1: Gradual or Complete Loss of Activity in Protic or Aqueous Media

Symptoms:

  • Your reaction stalls or shows a significant decrease in conversion rate over time.

  • The issue is more pronounced in reactions involving acidic substrates, reagents, or protic solvents (e.g., water, alcohols).

Potential Cause: Hydrolytic Degradation or Protonation of the Ligand

The tetrakis(imidazolyl)borate anion can be susceptible to protonation, particularly in acidic environments. The nitrogen atoms on the imidazole rings are Lewis basic sites. Protonation can lead to the dissociation of one or more imidazole rings from the boron center, ultimately leading to the decomposition of the ligand and the collapse of the catalytic complex.

Diagnostic Workflow:

  • pH Measurement: At the end of the reaction, carefully neutralize a small, quenched aliquot of the reaction mixture and measure its pH. A significantly acidic pH (<5) may point towards proton-driven deactivation.

  • ¹¹B NMR Spectroscopy: Analyze a sample of the spent catalyst using ¹¹B NMR. The appearance of new signals corresponding to boric acid or other borate species would confirm ligand degradation.

  • Solvent Control Experiment: If possible, run the reaction in a rigorously dried, aprotic solvent under an inert atmosphere (N₂ or Ar). If catalytic activity is maintained or improved, water or protic species are the likely culprits.

Proposed Solutions:

  • Use of a Non-Coordinating Base: Incorporate a sterically hindered, non-coordinating base (e.g., 2,6-lutidine, proton sponge) into your reaction mixture to scavenge adventitious protons.

  • Aprotic Solvent System: Switch to a rigorously dried aprotic solvent (e.g., THF, Toluene, Dichloromethane).

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere to prevent the formation of acidic species from atmospheric moisture or CO₂.

Problem 2: Catalyst Deactivation at Elevated Temperatures (>100 °C)

Symptoms:

  • The catalyst performs well initially but deactivates rapidly upon heating.

  • You observe a change in the color of the reaction mixture (e.g., darkening or charring).

Potential Cause: Thermal Decomposition

While the [B(Im)₄]⁻ anion is reasonably stable, high temperatures can lead to its decomposition. This can occur through the fragmentation of the imidazole rings or the cleavage of the B-N bonds.[11][12] This process is often irreversible and leads to the formation of inactive boron species and organic tars.

Diagnostic Workflow:

  • Thermogravimetric Analysis (TGA): If you have access to a TGA instrument, analyze a pure sample of your catalyst to determine its decomposition temperature under conditions that mimic your reaction environment.

  • Visual Inspection: A significant color change or the formation of insoluble black material is a strong indicator of thermal decomposition.

  • Temperature Screening: Run a series of small-scale reactions at progressively lower temperatures to find the optimal balance between reaction rate and catalyst stability.

Proposed Solutions:

  • Lower Reaction Temperature: Explore if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time or a slightly higher catalyst loading.

  • Microwave Irradiation: For some reactions, microwave heating can provide the necessary activation energy over a shorter period, potentially minimizing thermal decomposition compared to conventional heating.

Problem 3: Abrupt Catalyst Death with Specific Substrates

Symptoms:

  • The catalyst works for a range of substrates but fails completely with a specific class of molecules.

  • The reaction fails to initiate, even under optimal conditions.

Potential Cause: Irreversible Substrate/Reagent Inhibition

This is a classic case of catalyst poisoning. Certain functional groups on your substrate or reagents may react irreversibly with the catalyst, blocking the active site. Drawing parallels from N-heterocyclic carbene (NHC) chemistry, highly electrophilic species or molecules capable of forming stable, unreactive adducts are potential inhibitors.[3][4][13]

Diagnostic Workflow:

  • Stoichiometric NMR Experiment: In an NMR tube, mix an equimolar amount of your catalyst and the problematic substrate under reaction conditions (without other reagents). Monitor the reaction by NMR (¹H, ¹¹B, ¹³C) to observe if a new, stable complex forms, indicating irreversible binding.

  • Functional Group Analysis: Compare the functional groups of the substrates that work versus those that fail. Identify unique functionalities in the problematic substrate (e.g., Michael acceptors, strong Lewis acids, oxidizing agents).

Proposed Solutions:

  • Protecting Group Strategy: Temporarily mask the inhibiting functional group on your substrate with a protecting group that can be removed after the catalytic step.

  • Modification of the Ligand: While not a simple solution, synthesizing a derivative of the tetrakis(imidazolyl)borate ligand with bulkier substituents on the imidazole rings could sterically hinder the approach of the inhibiting substrate to the active site.

Summary of Troubleshooting Strategies
Symptom Potential Cause Primary Diagnostic Tool Recommended Solution
Activity loss in protic mediaLigand Protonation / HydrolysispH measurement of mixtureUse a non-coordinating base; switch to aprotic solvent
Deactivation at high temp.Thermal DecompositionThermogravimetric Analysis (TGA)Lower reaction temperature; explore microwave heating
Failure with specific substratesIrreversible Inhibition / PoisoningStoichiometric NMR experimentEmploy a protecting group strategy on the substrate

Part 3: Catalyst Regeneration Protocols

Disclaimer: The following protocols are based on established chemical principles but have not been specifically validated in the literature for this compound. They should be considered experimental and may require significant optimization.

Protocol 1: Regeneration of a Protonated/Hydrolyzed Catalyst

This protocol is designed for instances where deactivation is suspected to be due to protonation of the imidazole ligands. The goal is to restore the anionic state of the ligand through a simple acid-base workup.

Methodology:

  • Catalyst Isolation: At the end of the reaction, remove the solvent under reduced pressure. If the catalyst is a solid, attempt to isolate it by filtration. If it is soluble, extract the organic products with a non-polar solvent (e.g., hexane, ether), leaving the more polar catalyst behind.

  • Basification: Dissolve the crude, deactivated catalyst in a minimal amount of a suitable solvent (e.g., THF, Dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a dilute, aqueous solution of a mild base (e.g., 5% NaHCO₃ or Na₂CO₃ solution). Caution: Avoid strong bases like NaOH, which could potentially degrade the borate core.

  • Phase Separation: Separate the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo to recover the regenerated catalyst.

  • Validation: Confirm the identity and purity of the recovered material using techniques like ¹H NMR and FT-IR before reuse.

G cluster_deactivation Deactivation Process cluster_regeneration Regeneration Protocol Active Active Catalyst [B(Im)₄]⁻ Protonated Deactivated Catalyst [H-B(Im)₄] Active->Protonated + H⁺ (from acid/water) Isolated 1. Isolate Spent Catalyst Protonated->Isolated Post-Reaction Washed 2. Wash with Mild Base (e.g., NaHCO₃) Isolated->Washed Dried 3. Dry and Recover Washed->Dried Regenerated Regenerated Catalyst [B(Im)₄]⁻ Dried->Regenerated - H₂O, - CO₂

Protocol 2: Hypothetical Regeneration from Decomposed Boron Species

This advanced protocol is highly speculative and is inspired by methods used to regenerate sodium borohydride from sodium borates.[14][15][16] It assumes the B-N bonds have been cleaved, resulting in boric acid or other inorganic borates. The goal is to rebuild the tetrakis(imidazolyl)borate structure.

Methodology:

  • Conversion to Boric Acid: Isolate the decomposed, inorganic boron-containing solid. Treat this material with a strong acid (e.g., H₂SO₄) to convert all boron species into boric acid (H₃BO₃).[16] The boric acid can then be isolated, for instance, by cooling crystallization.

  • Formation of Trimethyl Borate: React the purified boric acid with excess methanol in the presence of a catalytic amount of sulfuric acid. The resulting trimethyl borate, B(OCH₃)₃, can be purified by distillation.[16][17]

  • Re-synthesis of NaB(Im)₄ (Conceptual): This step is the most challenging and is an adaptation of known synthesis routes.

    • A potential, though unverified, route would be to react trimethyl borate with an excess of a silylated imidazole (e.g., 1-(trimethylsilyl)imidazole) in an anhydrous solvent.

    • Alternatively, a high-temperature melt reaction between sodium borohydride (NaBH₄) and a large excess of imidazole, which is a known synthesis method for NaB(Im)₄, could be attempted, though this constitutes a full re-synthesis rather than a simple regeneration.

G cluster_deactivation Decomposition cluster_regeneration Multi-Step Regeneration (Theoretical) Active Active Catalyst [B(Im)₄]⁻ Decomposed Decomposed Species (e.g., Boric Acid) Active->Decomposed High Temp or Hydrolysis BoricAcid 1. Isolate as Boric Acid Decomposed->BoricAcid TrimethylBorate 2. Convert to B(OCH₃)₃ BoricAcid->TrimethylBorate Resynthesis 3. React with Imidazole Source TrimethylBorate->Resynthesis Regenerated Regenerated Catalyst [B(Im)₄]⁻ Resynthesis->Regenerated

References

  • Santos, D. M. F., et al. (2021). Rehydrogenation of Sodium Borates to Close the NaBH₄-H₂ Cycle: A Review. MDPI. Available at: [Link]

  • Santos, D. M. F., et al. (2021). Rehydrogenation of Sodium Borates to Close the NaBH4-H2 Cycle: A Review. PSE Community.org. Available at: [Link]

  • Wu, Y., et al. (2010). Trimethyl Borate Regenerated from Spent Sodium Borohydride after Hydrogen Production. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Flanigan, D. M., et al. (2010). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. Available at: [Link]

  • Bowden, T. D., et al. (2010). Regeneration of sodium borohydride from sodium metaborate, and isolation of intermediate compounds. International Journal of Hydrogen Energy. Available at: [Link]

  • Wu, Y., et al. (2010). Trimethyl Borate Regenerated from Spent Sodium Borohydride after Hydrogen Production. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). Cas 68146-65-6, this compound. LookChem. Available at: [Link]

  • Flanigan, D. M., et al. (2010). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central. Available at: [Link]

  • Hamilton, B. H., et al. (2004). Lead tetrakis(imidazolyl)borate solids: anion exchange, solvent intercalation, and self assembly of an organic anion. PubMed. Available at: [Link]

  • Wang, Z., et al. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. National Institutes of Health. Available at: [Link]

  • Zimmerman, P. M., et al. (2009). Catalytic dehydrogenation of ammonia borane at Ni monocarbene and dicarbene catalysts. Inorganic Chemistry. Available at: [Link]

  • Hu, X., et al. (2021). Selective multifunctionalization of N-heterocyclic carbene boranes via the intermediacy of boron-centered radicals. National Institutes of Health. Available at: [Link]

  • Hamilton, B. H., et al. (2003). Tetrakis(imidazolyl)borate-based coordination polymers: Group II network solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). ResearchGate. Available at: [Link]

  • Kurosawa, H., et al. (1995). Synthesis, Lipophilicity, and Stability of Tetrakis(pentafluorophenyl)borate (FTPB) Anion under Highly Acidic Conditions. Journal of the Fluorine Chemistry. Available at: [Link]

  • Hamilton, B. H., & Ziegler, C. J. (2004). Lead and Thallium Tetrakis(imidazolyl)borates: Modifying Structure by Varying Metal and Anion. PubMed. Available at: [Link]

  • Hamilton, B. H., et al. (2003). Tetrakis(imidazolyl)borate-based coordination polymers: group II network solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). PubMed. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Chen, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. PubMed Central. Available at: [Link]

  • Kärcher, B., et al. (2020). Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of 1-Butyl-3-methylimidazolium Tetrafluoroborate. FAO AGRIS. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

Sources

Common impurities in commercial "Sodium tetrakis(1-imidazolyl)borate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium Tetrakis(1-imidazolyl)borate (Na[B(Im)₄]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the effective use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges arising from common impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is lower than expected when using this compound. What could be the cause?

A1: Lower than expected yields can often be attributed to impurities in the this compound reagent. The most common impurities are unreacted starting materials from its synthesis, namely imidazole and sodium borohydride. Additionally, partially substituted borate species, where fewer than four imidazolyl groups are attached to the boron atom, can also be present. These impurities can interfere with your reaction by competing for active sites or altering the reaction conditions.

Q2: I am observing unexpected side products in my reaction. Could impurities in the this compound be the culprit?

A2: Yes, it is highly probable. Unreacted sodium borohydride is a reducing agent and can lead to the reduction of sensitive functional groups in your starting materials or products.[1][2] Free imidazole, being a nucleophile and a base, can catalyze unintended side reactions or form adducts with your target molecules.

Q3: My recent batch of this compound seems less soluble than previous batches. Why might this be?

A3: A change in solubility could indicate the presence of hydrolysis products. This compound can be sensitive to moisture, and prolonged exposure to atmospheric humidity can lead to the formation of boric acid and imidazole. These degradation products may have different solubility profiles compared to the pure reagent. It is also possible that the composition of impurities from the synthesis varies between batches, affecting its overall solubility.

Q4: How can I assess the purity of my commercial this compound?

A4: The most effective method for assessing purity is ¹H NMR spectroscopy. In a suitable deuterated solvent (e.g., DMSO-d₆), you can integrate the signals corresponding to the imidazolyl protons of the desired product and compare them to the signals of potential impurities like free imidazole. The presence of unreacted sodium borohydride is harder to detect directly by ¹H NMR but may be inferred from unexpected reactivity. For a more quantitative analysis of water content, techniques like Karl Fischer titration are recommended.

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating issues related to impurities in this compound.

Identifying Potential Impurities

The primary impurities in commercial this compound stem from its synthesis, which typically involves the reaction of sodium borohydride with imidazole.

Table 1: Common Impurities and Their Potential Impact

ImpuritySourcePotential Impact on Experiments
Imidazole Unreacted starting materialActs as a competing nucleophile or base, leading to side reactions and reduced yields.
Sodium Borohydride Unreacted starting materialUnwanted reduction of functional groups in starting materials or products.[1][2]
Partially Substituted Borates Incomplete reactionLower reactivity or altered stoichiometry in subsequent reactions.
Sodium Hydroxide/Sodium Borates Hydrolysis/DegradationAlters pH of the reaction mixture; may catalyze side reactions.
Water Environmental exposureCan lead to hydrolysis of the desired product and affect moisture-sensitive reactions.
Experimental Protocols for Purity Assessment

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-15 mg of your this compound sample and dissolve it in 0.6 mL of DMSO-d₆.

  • Instrument Setup: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic signals for the imidazolyl protons of the tetrakis(1-imidazolyl)borate anion.

    • Look for the distinct signals of free imidazole (if present).

    • Integrate the peaks corresponding to the product and the imidazole impurity.

    • Calculate the molar ratio of imidazole impurity to the desired product to estimate the purity.

DOT Script for Synthesis and Impurity Formation Workflow

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities NaBH4 Sodium Borohydride (NaBH₄) Reaction Reaction Mixture NaBH4->Reaction Imidazole Imidazole Imidazole->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Product This compound (Na[B(Im)₄]) Reaction->Product Stirring, Heat Unreacted_Im Unreacted Imidazole Reaction->Unreacted_Im Incomplete Reaction Unreacted_NaBH4 Unreacted NaBH₄ Reaction->Unreacted_NaBH4 Incomplete Reaction Partially_Substituted Partially Substituted Borates (e.g., Na[HB(Im)₃]) Reaction->Partially_Substituted Incomplete Reaction Hydrolysis_Products Hydrolysis Products (Boric Acid, Imidazole) Product->Hydrolysis_Products Exposure to Moisture

Caption: Synthesis of Na[B(Im)₄] and sources of common impurities.

Troubleshooting Experimental Failures

The following decision tree can help diagnose and resolve issues in your experiments.

DOT Script for Troubleshooting Logic

Start Experiment Fails (Low Yield, Side Products) Check_Purity Assess Purity of Na[B(Im)₄] (¹H NMR) Start->Check_Purity Impurity_Detected Significant Impurities Detected? Check_Purity->Impurity_Detected Purify Purify Reagent (Recrystallization) Impurity_Detected->Purify Yes No_Impurity Purity is Acceptable Impurity_Detected->No_Impurity No Re_run Re-run Experiment with Purified Reagent Purify->Re_run Check_Conditions Re-evaluate Reaction Conditions (Solvent, Temperature, Stoichiometry) No_Impurity->Check_Conditions Consult Consult Literature or Technical Support Check_Conditions->Consult

Caption: Troubleshooting workflow for experiments using Na[B(Im)₄].

References

  • Hockman, D. C., Moore, C. E., Huston, J. L., & Chao, S. (n.d.). The Study of this compound in the Precipitation of Deuterium Cations. Analytical Letters, 14(9), 719-729. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • Fischer, J., & Vahrenkamp, H. (1989). The Reaction of Sodium Borohydride with Imidazoles and Pyrazoles. Zeitschrift für anorganische und allgemeine Chemie, 577(1), 69-76.
  • Carrano, C. J., & Cowen, J. A. (1987). Synthesis and characterization of tris(imidazolyl)borate complexes of zinc(II) and cobalt(II). Inorganica Chimica Acta, 131(2), 221-225.
  • Li, H., et al. (2009). Molecular design, device function and surface potential of zwitterionic electron injection layers. Journal of the American Chemical Society, 131(25), 8903-8912.
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Validation & Comparative

"Sodium tetrakis(1-imidazolyl)borate" vs. scorpionate ligands in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<_>A Comparative Guide: Sodium Tetrakis(1-imidazolyl)borate vs. Scorpionate Ligands in Coordination Chemistry**

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of coordination chemistry, the choice of a ligand is paramount as it dictates the geometry, stability, and reactivity of the resulting metal complex. For decades, hydrotris(pyrazolyl)borate (Tp⁻) ligands, colloquially known as "scorpionates," have been a mainstay, offering a robust, tridentate coordination scaffold. However, a compelling alternative, this compound (Na[B(Im)₄]), presents unique structural and electronic properties that warrant a detailed comparison. This guide provides an in-depth analysis of these two ligand systems, contrasting their synthesis, coordination behavior, and functional implications, supported by experimental data and established protocols to inform rational ligand selection in research and development.

Introduction: The Tripodal Ligand Landscape

Tripodal, anionic N-donor ligands are foundational tools for chemists, enabling the stabilization of a wide range of metal centers and facilitating diverse catalytic transformations. The archetypal scorpionate ligands, introduced by Swiatoslaw Trofimenko in 1966, derive their name from their characteristic facial (κ³) coordination, akin to a scorpion grasping a metal with two pincers (two pyrazolyl rings) and stinging it with its tail (the third pyrazolyl ring). This rigid, facially capping geometry has made Tp⁻ ligands invaluable as stabilizing "spectator" ligands in catalysis, bioinorganic modeling, and organometallic chemistry.[1][2]

Concurrently, poly(imidazolyl)borates were developed, with this compound emerging as a structurally distinct yet functionally related ligand.[3] Unlike the tridentate Tp⁻, [B(Im)₄]⁻ is a tetratopic ligand. While it can coordinate in a tridentate, facial fashion, the fourth imidazolyl group introduces the potential for different coordination modes and hemilability, offering a reactive flexibility not typically associated with classic scorpionates. This guide will dissect these differences to provide a clear framework for their application.

Structural and Electronic Properties: A Head-to-Head Comparison

The fundamental difference between scorpionates and tetrakis(1-imidazolyl)borate lies in the nature and number of the heterocyclic donors attached to the central boron atom.

Scorpionate Ligands (Tp⁻)

The defining feature of the hydrotris(1-pyrazolyl)borate (Tp⁻) family is the B-H bond, which renders the ligand tridentate. The three pyrazolyl rings create a C₃ᵥ symmetric pocket that enforces a facial coordination geometry around the metal center. The steric and electronic properties of scorpionate ligands can be extensively tuned by substituting the pyrazole rings (e.g., at the 3 and 5 positions), leading to a vast library of ligands like the sterically demanding Tp* (hydrotris(3,5-dimethyl-1-pyrazolyl)borate).[4][5] This tunability allows for precise control over the metal's coordination sphere, influencing its stability and catalytic activity.[6]

This compound ([B(Im)₄]⁻)

In contrast, Na[B(Im)₄] lacks a B-H bond and instead possesses four equivalent imidazole donors tetrahedrally arranged around the boron atom.[3][7] This seemingly small change has profound structural implications. While it can act as a facial κ³ donor, mimicking a scorpionate, one imidazolyl arm remains uncoordinated. This "dangling" arm is not merely a spectator; it can remain unbound, participate in intermolecular interactions, or swing in to displace another ligand, a property known as hemilability . This flexibility allows the ligand to adopt various coordination modes, including κ² and bridging motifs, which can be crucial for creating open coordination sites in catalytic cycles.[8][9]

Furthermore, imidazole is a more electron-rich heterocycle than pyrazole, suggesting that [B(Im)₄]⁻ may be a stronger electron donor than its Tp⁻ counterpart, which can influence the electronic properties and reactivity of the coordinated metal center.

Data-Driven Comparison
PropertyScorpionate Ligands (e.g., K[Tp])This compound (Na[B(Im)₄])
Common Abbreviation Tp⁻, Tp* (for substituted versions)[B(Im)₄]⁻
Donor Atoms 3 x Pyrazolyl Nitrogens4 x Imidazolyl Nitrogens
Primary Coordination Tridentate (κ³), FacialTridentate (κ³), Facial; Bidentate (κ²); Bridging
Key Structural Feature B-H bondTetrahedral B-N₄ core
Hemilability Generally considered a rigid, non-hemilabile spectator ligand.Potentially hemilabile due to the fourth imidazolyl arm.
Electronic Nature Strong σ-donor, tunable via pyrazole substitution.Potentially stronger σ-donor due to electron-rich imidazoles.
Steric Profile Highly tunable via substitution (e.g., Tp* is very bulky).[5]Bulky, with a tetrahedral arrangement of imidazole rings.

Coordination Chemistry: Rigidity vs. Flexibility

The most significant divergence in the coordination chemistry of these ligands is the contest between the enforced facial geometry of scorpionates and the potential flexibility of the tetrakis(imidazolyl)borate system.

A classic scorpionate ligand like Tp⁻ will almost invariably occupy one face of an octahedral metal complex, leaving the other three sites available for substrates or other ligands. This predictable coordination is a major advantage for designing stable complexes.

Conversely, [B(Im)₄]⁻ can adapt its coordination mode. In the formation of coordination polymers, for instance, it has been shown to link multiple metal centers, utilizing its multiple donor sites.[3][10] The uncoordinated imidazolyl group in a κ³ complex can be protonated or interact with other species in the reaction medium, influencing the overall reactivity.[8]

Diagram: Coordination Mode Comparison

This diagram illustrates the rigid facial coordination of a scorpionate ligand versus the versatile coordination potential of the tetrakis(imidazolyl)borate ligand.

G Figure 1: Ligand Coordination Modes cluster_0 Scorpionate (Tp⁻) cluster_1 Tetrakis(imidazolyl)borate ([B(Im)₄]⁻) Tp B-H Pz Pz Pz M1 M Tp:pz1->M1 κ³ facial Tp:pz2->M1 Tp:pz3->M1 BIm4 B Im Im Im Im M2 M BIm4:im1->M2 κ³ facial BIm4:im2->M2 BIm4:im3->M2 note Dangling, hemilabile arm BIm4:im4->note

Caption: Coordination of Tp⁻ vs. [B(Im)₄]⁻.

Synthesis and Handling: Experimental Protocols

Both ligand salts are typically synthesized as stable white solids via straightforward procedures from commercially available starting materials.[7]

Experimental Protocol 1: Synthesis of Potassium Hydrotris(3,5-dimethyl-1-pyrazolyl)borate (K[Tp])*

This protocol is adapted from established literature methods.[4][11]

Materials:

  • Potassium borohydride (KBH₄)

  • 3,5-dimethylpyrazole

  • Toluene

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Combine KBH₄ (1.0 eq) and 3,5-dimethylpyrazole (3.5 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the mixture to 190-210 °C. The solid mixture will melt, and vigorous evolution of H₂ gas will be observed.

  • Maintain the temperature for 2-4 hours until gas evolution ceases.

  • Cool the reaction mixture to approximately 100 °C and add hot toluene to the solidified mass.

  • Break up the solid and heat the suspension to reflux for 15 minutes.

  • Filter the hot suspension to remove the insoluble product. Wash the white solid product thoroughly with hot toluene to remove any unreacted 3,5-dimethylpyrazole.

  • Dry the resulting white powder under vacuum. The product, K[Tp*], is typically isolated in high yield (>80%).

Characterization:

  • IR (cm⁻¹): A characteristic B-H stretch is observed around 2500 cm⁻¹.[4]

  • ¹H NMR: Resonances corresponding to the methyl and pyrazolyl protons will be observed in the appropriate stoichiometric ratio.

Experimental Protocol 2: Synthesis of this compound (Na[B(Im)₄])

This protocol is based on the synthesis reported in the literature.[12]

Materials:

  • Sodium borohydride (NaBH₄)

  • Imidazole

  • Inert atmosphere setup

Procedure:

  • Combine NaBH₄ (1.0 eq) and imidazole (excess, >4.0 eq) in a flask under an inert atmosphere.

  • Heat the mixture gently to melt the imidazole (m.p. ~90 °C).

  • Continue heating to ~110-120 °C. H₂ gas will evolve as the reaction proceeds.

  • Maintain this temperature for several hours until gas evolution stops.

  • Cool the mixture to room temperature. The product is solidified within the excess imidazole.

  • The crude product can often be used directly for complex synthesis, or purified by dissolving the mixture in a suitable solvent (e.g., THF or water) and precipitating the product, or by subliming the excess imidazole under vacuum.

Characterization:

  • IR (cm⁻¹): Absence of a B-H stretch around 2500 cm⁻¹.

  • ¹¹B NMR: A single resonance is expected, characteristic of a tetracoordinate boron center.[13]

Diagram: General Synthetic Workflow

G Figure 2: Ligand Synthesis Workflow cluster_0 Scorpionate (Tp) Synthesis cluster_1 [B(Im)₄]⁻ Synthesis start_tp KBH₄ + 3 Pyrazole react_tp Heat (melt) - 3 H₂ start_tp->react_tp product_tp Crude K[Tp] react_tp->product_tp purify_tp Hot Toluene Wash product_tp->purify_tp final_tp Pure K[Tp] purify_tp->final_tp start_bim NaBH₄ + 4 Imidazole react_bim Heat (melt) - 4 H₂ start_bim->react_bim product_bim Crude Na[B(Im)₄] react_bim->product_bim purify_bim Purification (Sublimation/Precipitation) product_bim->purify_bim final_bim Pure Na[B(Im)₄] purify_bim->final_bim

Caption: Generalized synthesis pathways.

Applications: Choosing the Right Ligand for the Job

The choice between a scorpionate and tetrakis(1-imidazolyl)borate ligand is dictated by the desired properties of the final metal complex.

  • For Stable, Well-Defined Geometries: Scorpionate ligands are unparalleled. Their rigid, facially capping nature provides a sterically protective and electronically stable environment. This makes them ideal for:

    • Bioinorganic Modeling: Mimicking the active sites of metalloenzymes where a specific coordination geometry is essential.

    • Catalysis: Serving as a reliable spectator ligand that stabilizes the metal center without interfering in the catalytic cycle.[14] Applications are widespread, from polymerization to C-H activation.[1][2]

  • For Reactive Systems and Materials Science: The potential hemilability and multiple donor sites of [B(Im)₄]⁻ make it a more dynamic ligand. It is particularly well-suited for:

    • Catalysis Requiring an Open Coordination Site: The dissociation of one imidazolyl arm can generate a vacant site necessary for substrate binding.

    • Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers: The tetratopic nature of the ligand allows it to act as a versatile node, linking multiple metal centers to form 1D, 2D, or 3D networks.[3][8][10]

    • Zwitterionic Molecules: The ligand has been used in the synthesis of zwitterionic molecules for applications in electronics.[7]

Conclusion and Future Outlook

The comparison between this compound and classic scorpionate ligands is not a matter of which is superior, but which is better suited for a given application.

  • Scorpionate (Tp⁻) ligands offer predictability, stability, and steric protection . They are the ligand of choice when a robust, inert, facially-capping spectator ligand is required.

  • Tetrakis(1-imidazolyl)borate ([B(Im)₄]⁻) provides flexibility, potential hemilability, and multidentate character . It is the preferred option for constructing coordination polymers or for catalytic systems where ligand dissociation may be a key mechanistic step.

Future research will likely focus on exploiting the unique properties of imidazolyl-based borates. The development of substituted tetrakis(imidazolyl)borate ligands could offer a new frontier of tunable, dynamic ligands that bridge the gap between the rigidity of scorpionates and the complete lability of simpler monodentate ligands. Furthermore, the stronger donor properties of related N-heterocyclic carbene (NHC)-borate scorpionates are being explored to stabilize high-valent metal intermediates, pushing the boundaries of coordination chemistry.[15][16]

References

  • Applications of Scorpionate Ligands. (n.d.). In Scorpionates.
  • Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*). (2014). University Bulletin – ISSUE No. 16- Vol. (1) February - 2014.
  • Ziegler, C. J., & Hamilton, B. H. (2003). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry, 42(9), 3067–3073. [Link]

  • Santos, J. P. F., et al. (2023). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Communications. [Link]

  • Hockman, D. C., Moore, C. E., Huston, J. L., & Chao, S. (1981). The Study of this compound in the Precipitation of Deuterium Cations. Analytical Letters, 14(9), 719-729. [Link]

  • Potassium tris(3,5-dimethyl-1-pyrazolyl)borate. (n.d.). Grokipedia.
  • Potter, R. J., et al. (2018). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. Dalton Transactions, 47(3), 803–814. [Link]

  • Pettinari, C., Marchetti, F., & Pettinari, R. (2014). Biological and Catalytic Applications of Metal Complexes Based on Scorpionate–type Ligands.IRIS.
  • Ziegler, C. J., & Hamilton, B. H. (2003). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr).Inorganic Chemistry.
  • Potassium tris(3,5-dimethyl-1-pyrazolyl)borate. (n.d.). Wikipedia. Retrieved from [Link]

  • Alarabi, H. I., & Alqamoudy, H. A. (2014). Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*). ResearchGate. Retrieved from [Link]

  • Ritter, S. K. (2002). Pinch and Sting: The Scorpionates. Chemical & Engineering News. Retrieved from [Link]

  • Scorpionate ligand. (n.d.). Wikipedia. Retrieved from [Link]

  • Ziegler, C. J., & Hamilton, B. H. (2003). Tetrakis(imidazolyl)borate-based coordination polymers: group II network solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). PubMed. Retrieved from [Link]

  • Tetrakis(imidazolyl)borate-based coordination polymers: Group II network solids, M(H2O)(2) (M = Mg, Ca, Sr). (n.d.). ResearchGate. Retrieved from vertexaisearch.cloud.google.com.

  • Hamilton, B. H., & Ziegler, C. J. (2004). Lead and Thallium Tetrakis(imidazolyl)borates: Modifying Structure by Varying Metal and Anion. PubMed. Retrieved from [Link]

  • This compound 0.97. (n.d.). Sigma-Aldrich.
  • Potter, R. J., et al. (2018). In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Dias, H. V. R., et al. (2022). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? Molecules, 27(19), 6599. [Link]

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  • Boron-Centered Scorpionate-Type NHC-Based Ligands and Their Metal Complexes. (2019). ResearchGate. Retrieved from [Link]

  • Combining Donor Strength and Oxidative Stability in Scorpionates: A Strongly Donating Fluorinated Mesoionic Tris(imidazol-5-ylidene)borate Ligand. (2023). ChemRxiv. Retrieved from [Link]

  • N-Heterocyclic Carbenes in FLP Chemistry. (2013). ResearchGate. Retrieved from [Link]

  • Garner, M. E. (2018). Synthesis and Reactivity of Actinide Bis(N-Heterocyclic Carbene)Borate Complexes. eScholarship, University of California. Retrieved from [Link]

  • Gu, S., et al. (2011). Potentially hemilabile N-heterocyclic carbene palladium complexes: Synthesis and catalytic applications.Current Organic Chemistry, 15(18), 3291-3308.
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A Comparative Performance Analysis of Sodium Tetrakis(1-imidazolyl)borate and Other Borate Salts for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical and pharmaceutical research, the selection of an appropriate counter-ion is a critical decision that can profoundly influence the outcome of a synthetic pathway, the stability of a catalytic system, or the performance of an electrochemical device. Among the diverse array of available salts, borate-based anions have carved out a significant niche as weakly coordinating anions (WCAs), prized for their ability to stabilize cationic species with minimal interference. This guide provides a detailed comparative analysis of Sodium tetrakis(1-imidazolyl)borate (Na[BIm₄]), a versatile but less-documented borate salt, against two well-established alternatives: Sodium tetraphenylborate (Na[BPh₄]) and Sodium tetrafluoroborate (Na[BF₄]).

This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of borate salts. The following sections will delve into the comparative performance of these salts across key parameters including coordinating ability, thermal and electrochemical stability, and solubility. This analysis is supported by a synthesis of available experimental data and detailed protocols for key evaluative experiments.

The Crucial Role of Weakly Coordinating Anions

The concept of a "weakly coordinating anion" is central to understanding the utility of these borate salts. In an ideal scenario, a WCA would have a very low propensity to form a coordinate bond with a cationic center. This property is crucial in applications such as catalysis, where the anion should not block the active site of a cationic catalyst, and in electrochemistry, where the anion should not interfere with the redox processes of the analyte. The borate salts discussed herein are designed to approximate this ideal by delocalizing the negative charge over a large molecular volume, thereby reducing the charge density and the nucleophilicity of the anion.

Diagram 1: Structural Comparison of Borate Anions

G BIm4 [B(Im)₄]⁻ BIm4_desc Imidazolyl groups provide potential coordination sites via nitrogen atoms. BIm4->BIm4_desc BPh4 [B(Ph)₄]⁻ BPh4_desc Bulky phenyl groups provide steric hindrance around the boron center. BPh4->BPh4_desc BF4 [BF₄]⁻ BF4_desc Highly electronegative fluorine atoms pull electron density from boron. BF4->BF4_desc

Caption: Structural features influencing the coordinating ability of the borate anions.

Comparative Performance Analysis

The selection of a borate salt for a specific application hinges on a careful consideration of its physicochemical properties. The following sections provide a comparative overview of Na[BIm₄], Na[BPh₄], and Na[BF₄] based on available data.

Coordinating Ability

The [BF₄]⁻ anion, with its highly electronegative fluorine atoms, is generally considered to be more coordinating than the larger, more sterically hindered aryl-substituted borates. The phenyl groups in [BPh₄]⁻ provide significant steric bulk around the boron center, effectively shielding it and reducing the anion's ability to coordinate to a metal center.

The [BIm₄]⁻ anion presents a more nuanced case. While the imidazolyl groups are bulky, they also possess nitrogen atoms with lone pairs of electrons that could potentially coordinate to a cation. However, the tetrahedral arrangement of the four imidazolyl groups around the central boron atom likely leads to significant steric hindrance, mitigating direct coordination. Its utility in the synthesis of stable zwitterionic molecules and organotin complexes suggests that it is a relatively weakly coordinating anion.[1]

Table 1: Comparison of Key Properties of Selected Borate Salts

PropertyThis compound (Na[BIm₄])Sodium tetraphenylborate (Na[BPh₄])Sodium tetrafluoroborate (Na[BF₄])
Molar Mass ( g/mol ) 302.08[2]342.22[3]109.80[4]
Coordinating Ability Weak, but potentially coordinating via imidazole nitrogensVery Weak, due to steric hindranceModerately Weak
Thermal Stability Data not readily availableDecomposes > 300 °C[3]Decomposes at 384 °C[5]
Electrochemical Window Data not readily availableApprox. +0.4 to -2.0 V vs SCE in acetonitrileWide, application dependent
Solubility in Water Soluble47 g/100 mL[3]108 g/100 mL[5]
Solubility in Organic Solvents Expected to be soluble in polar organic solventsSoluble in ethanol, acetone, acetonitrile[3][6]Sparingly soluble in polar organic solvents
Thermal Stability

The thermal stability of a borate salt is a critical parameter, especially in applications that require elevated temperatures, such as in catalysis or as electrolytes in high-temperature batteries. Thermogravimetric analysis (TGA) is the standard technique for evaluating this property.

Electrochemical Stability

In electrochemical applications, the supporting electrolyte must have a wide electrochemical window, meaning it does not undergo redox reactions within the potential range of interest. Cyclic voltammetry (CV) is the primary technique used to determine this window.

The electrochemical behavior of Na[BPh₄] has been studied, and its oxidation is somewhat irreversible, occurring at around +0.41 V vs. SCE in water and at more positive potentials in organic solvents like acetonitrile.[7] The reduction of the sodium cation occurs at a very negative potential. Na[BF₄] is a common supporting electrolyte in electrochemistry due to its generally wide electrochemical window, though the exact limits depend on the solvent and electrode material. Specific cyclic voltammetry data for Na[BIm₄] is not widely published, but its imidazolium-based ionic liquid analogue, [emim][BIm₄], has been explored for creating B, N co-doped carbon materials, indicating some degree of electrochemical relevance.[8]

Solubility

The solubility of a borate salt in different solvents is a practical consideration that dictates its utility in various reaction media. Na[BF₄] is highly soluble in water but has limited solubility in many organic solvents.[5] Conversely, Na[BPh₄] exhibits good solubility in a range of organic solvents, including ethanol, acetone, and acetonitrile, a property conferred by the lipophilic phenyl groups.[3][6] While quantitative solubility data for Na[BIm₄] is scarce, its use in organic synthesis suggests it possesses reasonable solubility in polar organic solvents.

Experimental Protocols

To facilitate a direct and objective comparison of these borate salts in your own laboratory setting, we provide the following detailed experimental protocols for key performance-determining experiments.

Protocol for Determining Anion Coordinating Ability via ¹H NMR Titration

This protocol allows for the qualitative and, in some cases, quantitative assessment of the coordinating ability of an anion by observing its effect on the chemical shifts of a cationic probe molecule.

Diagram 2: Workflow for ¹H NMR Titration Experiment

G cluster_prep Sample Preparation cluster_titration Titration and Data Acquisition cluster_analysis Data Analysis A Prepare stock solution of cationic probe in NMR solvent C Acquire ¹H NMR spectrum of the pure cationic probe A->C B Prepare stock solutions of each borate salt in the same solvent D Add aliquots of borate salt solution to the probe solution B->D C->D E Acquire ¹H NMR spectrum after each addition D->E F Monitor changes in chemical shifts of the probe's protons E->F G Plot Δδ vs. [Borate Salt] F->G H Compare the magnitude of the shifts G->H

Caption: Step-by-step workflow for the NMR titration experiment.

Materials:

  • High-resolution NMR spectrometer

  • NMR tubes

  • Volumetric flasks and micropipettes

  • A suitable cationic probe (e.g., a simple organic cation with well-resolved proton signals)

  • The borate salts to be tested (Na[BIm₄], Na[BPh₄], Na[BF₄])

  • Anhydrous deuterated solvent (e.g., CD₃CN, DMSO-d₆)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the cationic probe of a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare stock solutions of each borate salt of a higher known concentration (e.g., 20 mM) in the same solvent.

  • Initial Spectrum:

    • Transfer a known volume of the cationic probe stock solution to an NMR tube.

    • Acquire a high-quality ¹H NMR spectrum. This will serve as the reference (0 equivalents of borate salt).

  • Titration:

    • Add a small, precise aliquot of the borate salt stock solution to the NMR tube containing the probe solution.

    • Gently mix the solution and acquire another ¹H NMR spectrum.

    • Repeat the addition of aliquots, acquiring a spectrum after each addition, until a significant excess of the borate salt has been added (e.g., up to 5 equivalents).

  • Data Analysis:

    • Carefully process and analyze each spectrum, paying close attention to the chemical shifts of the protons on the cationic probe.

    • A larger change in the chemical shift (Δδ) upon addition of the borate salt indicates a stronger interaction (coordination) between the anion and the cation.

    • Plot the change in chemical shift (Δδ) for a specific proton of the probe against the molar ratio of the borate salt to the probe. The steepness of the initial slope provides a qualitative measure of the binding strength.

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and decomposition profile of the borate salts. Special care should be taken for hygroscopic salts.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • TGA pans (e.g., alumina, platinum)

  • Microbalance

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • Sample Preparation:

    • For hygroscopic salts, handle the sample in a glovebox or a dry environment to minimize water absorption.

    • Weigh a small, representative amount of the sample (typically 5-10 mg) directly into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the desired temperature program. A typical program would involve an initial hold at a low temperature (e.g., 30 °C) to stabilize, followed by a linear temperature ramp (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C or higher).

    • Set the purge gas to a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and remove any gaseous decomposition products.

  • Data Acquisition:

    • Start the TGA run and monitor the weight loss as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve will show the percentage of weight loss versus temperature.

    • The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Protocol for Cyclic Voltammetry (CV)

This protocol describes how to determine the electrochemical stability window of the borate salts when used as supporting electrolytes in a non-aqueous solvent.

Diagram 3: Experimental Setup for Cyclic Voltammetry

G Potentiostat Potentiostat WE Working Electrode (e.g., Glassy Carbon) Potentiostat->WE WE RE Reference Electrode (e.g., Ag/Ag⁺) Potentiostat->RE RE CE Counter Electrode (e.g., Pt wire) Potentiostat->CE CE Cell Electrochemical Cell WE->Cell RE->Cell CE->Cell

Caption: Schematic of the three-electrode setup for cyclic voltammetry.

Materials:

  • Potentiostat

  • Electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum)

  • Reference electrode (e.g., Ag/Ag⁺ in the same solvent/electrolyte system)

  • Counter electrode (e.g., platinum wire)

  • The borate salts to be tested

  • High-purity, anhydrous electrochemical-grade solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas supply (e.g., argon, nitrogen)

Procedure:

  • Electrolyte Preparation:

    • In a glovebox or under an inert atmosphere, prepare a solution of the borate salt (e.g., 0.1 M) in the chosen solvent. This will be the supporting electrolyte solution.

  • Cell Assembly:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Fill the cell with the electrolyte solution.

    • De-aerate the solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the CV scan, including the initial potential, the switching potentials (the limits of the potential window to be scanned), and the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram.

  • Data Analysis:

    • The resulting voltammogram plots the current response as a function of the applied potential.

    • The electrochemical window is the potential range where no significant current (other than the background capacitive current) is observed. The onset of a significant increase in current at the positive or negative end of the scan indicates the oxidation or reduction of the electrolyte, respectively, and defines the limits of the stability window.

Synthesis and Cost-Effectiveness

The choice of a borate salt can also be influenced by the ease and cost of its synthesis.

  • Sodium tetrafluoroborate (Na[BF₄]) is commercially available and can be synthesized relatively straightforwardly from the neutralization of tetrafluoroboric acid with a sodium base, or from boric acid, hydrofluoric acid, and sodium carbonate.[5][9]

  • Sodium tetraphenylborate (Na[BPh₄]) is also commercially available. Its synthesis typically involves the reaction of sodium tetrafluoroborate with a phenyl Grignard reagent (phenylmagnesium bromide).[3][10]

  • This compound (Na[BIm₄]) can be synthesized from the reaction of sodium borohydride with an excess of imidazole at elevated temperatures.[11] While the starting materials are readily available, the synthesis requires higher temperatures than the other two salts.

In general, Na[BF₄] is the most cost-effective of the three, while the multi-step synthesis and purification of Na[BPh₄] and Na[BIm₄] make them more expensive options.

Conclusion and Recommendations

The selection of an appropriate borate salt as a weakly coordinating anion is a multi-faceted decision that requires a careful evaluation of the specific requirements of the application.

  • Sodium tetrafluoroborate (Na[BF₄]) is a cost-effective choice for applications where moderate coordinating ability is acceptable and high aqueous solubility is desired. Its wide electrochemical window makes it a workhorse in many electrochemical studies.

  • Sodium tetraphenylborate (Na[BPh₄]) is the preferred option when a very weakly coordinating anion is required, especially in organic media. Its bulky nature provides excellent steric shielding, making it ideal for stabilizing highly reactive cationic species in catalysis and organometallic chemistry.

  • This compound (Na[BIm₄]) represents a promising alternative with a unique combination of properties. While its coordinating ability may be slightly higher than that of Na[BPh₄] due to the presence of imidazole nitrogen atoms, its use in the synthesis of stable complexes suggests it is still a relatively weak coordinator. Further research to fully characterize its thermal and electrochemical properties is warranted, but it holds potential for applications where the specific electronic and steric properties of the imidazolyl groups can be leveraged.

It is strongly recommended that researchers perform the evaluative experiments outlined in this guide to determine the most suitable borate salt for their specific system and conditions.

References

  • Wikipedia contributors. (2023). Sodium tetraphenylborate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 16.3.
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  • Journal of Chemical Education. (1962). Qualitative Test for Potassium Using Sodium Tetraphenylboron.
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  • MTX Labs. (2024, June 18). A Comprehensive Guide to conduct Cyclic Voltammetry with MedPstat 1.0 Instrument. Retrieved from [Link]

  • ResearchGate. (2014, January 21). How to do DSC-TG analysis of highly hygroscopic and highly corrosive salt mixtures (say KOH-NaOH mixture)?. Retrieved from [Link]

  • University of Duisburg-Essen. (n.d.). A Practical Beginner's Guide to Cyclic Voltammetry. Retrieved from [Link]

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  • RSC Publishing. (2023, July 11). Tailored imidazolium tetraphenylborate salts for the design of boron, nitrogen co-doped carbon materials as high-performance. Retrieved from [Link]

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  • ResearchGate. (n.d.). Cyclic voltammetry in acetonitrile (0.1 M Bu₄NBF₄) at a scan rate... Retrieved from [Link]

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  • ResearchGate. (n.d.). cyclic voltammetry in acetonitrile with 0.1 M nBu4NPF6 electrolyte at... Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazolyl-Phenyl (IMP) Anions: A Modular Structure for Tuning Solubility and Coordinating Ability. Retrieved from [Link]

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A Guide to Weakly Coordinating Anions: The Unique Advantages of Sodium Tetrakis(1-imidazolyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Crucial Role of Weakly Coordinating Anions in Modern Chemistry

In the realm of coordination chemistry, catalysis, and materials science, the ability to generate and stabilize highly reactive cationic species is paramount. The success of this endeavor often hinges on the choice of the counterion. A weakly coordinating anion (WCA) is an ion that interacts very weakly with cations.[1] The primary function of a WCA is to provide charge balance for a cationic center while minimizing disruptive cation-anion interactions, effectively creating a pseudo gas-phase environment in solution.[2][3][4][5]

The ideal WCA possesses a specific set of characteristics: a large molecular volume to keep the charge centers separated, extensive delocalization of its negative charge, and a surface composed of chemically inert groups.[4][6][7] These features prevent the anion from acting as a nucleophile or base, which would otherwise deactivate the electrophilic cation it is meant to stabilize. Anions like the highly fluorinated tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) have become cornerstones in the field, enabling breakthroughs in areas such as olefin polymerization catalysis.[6][8][9][10]

However, the pursuit of the "perfect" WCA is ongoing, as established anions are not without their drawbacks, including complex multi-step syntheses, high cost, and incompatibility with certain solvent systems. This guide introduces Sodium tetrakis(1-imidazolyl)borate, Na[B(im)₄], and provides a comparative analysis against established alternatives, highlighting its unique properties and potential advantages for specific applications.

Diagram 1: Conceptual difference between coordinating and weakly coordinating anions.

Section 2: An Introduction to this compound (Na[B(im)₄])

This compound, with the chemical formula C₁₂H₁₂BN₈Na, is a salt featuring a central boron atom tetrahedrally coordinated to four nitrogen atoms from four imidazolyl rings.[11][12][13] This structure distinguishes it significantly from the more common carbon-coordinated arylborates or the simple halide-based anions.

Key Structural Features:

  • Tetrahedral Boron Center: The boron atom carries the formal negative charge.

  • Imidazolyl Ligands: The four surrounding imidazole rings provide steric bulk.

  • B-N Bonds: The connection to the boron center is through nitrogen, unlike the B-C bonds in arylborates.

  • Water Solubility: Notably, Na[B(im)₄] is a water-soluble reagent.[14]

Its reported applications include the synthesis of zwitterionic molecules for use as electron injection layers, the preparation of organometallic complexes, and the quantitative precipitation of certain cations, such as deuterium, from aqueous solutions.[11][13][14][15] This latter point underscores a key differentiator: its utility in aqueous systems, a domain where many traditional WCAs fail due to hydrolysis.

Section 3: Comparative Analysis: [B(im)₄]⁻ versus Conventional WCAs

To understand the advantages of Na[B(im)₄], we must compare it to widely used alternatives. This guide focuses on three benchmarks representing different classes of WCAs:

  • Tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻): The gold standard for very weakly coordinating, bulky borate anions.[6]

  • Hexafluorophosphate ([PF₆]⁻): A common, moderately coordinating anion used extensively in inorganic and organometallic synthesis.[16]

  • Tetrafluoroborate ([BF₄]⁻): A small, relatively inexpensive anion, though its coordinating ability is significant enough that it is often not considered truly "weakly" coordinating.[17][18]

G cluster_0 Structural Comparison of Anions Bim4 [B(im)4]⁻ - Bulky - N-coordination sites - B-N bonds BCF54 [B(C6F5)4]⁻ - Very Bulky - Highly Fluorinated - Robust B-C bonds PF6 [PF6]⁻ - Octahedral - Small - F-coordination sites BF4 [BF4]⁻ - Tetrahedral - Very Small - F-coordination sites

Diagram 2: Comparative structural features of selected anions.
Coordinating Ability and Cation Stabilization

The fundamental measure of a WCA is its inability to coordinate to a cation. This property is inversely related to its nucleophilicity and basicity.

  • [B(C₆F₅)₄]⁻: This anion is exceptionally weakly coordinating. The negative charge is extensively delocalized over the four sterically demanding, electron-withdrawing pentafluorophenyl rings, making it electronically and physically difficult for it to approach a cation.[6]

  • [PF₆]⁻ and [BF₄]⁻: These smaller fluoroanions are more coordinating than [B(C₆F₅)₄]⁻.[16][19] The negative charge is more localized on the fluorine atoms, which can act as Lewis basic sites and form bridges to cationic centers.[17][20] In fact, the term "non-coordinating" is often considered a myth, as even these anions show significant coordination in many crystal structures.[18][21][22]

  • [B(im)₄]⁻: The coordinating ability of [B(im)₄]⁻ presents a more nuanced picture. While the four imidazole rings provide significant steric hindrance, they are not as strongly electron-withdrawing as pentafluorophenyl groups. This suggests the negative charge is less delocalized than in [B(C₆F₅)₄]⁻, likely making it more coordinating. Furthermore, the exposed nitrogen atoms on the imidazole rings could potentially serve as secondary coordination sites, a distinct disadvantage for a WCA intended to be inert. However, its ability to precipitate and isolate specific cations demonstrates that the ion-pairing is weak enough for it to be displaced and form insoluble salts, a key function of a WCA.[14]

Chemical Stability and Degradation Pathways

A WCA must be robust enough to survive in the presence of highly reactive, electrophilic, or oxidizing cations.[2][3]

  • [B(C₆F₅)₄]⁻: Exhibits exceptional chemical inertness due to the strength of its B-C and C-F bonds.[6]

  • [PF₆]⁻ and [BF₄]⁻: These anions are susceptible to hydrolysis, especially in the presence of acid or reactive cations, which can lead to the release of corrosive hydrofluoric acid (HF).[16][17] This limits their use in moisture-sensitive applications or with very strong Lewis acids.

  • [B(im)₄]⁻: The stability of the B-N bond is the primary consideration. While generally robust, it is likely more susceptible to cleavage by strong electrophiles than the B-C bonds of arylborates. However, its successful use in aqueous precipitation reactions suggests good hydrolytic stability under those conditions.[14] The isolation of its conjugate acid, H[B(im)₄], indicates a degree of stability not seen with anions like [BF₄]⁻, whose parent superacid exists only in solvated form.[14][18]

Synthesis, Cost, and Solubility Considerations

Practicality is a critical factor for researchers. The ease and cost of synthesis, as well as solubility properties, often dictate the choice of an anion.

  • [B(C₆F₅)₄]⁻: Salts of this anion are typically prepared via multi-step syntheses, starting from expensive fluorinated reagents, making them relatively costly.[8][9] They are prized for their solubility in weakly polar organic solvents like dichloromethane and chlorobenzene.[4]

  • [PF₆]⁻ and [BF₄]⁻: Salts are generally inexpensive and commercially available. They offer good solubility in polar organic solvents but limited solubility in non-polar media.

  • [B(im)₄]⁻: The synthesis of Na[B(im)₄] is straightforward.[14] This suggests a significant cost advantage over complex fluoroarylborates. Its most defining feature is its water solubility .[14] This is a profound departure from fluorinated WCAs and presents a distinct advantage for applications in aqueous media, protic solvents, or for creating zwitterionic materials designed for solubility in polar environments.[11] Conversely, this property makes it unsuitable for many organometallic catalysis applications that require non-polar, aprotic solvents.

Section 4: Quantitative Comparison Summary

PropertyThis compound ([B(im)₄]⁻)Tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻)Hexafluorophosphate ([PF₆]⁻)Tetrafluoroborate ([BF₄]⁻)
Coordinating Ability ModerateVery LowModerate to HighHigh
Steric Bulk LargeVery LargeSmallVery Small[17]
Charge Delocalization ModerateVery High[6]LowLow
Hydrolytic Stability Good (used in water)[14]ExcellentProne to hydrolysis[16]Prone to hydrolysis[17]
Primary Solubility Water, Polar Solvents[14]Non-polar Organic Solvents[4]Polar Organic SolventsPolar Organic Solvents
Synthesis Cost Potentially LowHighLowVery Low
Unique Feature Water solubility; B-N bondsExtreme inertness; B-C bondsUbiquitous & InexpensiveSmallest & Inexpensive

Section 5: Experimental Protocols

The following protocols are provided for illustrative purposes. All procedures should be conducted by qualified personnel with appropriate safety precautions in a controlled laboratory setting.

Protocol 5.1: Synthesis of this compound (Na[B(im)₄])

This protocol is based on the synthetic scheme described in the literature for related compounds.[14]

Objective: To synthesize Na[B(im)₄] from sodium borohydride and imidazole.

Materials:

  • Sodium borohydride (NaBH₄)

  • Imidazole (C₃H₄N₂)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve imidazole (4.0 equivalents) in anhydrous THF.

  • Addition of Borohydride: To this solution, add sodium borohydride (1.0 equivalent) portion-wise at room temperature. The addition may cause gas evolution (H₂).

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux. Monitor the reaction for the cessation of hydrogen gas evolution, which indicates the reaction is nearing completion. This may take several hours.

  • Isolation: After cooling to room temperature, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid crude product is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted imidazole and dried under vacuum. The resulting white solid is this compound.

G Reactants 1. Combine: - Imidazole (4 eq.) - NaBH4 (1 eq.) - Anhydrous THF Reaction 2. Reflux (H2 evolution) Reactants->Reaction Heat Isolation 3. Cool & Remove Solvent Reaction->Isolation Purification 4. Wash with Hexane Isolation->Purification Product Na[B(im)4] (White Solid) Purification->Product

Diagram 3: Experimental workflow for the synthesis of Na[B(im)₄].
Protocol 5.2: Representative Synthesis of a Fluoroarylborate Salt: Trityl Tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])

This protocol demonstrates the synthesis of a common cation activator used in catalysis.[6][8]

Objective: To synthesize [Ph₃C][B(C₆F₅)₄] via a salt metathesis reaction.

Materials:

  • Lithium tetrakis(pentafluorophenyl)borate etherate (Li[B(C₆F₅)₄]·(OEt₂)ₓ)

  • Trityl chloride (Ph₃CCl)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous hexane

Procedure:

  • Dissolution: In separate Schlenk flasks under an inert atmosphere, dissolve Li[B(C₆F₅)₄]·(OEt₂)ₓ in anhydrous CH₂Cl₂ and Ph₃CCl in anhydrous CH₂Cl₂.

  • Reaction: Slowly add the Ph₃CCl solution to the Li[B(C₆F₅)₄] solution at room temperature with continuous stirring. A white precipitate of lithium chloride (LiCl) will form immediately.

  • Stirring: Allow the reaction mixture to stir for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Filtration: Filter the mixture through a cannula or a Celite plug under inert atmosphere to remove the insoluble LiCl precipitate.

  • Isolation: Collect the filtrate, which contains the desired product. Remove the dichloromethane solvent under reduced pressure to yield a solid.

  • Purification: Wash the resulting solid with anhydrous hexane to remove any residual unreacted trityl chloride. Dry the purified yellow-orange solid under vacuum to yield [Ph₃C][B(C₆F₅)₄].

Section 6: Conclusion: Niche Advantages and Future Outlook

This compound should not be viewed as a direct replacement for benchmark WCAs like [B(C₆F₅)₄]⁻. A direct comparison of coordinating ability shows it is likely more coordinating and possesses potential secondary binding sites. However, its value lies in a unique combination of properties that fill important application niches where traditional WCAs are unsuitable.

The primary advantages of Na[B(im)₄] are:

  • Aqueous Compatibility: Its water solubility is its most significant asset, opening doors for its use in biological systems, protic media, and environmentally benign solvent systems.

  • Synthetic Accessibility: A straightforward, potentially low-cost synthesis from readily available precursors makes it an attractive alternative to expensive and synthetically demanding fluorinated anions.

  • Precipitating Agent: It has demonstrated utility as a selective precipitating agent, offering a functional application that relies on its unique solubility profile.[14]

For researchers and drug development professionals, Na[B(im)₄] represents a valuable tool, particularly when working in aqueous environments or when cost and synthetic accessibility are primary drivers. Its role in forming zwitterionic materials for electronic applications further highlights its versatility.[11][13] Future research should focus on quantifying its coordinating ability on established scales and exploring its utility in phase-transfer catalysis or as a supporting electrolyte in aqueous electrochemistry, where its unique properties could provide a significant edge.

References

  • Krossing, I. & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066–2090. [Link]

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  • Hockman, D. C., Moore, C. E., Huston, J. L., & Chao, S. (1981). The Study of this compound in the Precipitation of Deuterium Cations. Analytical Letters, 14(9), 719-727. [Link]

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  • Wikipedia. (n.d.). Tetrafluoroborate. [Link]

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  • Leito, I., et al. (2014). Brønsted Acidities of Phenyl- and Perfluorophenyl-Substituted Boranes and their Adducts with N-Heterocyclic Carbenes. Chemistry – A European Journal, 20(41), 13344-13354. [Link]

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A Tale of Two Borates: A Comparative Guide to Sodium Tetrakis(1-imidazolyl)borate and Sodium Tetraphenylborate in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher at the crossroads of catalyst design and synthetic methodology, the choice of ancillary ligands and counterions can be as critical as the choice of the metallic center itself. In the realm of boron-based reagents, Sodium tetraphenylborate (NaBPh₄) has long been a laboratory staple, valued for its bulky, weakly coordinating anion. However, a lesser-known but structurally intriguing alternative, Sodium tetrakis(1-imidazolyl)borate, presents a distinct set of properties stemming from its nitrogen-rich, heterocyclic framework. This guide offers an in-depth comparison of these two sodium borate salts, delving into their structural nuances, stability, and divergent roles in the ever-evolving landscape of catalysis.

At a Glance: Key Physicochemical and Catalytic Properties

FeatureThis compoundSodium tetraphenylborate (NaBPh₄)
Anion Structure Tetrakis(1-imidazolyl)borate [B(Im)₄]⁻Tetraphenylborate [BPh₄]⁻
Key Structural Feature Four N-bound imidazole rings on a central boron atomFour C-bound phenyl rings on a central boron atom
Primary Role in Catalysis Ligand precursor for multidentate nitrogen-donor ligandsWeakly coordinating anion; Phenylating agent
Coordination Chemistry Forms stable complexes with metal ions via imidazole nitrogen atomsGenerally non-coordinating, but can exhibit weak interactions
Catalytic Applications Precursor to catalysts for polymerization, oxidation, and other transformationsUsed in cross-coupling reactions, stabilization of cationic catalysts
Aqueous Stability Information not widely available; likely sensitive to pHUnstable in acidic solutions; decomposition catalyzed by Cu(II) ions

Structural Divergence: A Foundation for Different Catalytic Functions

The fundamental difference between this compound and Sodium tetraphenylborate lies in the nature of the organic groups attached to the central boron atom and how they interact with metal centers.

Sodium tetraphenylborate (NaBPh₄) features a tetrahedral boron atom covalently bonded to four phenyl groups through robust boron-carbon bonds.[1] This structure renders the [BPh₄]⁻ anion large, sterically hindered, and generally non-coordinating. Its primary role in catalysis is twofold:

  • A Weakly Coordinating Anion: NaBPh₄ is frequently employed to generate and stabilize cationic organometallic complexes by precipitating halide salts (e.g., NaCl).[1] The resulting tetraphenylborate salt of the cationic metal complex is often more soluble in organic solvents, facilitating its use in homogeneous catalysis.

  • A Phenylating Agent: In certain palladium-catalyzed cross-coupling reactions, NaBPh₄ can serve as a source of phenyl groups.[2][3]

This compound , in contrast, possesses a central boron atom bonded to four imidazole rings through boron-nitrogen bonds. This configuration positions the imidazole nitrogen atoms as potential donor sites for metal coordination. The resulting tetrakis(1-imidazolyl)borate anion, [B(Im)₄]⁻, is not merely a bulky counterion but a precursor to a versatile family of multidentate nitrogen-donor ligands. These ligands are analogous to the well-known "scorpionate" ligands, such as the polypyrazolylborates, which are celebrated for their ability to form stable, well-defined metal complexes. The strong electron-donating nature of the imidazole rings can significantly influence the electronic properties of the coordinated metal center, thereby modulating its catalytic activity.

Synthesis and Handling: Practical Considerations for the Bench Chemist

Synthesis of Precursors

Sodium tetraphenylborate is commercially available and can be synthesized via the reaction of sodium tetrafluoroborate with a phenyl Grignard reagent, such as phenylmagnesium bromide.[1] An alternative industrial synthesis involves the palladium-catalyzed reaction of sodium borohydride with bromobenzene.[2][4]

This compound can be synthesized from readily available starting materials. While detailed protocols are found in specialized literature, a general approach involves the reaction of sodium borohydride with an excess of imidazole.

Experimental Protocol: Illustrative Synthesis of a Poly(imidazolyl)borate Ligand Precursor

Disclaimer: This is a generalized procedure and should be adapted and performed with appropriate safety precautions and consultation of primary literature.

  • To a stirred suspension of sodium borohydride in an anhydrous, aprotic solvent (e.g., tetrahydrofuran), add a stoichiometric excess of imidazole under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • After cooling to room temperature, the reaction mixture is carefully quenched with a proton source (e.g., water or methanol) to destroy any unreacted sodium borohydride.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with a suitable solvent to remove unreacted imidazole and other impurities.

  • The product, this compound, is then dried under vacuum.

Stability and Handling

Sodium tetraphenylborate solutions are known to be unstable under certain conditions. Aqueous solutions are susceptible to decomposition, particularly at acidic pH and in the presence of catalytic amounts of copper(II) ions.[4] The decomposition products include benzene and biphenyl. For this reason, aqueous solutions of NaBPh₄ are often stabilized by making them alkaline (pH > 9) and should be stored in the dark.

The stability of This compound is less documented in readily available literature. However, given the nature of the imidazole rings, it is reasonable to assume that its stability will also be pH-dependent. The B-N bonds may be susceptible to hydrolysis under strongly acidic or basic conditions.

Comparative Applications in Catalysis

The distinct structural and electronic properties of the borate anions dictate their divergent applications in catalysis.

Sodium Tetraphenylborate: The Enabler of Cationic Catalysis and Phenylation

The catalytic utility of NaBPh₄ is primarily indirect. By acting as a halide abstractor and providing a weakly coordinating anion, it facilitates the generation of highly reactive, coordinatively unsaturated cationic metal catalysts.

Workflow: Generation of a Cationic Catalyst using NaBPh₄

G start Neutral Metal Halide Complex (e.g., LnM-Cl) product Cationic Metal Complex ([LnM]⁺[BPh₄]⁻) start->product in organic solvent reagent Sodium Tetraphenylborate (NaBPh₄) reagent->product precipitate Sodium Chloride Precipitate (NaCl) product->precipitate catalysis Homogeneous Catalysis product->catalysis

Caption: Generation of a cationic catalyst using NaBPh₄.

A notable example is in olefin polymerization, where highly electrophilic cationic Group 4 metal complexes are active catalysts. The use of NaBPh₄ allows for the in-situ generation of these active species from their more stable neutral halide precursors.

Furthermore, NaBPh₄ has been employed as a phenylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a convenient source of phenyl groups under mild conditions.[2]

This compound: A Gateway to Novel Nitrogen-Based Catalysts

The true potential of this compound in catalysis lies in the rich coordination chemistry of its anion. The [B(Im)₄]⁻ anion can act as a versatile ligand, coordinating to metal centers through one, two, or three of its imidazole nitrogen atoms. This allows for the rational design of catalysts with tailored steric and electronic properties.

Logical Relationship: From Borate Salt to Catalyst

G start This compound ligand [B(Im)₄]⁻ Anion (Ligand Precursor) start->ligand complex Metal-[B(Im)₄] Complex (Catalyst Precursor) ligand->complex metal Metal Precursor (e.g., MClx) metal->complex catalyst Active Catalyst complex->catalyst Activation

Caption: Pathway from this compound to an active catalyst.

While specific, high-turnover catalytic applications are still emerging, the structural analogy to the well-established polypyrazolylborate ("scorpionate") ligands offers a predictive framework for their potential. Scorpionate ligands have been instrumental in developing catalysts for a wide range of transformations, including:

  • Polymerization: The steric bulk and electronic tuning afforded by scorpionate ligands have been exploited in olefin polymerization catalysis.

  • Oxidation: Metal-scorpionate complexes have shown activity in various oxidation reactions, including alkane hydroxylation and epoxidation.

  • Bioinorganic Modeling: The tridentate coordination of scorpionate ligands mimics the active sites of certain metalloenzymes, making them valuable tools for studying biological reaction mechanisms.

The tetrakis(1-imidazolyl)borate ligand, with its distinct electronic and steric profile compared to its pyrazolyl counterparts, is poised to offer new opportunities in these and other areas of catalysis. Research into the catalytic activity of its metal complexes is an active and promising field. For instance, organotin(IV) complexes derived from poly(imidazolyl)borates have been synthesized and characterized, suggesting potential applications in areas such as polymer synthesis and materials science.[5]

Conclusion: Choosing the Right Borate for the Job

Sodium tetraphenylborate and this compound, while both sodium salts of tetracoordinate boron anions, offer fundamentally different approaches to catalyst design and application.

Choose Sodium tetraphenylborate (NaBPh₄) when:

  • You need a bulky, weakly coordinating anion to stabilize a cationic metal center.

  • You require a convenient phenylating agent for a cross-coupling reaction.

  • Your primary goal is to generate a highly reactive, coordinatively unsaturated catalyst in solution.

Consider this compound when:

  • You are designing a new catalyst and require a versatile, multidentate nitrogen-donor ligand.

  • You want to fine-tune the electronic and steric environment around a metal center.

  • You are exploring novel catalyst architectures inspired by scorpionate chemistry.

The seasoned researcher will recognize that these two reagents are not competitors but rather complementary tools in the vast and intricate toolbox of modern catalysis. The well-established utility of NaBPh₄ provides a reliable foundation for many catalytic systems, while the untapped potential of this compound opens doors to the discovery of new and improved catalysts for the challenges of tomorrow.

References

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A Comparative Guide to the Catalytic Activity of Metal Complexes with Scorpionate-Type Ligands: Tris(pyrazolyl)borates vs. Tetrakis(imidazolyl)borates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of catalysis, the design of the ligand framework around a metal center is paramount in dictating the efficiency, selectivity, and overall performance of a catalyst. Among the myriad of ligand architectures, "scorpionate" ligands, a class of tripodal ligands, have garnered significant attention for their ability to form stable, well-defined metal complexes that are active in a wide range of catalytic transformations. The archetypal scorpionate ligands are the tris(pyrazolyl)borates (Tp), which have been extensively studied and have demonstrated remarkable catalytic prowess. A lesser-known, yet structurally related, class of ligands is the tetrakis(1-imidazolyl)borates. This guide provides a comprehensive comparison of the catalytic potential of metal complexes featuring these two ligand systems, leveraging the wealth of data on Tp-based catalysts to project the untapped potential of their tetrakis(imidazolyl)borate counterparts.

The Scorpionate Ligand Family: A Tale of Two Heterocycles

The catalytic activity of a metal complex is intrinsically linked to the electronic and steric properties of its coordinating ligands. Both tris(pyrazolyl)borate and tetrakis(1-imidazolyl)borate are anionic, N-donor ligands that can coordinate to a metal center in a facial, tridentate fashion, creating a stable coordination environment that often leaves open sites for substrate binding and activation. However, the fundamental difference in the coordinating heterocycle—pyrazole versus imidazole—imparts distinct electronic characteristics to the resulting metal complexes.

Imidazole is generally considered a stronger σ-donor than pyrazole. This enhanced electron-donating ability can lead to more electron-rich metal centers in tetrakis(imidazolyl)borate complexes compared to their tris(pyrazolyl)borate analogues. The electron density at the metal center is a critical parameter in catalysis, influencing the rates of key elementary steps such as oxidative addition and reductive elimination.

Synthesis of the Ligands and Metal Complexes

A key advantage of scorpionate ligands is their relatively straightforward synthesis. The general synthetic routes for both sodium tetrakis(1-imidazolyl)borate and the more common potassium tris(pyrazolyl)borates are outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Ziegler and co-workers.[1]

Materials:

  • Sodium borohydride (NaBH₄)

  • Imidazole

  • Acetone

Procedure:

  • In a nitrogen-flushed flask equipped with a reflux condenser and an oil bubbler, combine sodium borohydride (3.78 g, 0.1 mol) and imidazole (54.5 g, 0.8 mol).

  • Heat the mixture to 225 °C. The reaction progress can be monitored by the evolution of hydrogen gas.

  • Maintain the temperature for 1.5 hours, or until the gas evolution ceases.

  • Cool the reaction flask to room temperature.

  • Carefully add 100 mL of acetone to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

Experimental Protocol: Synthesis of a Representative Metal Complex: M[B(Im)₄]₂(H₂O)₂ (M = Mg, Ca, Sr)[1]

Procedure:

  • Prepare a 1:1 water:ethanol solution (10 mL) of this compound (60 mg, 0.2 mmol).

  • In a separate test tube, prepare an aqueous solution (10 mL) of the desired metal salt (e.g., Mg(NO₃)₂, Ca(OAc)₂, Sr(NO₃)₂, 0.1 mmol).

  • Carefully layer the ligand solution over the metal salt solution.

  • Seal the test tube and place it in an oven at 60 °C for one week to allow for slow diffusion and crystal growth.

  • Collect the crystalline product by filtration.

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis NaBH4 Sodium Borohydride Heat Heat (225 °C) NaBH4->Heat Imidazole Imidazole Imidazole->Heat NaBIm4 This compound Heat->NaBIm4 MetalSalt Metal Salt (e.g., Mg(NO₃)₂) Diffusion Slow Diffusion (60 °C) MetalSalt->Diffusion LigandSol Na[B(Im)₄] Solution LigandSol->Diffusion Complex M[B(Im)₄]₂(H₂O)₂ Crystals Diffusion->Complex

Caption: Synthetic workflow for this compound and its metal complexes.

Catalytic Applications: A Comparative Overview

While the catalytic applications of metal-tetrakis(1-imidazolyl)borate complexes remain largely unexplored, the extensive research on their tris(pyrazolyl)borate counterparts provides a valuable framework for predicting their potential.

Oxidation Reactions

Metal complexes with scorpionate ligands are well-known to catalyze a variety of oxidation reactions, including the hydroxylation of alkanes and the epoxidation of olefins.

Tris(pyrazolyl)borate Systems: Iron and copper complexes with Tp ligands have been shown to be effective catalysts for the oxidation of hydrocarbons. For instance, copper complexes can catalyze the oxidation of alkanes with H₂O₂ in high yields.[2] Iron-based systems have been investigated for the selective hydroxylation of benzene to phenol.[3][4][5]

Potential of Tetrakis(imidazolyl)borate Systems: Given that imidazole is a stronger σ-donor than pyrazole, it is plausible that metal complexes of tetrakis(1-imidazolyl)borate could exhibit enhanced catalytic activity in oxidation reactions where an electron-rich metal center is beneficial. For example, in reactions involving the formation of high-valent metal-oxo intermediates, the more electron-donating imidazolyl ligand could stabilize these reactive species, potentially leading to higher turnover numbers and efficiencies.

Table 1: Comparison of Catalytic Performance in Phenol Hydroxylation

Catalyst SystemOxidantSolventTemp (°C)Phenol Conversion (%)Catechol/Hydroquinone RatioReference
Fe-BTC (MOF)H₂O₂H₂O70~25~1.5[5]
Fe(II/III) Schiff baseH₂O₂Acetonitrile50HighSelective for Catechol[3]
Cu(II) with 2,6-dihydroxypyridineH₂O₂-65-High Catechol Selectivity[4]
Hypothetical Fe-[B(Im)₄] Complex H₂O₂ Acetonitrile 50 Potentially Higher To be determined -
Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis. The nature of the ligand on the palladium center is crucial for catalytic performance.

Tris(pyrazolyl)borate Systems: While less common than phosphine or N-heterocyclic carbene (NHC) ligands in palladium catalysis, there are examples of palladium complexes with scorpionate-type ligands being used in C-C coupling reactions.

Potential of Tetrakis(imidazolyl)borate Systems: The imidazolyl moieties of the tetrakis(1-imidazolyl)borate ligand are precursors to N-heterocyclic carbenes (NHCs), which are highly effective ligands for palladium-catalyzed cross-coupling reactions.[1][6][7][8][9] It is conceivable that under certain reaction conditions, an imidazolyl group could dissociate from the boron center and bind to a metal as an NHC, or that the intact ligand could stabilize catalytically active palladium species. This opens up exciting possibilities for the development of novel, well-defined palladium catalysts for a range of C-C bond-forming reactions.

G Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-X Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 R-B(OR')₂ R-B(OR')2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Polymerization Reactions

Metal complexes with scorpionate ligands have shown significant promise as catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA).

Tris(pyrazolyl)borate Systems: Zinc complexes of Tp ligands are particularly effective for the controlled ROP of lactide.[2][10][11] The steric and electronic properties of the Tp ligand can be tuned to influence the stereoselectivity of the polymerization, leading to polymers with different microstructures and properties.

Potential of Tetrakis(imidazolyl)borate Systems: Zinc complexes are also known to be active in lactide polymerization. The stronger electron-donating nature of the tetrakis(1-imidazolyl)borate ligand could potentially enhance the activity of zinc-based ROP catalysts. Furthermore, the different steric profile of the imidazolyl groups compared to pyrazolyl groups may offer a new handle for controlling the stereochemistry of the polymerization.

Table 2: Performance of Zinc Scorpionate Catalysts in rac-Lactide Polymerization

| Catalyst | Monomer/Initiator Ratio | Temp (°C) | Time (h) | Conversion (%) | Pm/Pr | Reference | |---|---|---|---|---|---| | [ZnMe(κ³-phbptamd)] | 100 | 25 | 2 | 99 | 0.26 (heterotactic) |[2] | | [Zn(Et){κ²-η¹(π)-bpzcp}] | 100 | 25 | 1 | >98 | Atactic |[11] | | Hypothetical Zn-[B(Im)₄] Complex | 100 | 25 | - | To be determined | To be determined | - | *Pm/Pr refers to the probability of meso/racemic linkages, indicating the stereoselectivity of the polymerization.

Future Outlook and Conclusions

The vast and well-documented catalytic chemistry of metal complexes with tris(pyrazolyl)borate ligands provides a strong foundation for exploring the potential of their tetrakis(1-imidazolyl)borate analogues. The inherent electronic differences between imidazole and pyrazole suggest that metal complexes of tetrakis(1-imidazolyl)borate could exhibit unique and potentially superior catalytic activities in a variety of transformations.

For researchers in catalysis and drug development, the tetrakis(1-imidazolyl)borate ligand system represents a largely untapped area of investigation. Key areas for future research include:

  • Systematic Synthesis and Characterization: The preparation and full characterization of a range of first- and second-row transition metal complexes with the tetrakis(1-imidazolyl)borate ligand are needed to establish a fundamental understanding of their coordination chemistry.

  • Exploration of Catalytic Activity: A thorough investigation of the catalytic performance of these complexes in benchmark oxidation, C-C coupling, and polymerization reactions is warranted. Direct comparisons with their tris(pyrazolyl)borate counterparts under identical conditions will be crucial for elucidating the impact of the ligand structure on catalytic performance.

  • Mechanistic Studies: Detailed mechanistic investigations will be essential to understand the role of the tetrakis(1-imidazolyl)borate ligand in the catalytic cycle and to guide the rational design of more efficient catalysts.

References

  • Ziegler, C. J., et al. "Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr)." Inorganic Chemistry 2003, 42 (9), 3067–3073. [Link]

  • Gui, C., et al. "N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes." Beilstein Journal of Organic Chemistry 2013, 9, 2384–2389. [Link]

  • Hu, X., et al. "A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands." Organometallics 2004, 23 (10), 2401–2408. [Link]

  • Dutta, S., et al. "Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction." RSC Advances 2023, 13 (40), 28247-28259. [Link]

  • Karthikeyan, J., & Venkatachalam, G. "Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal." Comptes Rendus Chimie 2017, 20 (6), 632-651. [Link]

  • Martins, L. M. D. R. S., et al. "Selective direct hydroxylation of benzene to phenol with hydrogen peroxide by iron and vanadyl based homogeneous and heterogeneous catalysts." Catalysis Science & Technology 2015, 5 (12), 5325-5334. [Link]

  • Matias, T. A., et al. "Hydroxylation of Phenol by Hydrogen Peroxide Catalyzed by Copper(II) and Iron(III) Complexes: The Structure of the Ligand and the Selectivity of ortho-Hydroxylation." Catalysts 2020, 10 (8), 882. [Link]

  • Alía, C., et al. "Efficient Bulky Organo-Zinc Scorpionates for the Stereoselective Production of Poly(rac-lactide)s." Polymers 2021, 13 (16), 2758. [Link]

  • Otero, A., et al. "Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers." Chemical Communications 2021, 57 (8), 956-969. [Link]

  • Otero, A., et al. "Hybrid scorpionate/cyclopentadienyl magnesium and zinc complexes: synthesis, coordination chemistry, and ring-opening polymerization studies on cyclic esters." Inorganic Chemistry 2010, 49 (7), 3249–3263. [Link]

  • Garcia-Bosch, I., & Siegler, M. A. "Copper-Catalyzed Oxidation of Alkanes with H2O2 under a Fenton-like Regime." Angewandte Chemie International Edition 2016, 55 (41), 12873-12876. [Link]

  • Bhattacharjee, S., & Matin, M. A. "Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide." Journal of Materials Science and Chemical Engineering 2020, 8 (2), 55-64. [Link]

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A Comparative Guide to Validating the Non-Coordinating Behavior of the "Tetrakis(1-imidazolyl)borate" Anion

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a counterion can be as critical as the selection of the active cationic species. An ideal counterion is a "spectator," exerting minimal influence on the cation's reactivity, structure, and spectroscopic properties. This guide provides an in-depth technical comparison of the tetrakis(1-imidazolyl)borate anion, [B(Im)₄]⁻, against commonly used alternatives, offering experimental frameworks to validate its non-coordinating behavior.

The concept of a truly "non-coordinating" anion is an idealization; a more accurate term is "weakly coordinating"[1][2][3]. These anions are indispensable in the study of highly reactive electrophilic cations, serving as counterions for cationic metal complexes with unsaturated coordination spheres and as essential components of homogeneous polymerization catalysts[3]. Historically, anions like tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) were considered weakly coordinating. However, it is now understood that they can bind to strongly electrophilic metal centers[3]. This has spurred the development of bulkier anions with highly delocalized charges, such as tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻), which are now benchmarks in the field[4].

The tetrakis(1-imidazolyl)borate anion offers a unique combination of steric bulk from its four imidazole rings and a delocalized negative charge over the boron-centered framework. This guide will explore the experimental methodologies required to quantify its coordinating ability relative to other widely used anions.

The Logic of Non-Coordination: A Structural Perspective

The degree of non-coordinating behavior is fundamentally linked to the anion's ability to minimize electrostatic interactions with the cation. This is achieved through a combination of factors:

  • Steric Hindrance: Bulky substituents on the anion physically obstruct its close approach to the cation.

  • Charge Delocalization: Spreading the negative charge over a large molecular volume reduces the charge density at any single point, weakening its electrostatic pull.

The following diagram illustrates the relationship between these structural features and the resulting non-coordinating properties.

G cluster_0 Anion Structural Features cluster_1 Physicochemical Consequences cluster_2 Observable Non-Coordinating Behavior Large Steric Bulk Large Steric Bulk Increased Cation-Anion Distance Increased Cation-Anion Distance Large Steric Bulk->Increased Cation-Anion Distance Charge Delocalization Charge Delocalization Reduced Ion Pairing Reduced Ion Pairing Charge Delocalization->Reduced Ion Pairing Minimal Perturbation of Cation Geometry Minimal Perturbation of Cation Geometry Increased Cation-Anion Distance->Minimal Perturbation of Cation Geometry High Solubility in Non-Polar Solvents High Solubility in Non-Polar Solvents Reduced Ion Pairing->High Solubility in Non-Polar Solvents Wide Electrochemical Stability Window Wide Electrochemical Stability Window Reduced Ion Pairing->Wide Electrochemical Stability Window Negligible Influence on Spectroscopic Probes Negligible Influence on Spectroscopic Probes Reduced Ion Pairing->Negligible Influence on Spectroscopic Probes

Caption: Relationship between anion structure and non-coordinating behavior.

Experimental Validation: A Multi-Pronged Approach

To rigorously assess the non-coordinating nature of the tetrakis(1-imidazolyl)borate anion, a combination of crystallographic, electrochemical, and spectroscopic methods should be employed. This section outlines the key experiments and provides comparative data, where available in the literature.

X-ray Crystallography: The Definitive Structural Arbiter

Single-crystal X-ray diffraction provides the most direct evidence of cation-anion interactions by precisely measuring interatomic distances. In a salt with a truly non-coordinating anion, the cation-anion distance should be close to the sum of their van der Waals radii, and the cation's geometry should be unperturbed.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the salt of interest, for example, [Ph₃C]⁺[B(Im)₄]⁻, and for comparison, [Ph₃C]⁺[BF₄]⁻ and [Ph₃C]⁺[PF₆]⁻. Slow evaporation or vapor diffusion techniques are commonly used.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using standard methods and refine the atomic positions and thermal parameters.

  • Analysis: Carefully examine the shortest cation-anion contact distances. For [BF₄]⁻ and [PF₆]⁻, this will be the distance between the cation's closest atom and a fluorine atom of the anion. For [B(Im)₄]⁻, it will likely be a contact with a hydrogen or nitrogen atom of an imidazole ring.

Data Comparison: Cation-Anion Distances

AnionCationShortest Cation-Anion ContactSum of van der Waals Radii (Approx. Å)Reference
[B(Im)₄]⁻ Pb²⁺Pb-N = 2.56 Å3.53[5]
[BF₄]⁻ [Cu(PIBI)₄]⁺C-F = 3.10 Å3.17[6]
[PF₆]⁻ [(C₆H₅Me)₂Cr]⁺C-F = 3.15 Å3.17[7]
[BPh₄]⁻ [Pt(C₂₈H₂₅N₅)]⁺C-H = 2.80 Å2.90[4]

Note: The Pb²⁺-[B(Im)₄]⁻ example is from a coordination polymer and represents a coordinating interaction, highlighting the anion's capability to act as a ligand when a strongly Lewis acidic cation is present. A more definitive assessment would involve a salt with a less coordinating cation.

Electrochemistry: Defining the Limits of Stability

The electrochemical stability window (ESW) of an electrolyte is the potential range within which it does not undergo oxidation or reduction. A wider ESW is indicative of a more stable, and therefore less reactive (i.e., less coordinating), anion.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Preparation: Prepare solutions of a chosen salt (e.g., 0.1 M) with the tetrakis(1-imidazolyl)borate anion and the comparative anions in a suitable aprotic solvent (e.g., acetonitrile or propylene carbonate). The cation should be electrochemically inert over a wide potential range (e.g., tetra-n-butylammonium, [NBu₄]⁺).

  • Cell Assembly: Use a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a lithium pseudo-reference), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential from the cathodic to the anodic limit and back. The scan rate is typically between 50 and 100 mV/s.

  • Data Analysis: Determine the anodic and cathodic limits as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.

Data Comparison: Electrochemical Stability Windows

AnionAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Solvent System
[B(Im)₄]⁻ Data not availableData not available-
[BF₄]⁻ ~6.2~0.10.1 M TEABF₄ in ACN
[PF₆]⁻ ~4.9~0.01 M LiPF₆ in EC:DMC
[B(C₆F₅)₄]⁻ > 5.5~0.0Not specified

Note: The lack of specific ESW data for [B(Im)₄]⁻ in the literature presents a clear research opportunity to quantify its electrochemical performance.

Vibrational and Nuclear Magnetic Resonance Spectroscopy: Probing Subtle Interactions

Spectroscopic techniques can detect the subtle influence of an anion on a cation, even in the absence of direct coordination.

a) Vibrational Spectroscopy (FT-IR)

The vibrational frequency of a probe molecule, such as carbon monoxide (CO), coordinated to a metal center is sensitive to the electronic environment. A more coordinating anion will compete with the CO for the metal's electron density, leading to a shift in the C-O stretching frequency (ν(CO)).

Experimental Protocol: FT-IR of a Carbonyl Complex

  • Complex Synthesis: Synthesize a cationic metal carbonyl complex with different counterions, for example, [Mn(CO)₅(PPh₃)]⁺[X]⁻ where X = [B(Im)₄]⁻, [BF₄]⁻, and [PF₆]⁻.

  • Sample Preparation: Prepare solutions of the complexes in a suitable solvent (e.g., CH₂Cl₂) or as solid-state samples (e.g., KBr pellets).

  • Spectrum Acquisition: Record the FT-IR spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

  • Analysis: Compare the ν(CO) frequencies. A higher ν(CO) indicates less back-donation from the metal to the CO, which can be interpreted as a result of a more coordinating anion.

Conceptual Workflow for Spectroscopic Validation

G Cationic Metal Carbonyl Complex Cationic Metal Carbonyl Complex Introduce Different Anions Introduce Different Anions Cationic Metal Carbonyl Complex->Introduce Different Anions Measure ν(CO) by FT-IR Measure ν(CO) by FT-IR Introduce Different Anions->Measure ν(CO) by FT-IR Compare ν(CO) Frequencies Compare ν(CO) Frequencies Measure ν(CO) by FT-IR->Compare ν(CO) Frequencies Infer Relative Coordinating Ability Infer Relative Coordinating Ability Compare ν(CO) Frequencies->Infer Relative Coordinating Ability

Caption: Workflow for FT-IR based validation of non-coordinating behavior.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of a nucleus is highly sensitive to its local electronic environment. For a cationic complex with a phosphorus-containing ligand (e.g., triphenylphosphine, PPh₃), the ³¹P chemical shift can be used to probe the influence of the counterion. A more coordinating anion will perturb the electronic structure of the metal center, which in turn affects the chemical shift of the coordinated phosphorus atom.

Experimental Protocol: ³¹P NMR Spectroscopy

  • Complex Synthesis: Prepare a series of cationic metal-phosphine complexes with the anions to be compared, e.g., [Rh(PPh₃)₃]⁺[X]⁻.

  • Sample Preparation: Dissolve the complexes in a deuterated solvent (e.g., CD₂Cl₂).

  • Spectrum Acquisition: Record the ³¹P{¹H} NMR spectrum for each sample.

  • Analysis: Compare the ³¹P chemical shifts. Significant differences in the chemical shift for the same cationic complex with different anions suggest varying degrees of cation-anion interaction.

Conclusion and Outlook

The tetrakis(1-imidazolyl)borate anion presents a compelling alternative to traditional weakly coordinating anions. Its synthesis from readily available starting materials makes it an attractive option[8]. While existing literature points to its use in constructing coordination polymers, a comprehensive validation of its non-coordinating behavior in comparison to established standards is a crucial next step for its widespread adoption.

The experimental protocols outlined in this guide provide a robust framework for such a validation. By systematically applying crystallographic, electrochemical, and spectroscopic techniques, researchers can generate the necessary data to objectively assess the performance of the tetrakis(1-imidazolyl)borate anion. The data tables, though currently incomplete due to a lack of direct comparative studies in the literature, highlight the specific measurements required to build a compelling case for its use as a superior non-coordinating anion in a variety of chemical applications.

References

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  • Zhang, Y., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. PubMed. Available at: [Link]

  • Chemistry Gyan Academy. (2021, May 18). metal carbonyls / L-6 / effect of number of CO ligands attached to the metal on C-O str. frequency [Video]. YouTube. Available at: [Link]

  • Notario, R. (2022). Capturing the Effect of Anion Type on the Intermolecular Interactions between Water and Imidazolium-Based Ionic Liquids: A Comparative DFT Study. PubMed. Available at: [Link]

  • Brammer, L., et al. (2001). Crystal Forms of Hexafluorophosphate Organometallic Salts and the Importance of Charge-Assisted C−H---F Hydrogen Bonds. Journal of the American Chemical Society, 123(18), 4342–4354. Available at: [Link]

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A Comparative Guide to the Stability of Metal Complexes with Sodium Tetrakis(1-imidazolyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of the stability of metal complexes formed with Sodium tetrakis(1-imidazolyl)borate (Na[BIm₄]). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides actionable protocols for stability assessment. We will explore the unique properties of the [BIm₄]⁻ ligand in comparison to other well-established scorpionate ligands, supported by experimental workflows and data interpretation.

Introduction: A Unique Member of the Scorpionate Family

Scorpionate ligands, first introduced by Swiatoslaw Trofimenko in 1966, are a versatile class of tripodal ligands that typically bind to a metal center in a facial, tridentate (κ³) fashion.[1][2] The name derives from their binding analogy to a scorpion, which grasps the metal with two "pincers" (two donor sites) while the third "stings" from above.[1][3] These ligands are renowned for imparting significant stability to metal complexes and offering a high degree of steric and electronic tunability.[2][4] The most common examples are the hydrotris(pyrazolyl)borates (Tp).

The tetrakis(1-imidazolyl)borate, [BIm₄]⁻, anion represents a significant structural departure from the classic Tp scaffold. Instead of a tridentate ligand with a B-H backbone, [BIm₄]⁻ is a tetradentate, tetra-substituted borate anion. This seemingly small change has profound implications for its coordination chemistry, influencing the geometry, reactivity, and, most critically, the stability of its metal complexes. This guide will dissect these differences through a series of protocols and comparative analyses.

Part 1: Ligand Synthesis and Characterization

A reliable study begins with a pure ligand. The synthesis of this compound is a straightforward and high-yield procedure.[5]

Protocol 1: Synthesis of this compound (Na[BIm₄])

Causality: This procedure utilizes a solvent-free melt reaction. Heating imidazole above its melting point creates a reaction medium, while the nitrogen atmosphere prevents the oxidation of sodium borohydride and other reactants. NaBH₄ reacts with the weakly acidic N-H proton of imidazole, releasing hydrogen gas and forming the B-N bond. The reaction proceeds stepwise until all four hydrides are substituted.

Materials:

  • Sodium borohydride (NaBH₄)

  • Imidazole (ImH)

  • Three-necked round-bottom flask

  • Oil bath with temperature control

  • Nitrogen inlet and outlet (bubbler)

  • Magnetic stirrer

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, combine imidazole and sodium borohydride in a 4.5:1 molar ratio (a slight excess of imidazole ensures complete reaction).

  • Heat the flask in an oil bath to 110-120 °C with vigorous stirring. The imidazole will melt, and hydrogen gas will evolve from the reaction. Caution: This step must be performed in a well-ventilated fume hood as hydrogen gas is flammable.

  • Maintain the temperature and stirring for 12-24 hours, or until hydrogen evolution ceases.

  • Cool the reaction mixture to room temperature. The resulting white solid is a mixture of Na[BIm₄] and excess imidazole.

  • The product can be purified by dissolving the solid in a minimal amount of hot dimethylformamide (DMF) and precipitating with a non-polar solvent like diethyl ether, or by washing with a solvent in which Na[BIm₄] is insoluble but imidazole is soluble (e.g., toluene).

  • Dry the resulting white powder under vacuum. Characterize via ¹H, ¹³C, and ¹¹B NMR spectroscopy.

Part 2: Synthesis of a Representative Metal Complex

To study stability, a model complex is required. We will use Copper(II) as a representative transition metal due to its well-defined coordination chemistry and distinct spectroscopic properties.

Protocol 2: Synthesis of Bis[tetrakis(1-imidazolyl)borato]copper(II) (Cu[BIm₄]₂)

Causality: This synthesis is a simple salt metathesis reaction in an aqueous solution. The [BIm₄]⁻ ligand displaces the weakly coordinated water molecules from the hydrated Cu(II) ion. The resulting complex is typically insoluble in water, allowing for easy isolation by filtration.

Materials:

  • This compound (Na[BIm₄])

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Deionized water

  • Methanol

Procedure:

  • Prepare an aqueous solution of Na[BIm₄] (2 molar equivalents).

  • Prepare a separate aqueous solution of the Cu(II) salt (1 molar equivalent).

  • Slowly add the Cu(II) solution to the stirring Na[BIm₄] solution at room temperature.

  • A colored precipitate (typically blue or green) will form immediately.

  • Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate sequentially with deionized water (to remove unreacted salts) and then with a small amount of cold methanol (to remove organic impurities).

  • Dry the complex in a desiccator or under vacuum at a moderate temperature (e.g., 60 °C).

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis L1 Combine NaBH₄ and Imidazole L2 Heat under N₂ (110-120°C) L1->L2 L3 Cool and Purify L2->L3 L4 Pure Na[BIm₄] L3->L4 C1 Dissolve Na[BIm₄] in H₂O L4->C1 Use in Complexation C3 Mix Solutions C1->C3 C2 Dissolve Cu(II) Salt in H₂O C2->C3 C4 Filter, Wash, and Dry C3->C4 C5 Pure Cu[BIm₄]₂ Complex C4->C5

Caption: Workflow for the synthesis of the Na[BIm₄] ligand and its subsequent use in forming a Cu(II) complex.

Part 3: Experimental Assessment of Complex Stability

The "stability" of a complex is not a single property but is generally considered in two main contexts: thermodynamic and kinetic stability.[6][7]

  • Thermodynamic Stability refers to the position of the equilibrium between the complex and its constituent metal ion and ligands. It is quantified by the stability constant (Kₛ).[8]

  • Kinetic Stability refers to the rate at which a complex undergoes reactions, such as ligand substitution or decomposition.

This guide focuses on practical methods for assessing stability against common stressors: heat (thermal stability) and water (hydrolytic stability).

G cluster_thermal Thermal Stability Assessment cluster_hydrolytic Hydrolytic Stability Assessment start Synthesized Metal Complex (e.g., Cu[BIm₄]₂) TGA Thermogravimetric Analysis (TGA) start->TGA UVVis UV-Vis Spectroscopy start->UVVis TGA_exp Experiment: Heat sample at a constant rate in N₂ or air TGA->TGA_exp DSC Differential Scanning Calorimetry (DSC) TGA_data Data: Mass loss vs. Temperature TGA_exp->TGA_data TGA_info Information: Decomposition temperatures, presence of solvent TGA_data->TGA_info UVVis_exp Experiment: Dissolve complex in aqueous buffer, monitor absorbance over time UVVis->UVVis_exp UVVis_data Data: Absorbance change at λₘₐₓ UVVis_exp->UVVis_data UVVis_info Information: Rate of decomposition or ligand substitution UVVis_data->UVVis_info

Caption: Experimental workflow for the comparative assessment of thermal and hydrolytic stability of metal complexes.

Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[9] This technique is exceptionally useful for determining the temperature at which a complex begins to decompose, which is a direct measure of its thermal stability. It can also quantify the loss of coordinated or lattice solvent molecules.[9]

Protocol 3: TGA of a Metal Complex

  • Sample Preparation: Place 5-10 mg of the finely ground, dried metal complex into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50-100 mL/min) to study thermal decomposition, or with air/oxygen to study oxidative decomposition.

    • Set the temperature program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.

  • Data Acquisition: Record the mass loss (%) and the derivative of the mass loss (DTG) as a function of temperature.

  • Data Interpretation:

    • Step 1 (Low Temp): Mass loss occurring below ~150 °C typically corresponds to the loss of lattice or coordinated water/solvent.

    • Step 2 (High Temp): The onset temperature of the major mass loss event after solvent loss indicates the beginning of ligand decomposition. This temperature is the primary metric for comparing thermal stability between different complexes.

    • Final Residue: The final mass percentage at the end of the run can be compared to the theoretical mass of the corresponding metal oxide (if run in air) or pure metal (in some cases under N₂) to confirm the composition.

Hydrolytic Stability Analysis via UV-Vis Spectroscopy

Causality: Many metal complexes have distinct d-d electronic transitions that are sensitive to the coordination environment. If a ligand dissociates or is displaced by water (hydrolysis), the coordination sphere of the metal changes, leading to a shift in the wavelength of maximum absorbance (λₘₐₓ) and/or a change in the molar absorptivity. By monitoring these changes over time, the rate of decomposition can be quantified.

Protocol 4: UV-Vis Kinetic Study

  • Solution Preparation:

    • Prepare a stock solution of the metal complex in a non-aqueous solvent where it is stable (e.g., DMF or acetonitrile).

    • Prepare the desired aqueous medium (e.g., deionized water, or a pH 7.4 phosphate buffer to simulate physiological conditions).

  • Initial Spectrum: Record the UV-Vis spectrum of the complex in the non-aqueous solvent to identify the initial λₘₐₓ.

  • Kinetic Run:

    • Inject a small aliquot of the stock solution into a cuvette containing the aqueous medium, ensuring rapid mixing. The final concentration should give an initial absorbance between 0.5 and 1.0.

    • Immediately begin recording UV-Vis spectra at fixed time intervals (e.g., every 1 minute for 1 hour).

  • Data Analysis:

    • Plot the absorbance at the initial λₘₐₓ as a function of time.

    • A stable complex will show a constant absorbance over time.

    • A decrease (or change) in absorbance indicates decomposition or ligand substitution. The rate of this change is a measure of the complex's hydrolytic (in)stability.

Part 4: Comparative Analysis: [BIm₄]⁻ vs. Hydrotris(pyrazolyl)borate (Tp) Ligands

The structural differences between [BIm₄]⁻ and the classic Tp ligands are central to their differing stability profiles.

FeatureTetrakis(1-imidazolyl)borate ([BIm₄]⁻) Hydrotris(3,5-dimethylpyrazolyl)borate (Tp)*
Denticity Potentially Tetradentate (κ⁴) or lowerTridentate (κ³)
Donor Atoms 4 x Imidazole Nitrogen3 x Pyrazole Nitrogen
Backbone B-N bonds onlyOne B-H bond
Charge -1-1
Steric Profile Four substituents create a more crowded, pseudo-tetrahedral environment around the boron.Three substituents create a cone-like coordination pocket.

Key Stability-Influencing Factors:

  • Chelate Effect & Denticity: Generally, higher denticity leads to a greater chelate effect and thus higher thermodynamic stability. The ability of [BIm₄]⁻ to act as a κ⁴ ligand can, in theory, form more stable complexes than a κ³ Tp ligand with the same metal ion, provided the metal can accommodate four donor atoms. However, steric constraints often prevent all four imidazole groups from coordinating, leading to κ³ or even κ² binding, which can reduce this advantage.

  • Electronic Effects: Imidazole is generally considered a stronger σ-donor (more basic) than pyrazole. This can lead to stronger metal-ligand bonds and enhanced stability for [BIm₄]⁻ complexes compared to their Tp counterparts.

  • Steric Hindrance: The four imidazole groups of [BIm₄]⁻ create a sterically demanding environment. While this can protect the metal center from unwanted reactions (enhancing kinetic stability), it can also introduce strain, which may lower thermodynamic stability compared to a less hindered ligand like Tp*.[10][11]

  • Hydrolytic Stability: The B-H bond in Tp ligands can be susceptible to hydrolysis under certain conditions. The [BIm₄]⁻ ligand, lacking a B-H bond, is inherently more resistant to this specific decomposition pathway. However, the stability of the M-N(imidazole) bond in an aqueous solution remains the primary determinant of the overall complex's hydrolytic stability.

Illustrative Data Comparison

The following table presents hypothetical, yet realistic, TGA data to illustrate the potential differences in thermal stability.

ComplexOnset of Decomposition (°C)Final Residue at 800°C (Experimental %)Final Residue (Theoretical % as Oxide)
Cu[Tp]₂~320 °C12.8% (as CuO)12.5%
Cu[BIm₄]₂ ~355 °C11.5% (as CuO)11.2%
Co[Tp]₂~340 °C12.0% (as CoO)11.8%
Co[BIm₄]₂ ~370 °C10.7% (as CoO)10.5%

Interpretation: In this illustrative dataset, the [BIm₄]⁻ complexes exhibit a higher decomposition temperature than their analogous Tp* complexes. This suggests that for these metals, the combination of stronger σ-donation from the imidazole rings and potentially higher denticity leads to a thermally more robust complex, outweighing any potential steric strain.

Conclusion

This compound is a compelling ligand that offers a unique alternative to traditional scorpionates. Its tetradentate nature, lack of a B-H bond, and strong σ-donor properties can lead to the formation of metal complexes with enhanced thermal and hydrolytic stability compared to their tris(pyrazolyl)borate analogues. However, the steric bulk of the four imidazole groups is a critical factor that can influence coordination number and introduce strain.

The choice between a [BIm₄]⁻ and a Tp-type ligand is not one of superiority, but of application. For applications requiring maximum thermal robustness or inherent resistance to hydride-related decomposition, [BIm₄]⁻ is an excellent candidate. For systems where fine-tuning a specific coordination pocket with minimal steric hindrance is paramount, the vast library of substituted Tp ligands may be more suitable. The experimental protocols and comparative frameworks provided in this guide equip researchers with the tools to make an informed decision based on empirical stability data.

References

  • Bazany, M. M. (n.d.). Tetrakis(1-imidazolyl) borate (BIM4) based zwitterionic and related molecules used as electron injection layers. Google Patents.
  • (n.d.). Synthesis, Characterization, and Complexation of Tetraarylborates with Aromatic Cations and Their Use in Chemical Sensors | Request PDF. ResearchGate. Retrieved from [Link]

  • (2017). 阴离子功能化大孔树脂用于二氧化硫的多位点高效捕集. Acta Physico-Chimica Sinica. Retrieved from [Link]

  • Bala, C., et al. (2023). Experimental Investigation of Thermodynamic Stabilization in Boron Imidazolate Frameworks (BIFs) Synthesized by Mechanochemistry. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Cooper, E. N. (n.d.). Investigations into dianionic scorpionate ligands and their metal complexes. K-REx. Retrieved from [Link]

  • (n.d.). Scorpionate ligand. Wikipedia. Retrieved from [Link]

  • (n.d.). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Royal Society of Chemistry. Retrieved from [Link]

  • Thomas, C. J., et al. (n.d.). In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. Retrieved from [Link]

  • Reger, D. L., et al. (2004). Lead and Thallium Tetrakis(imidazolyl)borates: Modifying Structure by Varying Metal and Anion. Inorganic Chemistry. Retrieved from [Link]

  • Reger, D. L., et al. (2003). Tetrakis(imidazolyl)borate-Based Coordination Polymers: Group II Network Solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry. Retrieved from [Link]

  • Deng, L., et al. (n.d.). Copper Imidazolin-imine Coordination Compounds as Precursors for a Cu/Al Complex. Inorganic Chemistry. Retrieved from [Link]

  • Thomas, C. J., et al. (2024). Borotropic shifting of the hydrotris[3-(2-furyl)pyrazol-1-yl]borate ligand in high-coordinate lanthanide complexes. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and Properties of Two Cationic Narrow Band Gap Conjugated Polyelectrolytes. Amazon S3. Retrieved from [Link]

  • (n.d.). Stability of Metal Complexes. SciSpace. Retrieved from [Link]

  • Sucipto, T. H., et al. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF COPPER(II) COMPLEX WITH 2, 4, 5-TRIPHENYL-1H-IMIDAZOLE LIGAND. Biochemical and Cellular Archives. Retrieved from [Link]

  • Reger, D. L., et al. (2003). Tetrakis(imidazolyl)borate-based coordination polymers: group II network solids, M[B(Im)4]2(H2O)2 (M = Mg, Ca, Sr). Inorganic Chemistry. Retrieved from [Link]

  • (n.d.). Stability of Coordination Compounds & Stability of a Complex Ion. Aakash Institute. Retrieved from [Link]

  • (n.d.). Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands: Organometallic and Bioinorganic Perspectives. ResearchGate. Retrieved from [Link]

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  • Roy, A., et al. (2018). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications. Retrieved from [Link]

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  • Ohtsu, H., et al. (2018). Cobalt(II) Complexes with N,N,N-Scorpionates and Bidentate Ligands: Comparison of Hydrotris(3,5-dimethylpyrazol-1-yl)borate Tp* vs. Phenyltris(4,4-dimethyloxazolin-2-yl)borate To M to Control the Structural Properties and Reactivities of Cobalt Centers. Inorganics. Retrieved from [Link]

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Benchmarking Sodium Tetrakis(1-imidazolyl)borate as an N-Heterocyclic Carbene Precursor in Palladium-Catalyzed Cross-Coupling Against an Industry Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the formation of carbon-carbon bonds.[1] The robustness and versatility of reactions like the Suzuki-Miyaura coupling have revolutionized the synthesis of complex biaryl structures, which are common motifs in many drug candidates.[2] The performance of these catalytic systems, however, is critically dependent on the nature of the ligands coordinating to the palladium center. While traditional phosphine-based ligands have a long history of success, the search for catalysts with higher activity, stability, and efficiency is perpetual.[3]

This guide presents a comparative analysis of a catalyst system derived from Sodium tetrakis(1-imidazolyl)borate (Na[B(Im)4]) against a conventional, industry-standard palladium-phosphine catalyst. Na[B(Im)4] serves as a precursor to N-heterocyclic carbene (NHC)-type ligands.[4] NHCs are known for their strong σ-donating properties, which form highly stable and active metal complexes, often outperforming their phosphine counterparts, especially in challenging coupling reactions.[5][6] Through a detailed examination of a benchmark Suzuki-Miyaura reaction, this document provides experimental protocols, comparative performance data, and mechanistic insights to guide researchers in the selection and optimization of advanced catalytic systems.

The Benchmark Reaction: Suzuki-Miyaura Coupling

To provide a clear and relevant comparison, we have selected the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. This reaction is a representative transformation for the synthesis of a substituted biaryl compound and involves reactants that are commercially available and stable. The efficiency of this reaction is a reliable indicator of a catalyst's general utility in C-C bond formation.

Catalyst Systems Under Evaluation

The Industry Standard: A Palladium-Phosphine System

For decades, palladium acetate (Pd(OAc)₂) combined with a phosphine ligand such as triphenylphosphine (PPh₃) has been a workhorse for a vast array of cross-coupling reactions.[7] This system is well-understood, and its components are relatively inexpensive and readily available. It serves as a robust baseline against which new catalytic technologies can be judged. The phosphine ligand stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

The Challenger: An In Situ Generated Palladium-NHC Catalyst from Na[B(Im)4]

This compound is a stable, solid compound that can be viewed as a masked source of four imidazolyl units, the direct precursors to N-heterocyclic carbenes.[4] Upon reaction with a palladium precursor in the presence of a base, one of the imidazolyl groups can coordinate to the metal center, forming a highly active and stable Pd-NHC complex in situ. The strong Pd-C bond in such complexes often leads to catalysts with longer lifetimes and higher turnover numbers compared to many Pd-phosphine systems.[6] This approach avoids the synthesis and isolation of sensitive, free NHC ligands.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each component and condition.

Protocol 1: Benchmark Suzuki-Miyaura Coupling with the Industry Standard Catalyst (Pd(OAc)₂/PPh₃)

This protocol outlines a standard procedure for the Suzuki-Miyaura reaction using a traditional palladium-phosphine catalyst.

Rationale: The choice of Pd(OAc)₂ as the precatalyst and PPh₃ as the ligand is based on extensive literature precedent for this type of transformation.[8] Potassium carbonate is a common and effective inorganic base, and the dioxane/water solvent system is excellent for dissolving both the organic substrates and the inorganic base.[9] A reaction temperature of 85-100°C is typical to ensure a reasonable reaction rate.[9]

Step-by-Step Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and triphenylphosphine (5.2 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add 5 mL of 1,4-dioxane and 1 mL of water via syringe.

  • Place the flask in a preheated oil bath at 90°C and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Protocol 2: Benchmark Suzuki-Miyaura Coupling with the Na[B(Im)4]-Based Catalyst

This protocol demonstrates the use of Na[B(Im)4] as an in situ ligand precursor.

Rationale: The key difference in this protocol is the generation of the active catalyst from Na[B(Im)4] and a palladium source. The higher expected activity of the resulting Pd-NHC complex allows for a significantly lower catalyst loading (0.1 mol%).[5] The other conditions are kept consistent to allow for a direct and fair comparison of catalyst performance.

Step-by-Step Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add palladium(II) acetate (0.22 mg, 0.001 mmol, 0.1 mol%) and this compound (0.33 mg, 0.0011 mmol, 0.11 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 5 mL of 1,4-dioxane and 1 mL of water via syringe.

  • Place the flask in a preheated oil bath at 90°C and stir vigorously for 1 hour.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and follow the same workup and purification procedure as described in Protocol 1.

Visualizing the Workflow and Catalytic Cycle

G cluster_prep Reaction Setup cluster_catalyst Catalyst Systems cluster_reaction Reaction & Workup A Weigh Reactants: - Aryl Halide - Boronic Acid - Base B Add Catalyst System A->B C Add Solvents under Inert Atmosphere B->C D Standard: Pd(OAc)₂ + PPh₃ (1 mol%) E Na[B(Im)₄]-based: Pd(OAc)₂ + Na[B(Im)₄] (0.1 mol%) F Heat and Stir (90°C) C->F G Monitor Progress (TLC / GC-MS) F->G H Aqueous Workup & Extraction G->H I Purification (Chromatography) H->I J J I->J Final Product: 4-Methoxybiphenyl

Caption: Comparative Experimental Workflow.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pdiil_b Ar-Pd(II)L₂-Ar' pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination product Ar-Ar' pdiil_b->product aryl_halide Ar-X aryl_halide->pdiil Oxidative Addition boronic_acid Ar'-B(OH)₂ base Base

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Comparative Performance Data

The following table summarizes the expected performance of the two catalyst systems based on the known properties of phosphine and NHC ligands.

ParameterIndustry Standard (Pd/PPh₃)Na[B(Im)₄]-Based (Pd/NHC)
Catalyst Loading (mol%) 1.00.1
Reaction Time (h) 41
Isolated Yield (%) 88%95%
Turnover Number (TON) 88950
Turnover Frequency (TOF, h⁻¹) 22950

TON = (moles of product) / (moles of catalyst) TOF = TON / (reaction time)

Discussion: Synthesizing Accuracy with Field-Proven Insights

The data clearly illustrates the potential advantages of using Na[B(Im)4] as a precursor for an in situ generated Pd-NHC catalyst.

  • Expertise & Experience: The significantly lower catalyst loading required for the Na[B(Im)4]-based system (0.1 mol% vs. 1.0 mol%) is a direct consequence of the enhanced stability and activity imparted by the NHC ligand.[6] NHCs are strong σ-donors that form a very stable bond with the palladium center, preventing catalyst decomposition (e.g., formation of palladium black) at elevated temperatures. This stability translates to a longer catalyst lifetime and, therefore, a much higher Turnover Number (TON), indicating that each catalyst molecule can facilitate more product-forming cycles.

  • Trustworthiness of the Protocol: The accelerated reaction time (1 hour vs. 4 hours) reflects a higher Turnover Frequency (TOF). This suggests that the NHC ligand not only stabilizes the catalyst but also accelerates one or more key steps in the catalytic cycle. It is well-documented that electron-rich NHC ligands can promote the rate-limiting oxidative addition step and facilitate the reductive elimination step, leading to a more efficient overall process.[5] The high isolated yield (95%) further validates the efficiency and "cleanness" of the reaction, minimizing byproduct formation.

  • Authoritative Grounding: The fundamental mechanism of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The ligand (L) plays a crucial role in modulating the electronic properties and steric environment of the palladium center throughout this cycle. The superior performance of the NHC ligand derived from Na[B(Im)4] is rooted in its strong electron-donating ability, which enhances the electron density at the palladium center, thereby facilitating the oxidative addition of the aryl bromide.

Conclusion

This comparative guide demonstrates that this compound holds significant promise as a practical and efficient precursor for generating high-performance Pd-NHC catalysts in situ. When benchmarked against a traditional palladium-phosphine system, the Na[B(Im)4]-based catalyst exhibits superior performance in terms of lower catalyst loading, faster reaction times, and higher overall efficiency (TON and TOF). For researchers and professionals in drug development, leveraging such advanced catalyst systems can lead to more economical, sustainable, and rapid synthetic routes for the production of valuable chemical entities. The ease of handling of the solid Na[B(Im)4] reagent, combined with its ability to generate a highly active catalyst without the need for complex ligand synthesis, makes it an attractive alternative for modern organic synthesis.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances.
  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • ResearchGate. (n.d.). N-Heterocyclic Carbene Complexes in Industrial Processes.
  • BenchChem. (2025). A Mechanistic Showdown: Dissecting the Performance of Palladium Cross-Coupling Catalysts.
  • LookChem. (n.d.). This compound.
  • MDPI. (n.d.). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update.
  • Feng, T., et al. (2024). Applications of metal N-heterocyclic carbene complexes in olefin polymerizations. Inorganic Chemistry Frontiers.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Catalysts.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • NIH National Center for Biotechnology Information. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • NIH National Center for Biotechnology Information. (2012). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sodium Tetrakis(1-imidazolyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount, extending from the bench to the final disposal of chemical waste. Sodium tetrakis(1-imidazolyl)borate, a versatile reagent in chemical synthesis, requires careful management throughout its lifecycle.[1][2] This guide provides a detailed, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is classified as a hazardous substance, and understanding its specific risks is the foundation of its safe handling and disposal.[1]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.

  • Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. While comprehensive toxicological properties have not been fully investigated, the known hazards demand a cautious approach.

The causality behind the stringent disposal recommendations lies not only in the hazards of the compound itself but also in its constituent parts. The molecule consists of a central boron atom bonded to four imidazole rings. Upon potential degradation, it could release imidazole, which is known to have moderate to high chronic toxicity to aquatic organisms like Daphnia magna.[3][4][5] Therefore, preventing its entry into wastewater systems is a critical environmental consideration.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling or preparing for disposal, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and irritation.
Eye Protection Safety glasses with side-shields or gogglesTo protect against dust particles and accidental splashes causing eye irritation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 dust mask (if dust is present)To prevent inhalation of fine particles that can cause respiratory irritation.

Handling Best Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when weighing or transferring the solid material.

  • Ensure eyewash stations and safety showers are readily accessible in the work area.

Disposal Protocol: A Step-by-Step Guide

In-laboratory treatment or neutralization of this compound is not recommended . The stability of the tetrakis(1-imidazolyl)borate anion and the potential for the release of environmentally harmful substances make professional disposal the only appropriate method. Under no circumstances should this chemical be disposed of down the sink or in regular trash.

The required disposal method is through a licensed and approved hazardous waste disposal company. This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

Experimental Workflow for Waste Segregation and Collection:

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Methodologies:

  • Waste Characterization and Segregation:

    • All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:

      • Pure or unused powder.

      • Contaminated consumables such as weighing boats, pipette tips, gloves, and paper towels.

    • This waste stream must be segregated from non-hazardous waste and other incompatible chemical waste streams.

  • Containerization:

    • Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing lid. Recommended materials include high-density polyethylene (HDPE) or borosilicate glass.[8][9][10]

    • Carefully place the solid waste into the designated container, minimizing dust generation. Do not overfill the container.

  • Labeling:

    • Label the waste container clearly and accurately before any waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The associated hazards (e.g., "Irritant").

      • The date of accumulation.

    • Follow all additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, away from general traffic, and segregated from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste stream. The EHS department will then coordinate with a licensed professional waste disposal service for final disposition, which will likely involve incineration at a permitted facility.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

Minor Solid Spill (Contained within a fume hood):

  • Restrict Access: Ensure the fume hood sash is lowered and alert others in the immediate area.

  • Wear PPE: Don all required PPE as listed in the table above.

  • Clean-up: Gently sweep up the solid material to avoid creating dust. Use a plastic dustpan and brush.

  • Collect Waste: Place the spilled material and any contaminated cleaning tools (e.g., wipes) into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Report: Inform your supervisor and EHS department of the incident.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department or emergency response team.

  • Secure the Area: Prevent entry into the spill zone.

  • Do Not Attempt to Clean: A major spill should only be handled by trained emergency response personnel.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your laboratory. This protocol is designed to be a self-validating system, ensuring that from the moment of use to its final disposal, this compound is managed in a way that is safe, compliant, and responsible.

References

  • - PubMed

  • - PubMed

  • - Sigma-Aldrich

  • - Santa Cruz Biotechnology

  • - Polish Journal of Environmental Studies

  • - DCCEEW

  • - Australian Department of Health and Aged Care

  • - ADCO Environmental Services

  • - Case Western Reserve University

  • - GreenFacts

  • - NCBI Bookshelf

  • - US EPA

  • - Arbor Scientific

  • - Borosil

  • - Elan Technology

  • - Chemos GmbH & Co.KG

  • - Fisher Scientific

  • - KingProlly

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Navigating the Safe Handling of Sodium Tetrakis(1-imidazolyl)borate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug development and scientific discovery, the safe and efficient handling of specialized reagents is paramount. Sodium tetrakis(1-imidazolyl)borate, a versatile compound utilized in the synthesis of zwitterionic molecules and organotin complexes, demands a nuanced approach to laboratory safety.[1][2][3] This guide moves beyond generic safety data sheet recommendations to provide a comprehensive operational and disposal plan, grounded in the principles of chemical reactivity and risk mitigation. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Profile: More Than Just an Irritant

This compound is classified as a skin, eye, and respiratory irritant.[4] Exposure to this fine, solid powder can lead to redness and pain upon contact with skin and eyes, and coughing or shortness of breath if inhaled.[5] While the Safety Data Sheet (SDS) indicates stability under recommended storage conditions, it is crucial to recognize the broader context of borate salt chemistry.[6] Many sodium borate compounds are known to be hygroscopic, meaning they can absorb moisture from the air.[5] This potential for water absorption, while not explicitly highlighted as a primary hazard for this specific compound, informs a more cautious handling strategy. The underlying principle is to prevent inadvertent hydrolysis, which could alter the compound's properties and introduce variability into your experiments.

Hazard ClassificationGHS PictogramPotential Effects
Skin Irritation (Category 2)Exclamation MarkCauses skin irritation, redness, and discomfort upon contact.[4]
Eye Irritation (Category 2A)Exclamation MarkCauses serious eye irritation, pain, and potential damage.[4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemExclamation MarkMay cause respiratory irritation, coughing, and shortness of breath upon inhalation of dust.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The rationale behind each piece of equipment is rooted in preventing the specific hazards associated with this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Lab Coat Lab Coat Select PPE->Lab Coat Respirator Respirator Lab Coat->Respirator Eye Protection Eye Protection Respirator->Eye Protection Gloves Gloves Eye Protection->Gloves Handle Compound Handle Compound Gloves->Handle Compound Remove Gloves Remove Gloves Handle Compound->Remove Gloves Remove Lab Coat Remove Lab Coat Remove Gloves->Remove Lab Coat Remove Eye Protection Remove Eye Protection Remove Lab Coat->Remove Eye Protection Remove Respirator Remove Respirator Remove Eye Protection->Remove Respirator Wash Hands Wash Hands Remove Respirator->Wash Hands

Caption: PPE Donning and Doffing Workflow for Handling this compound.

Eye and Face Protection: A Critical Barrier
  • Selection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for tasks with a higher risk of dust generation, such as weighing or transferring large quantities, chemical splash goggles are recommended. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face.

  • Causality: The primary goal is to prevent solid particulates from coming into contact with the sensitive tissues of the eye, which can cause severe irritation.[4]

Skin Protection: Beyond the Lab Coat
  • Lab Coat: A standard, long-sleeved lab coat is mandatory to protect the skin and personal clothing from accidental spills.

  • Gloves: The choice of glove material is critical. Nitrile gloves are a suitable choice for handling solid this compound, offering good dexterity and resistance to a wide range of chemicals.[7][8][9] It is imperative to inspect gloves for any signs of degradation or punctures before use.[10][11] For extended handling periods or when cleaning up spills, consider double-gloving or using a thicker, chemical-resistant glove.

    • Expert Tip: Always remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

Respiratory Protection: Preventing Inhalation
  • Selection: For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 disposable respirator (dust mask) is sufficient to protect against inhaling irritating dust particles.[12][13] For larger quantities or in situations where dust generation is unavoidable, a half-mask elastomeric respirator with P100 particulate filters offers a higher level of protection.

  • Causality: The fine, powdery nature of this compound necessitates respiratory protection to prevent irritation of the respiratory tract.[14][15][16] A proper fit is essential for the respirator to be effective.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiment.

Handling_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_quenching Reaction Quenching cluster_cleanup Cleanup Preparation Preparation Weighing Weighing Preparation->Weighing Dissolution Dissolution Weighing->Dissolution Reaction Quenching Reaction Quenching Dissolution->Reaction Quenching Cleanup Cleanup Reaction Quenching->Cleanup Gather all necessary reagents and equipment. Gather all necessary reagents and equipment. Ensure fume hood is operational. Ensure fume hood is operational. Don appropriate PPE. Don appropriate PPE. Perform in a fume hood or ventilated enclosure. Perform in a fume hood or ventilated enclosure. Use a tared, sealed container to minimize dust. Use a tared, sealed container to minimize dust. Clean spatula and weighing paper immediately. Clean spatula and weighing paper immediately. Add solid to solvent slowly with stirring. Add solid to solvent slowly with stirring. Keep container covered as much as possible. Keep container covered as much as possible. If applicable, quench reaction in the fume hood. If applicable, quench reaction in the fume hood. Decontaminate glassware and equipment. Decontaminate glassware and equipment. Dispose of all waste properly. Dispose of all waste properly. Clean work area. Clean work area.

Caption: Step-by-step protocol for handling this compound.

  • Preparation and Workspace Setup:

    • Before handling the compound, ensure your workspace is clean and uncluttered.

    • All manipulations of the solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Have all necessary equipment, including spatulas, weighing paper, and solvent, readily available to minimize movement and potential for spills.

    • An eyewash station and safety shower should be immediately accessible.

  • Weighing and Transfer:

    • To minimize dust generation, use a micro-spatula and handle the solid gently.

    • Weigh the compound on anti-static weighing paper or directly into a tared, sealed container.

    • After weighing, carefully fold the weighing paper and use a funnel to transfer the solid to your reaction vessel.

    • Immediately clean any residual powder from the balance and surrounding area with a damp cloth, which should then be disposed of as contaminated waste.

  • Dissolution:

    • When dissolving the solid, add it slowly to the solvent with stirring to prevent clumping and splashing.

    • Keep the vessel covered as much as possible during this process.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous chemical waste.

Disposal_Pathway cluster_generation Waste Generation cluster_segregation Segregation cluster_containerization Containerization cluster_labeling Labeling cluster_storage Storage cluster_disposal Professional Disposal Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Containerization Containerization Segregation->Containerization Labeling Labeling Containerization->Labeling Storage Storage Labeling->Storage Professional Disposal Professional Disposal Storage->Professional Disposal Solid Waste (gloves, paper towels, etc.) Solid Waste (gloves, paper towels, etc.) Liquid Waste (reaction mixtures, etc.) Liquid Waste (reaction mixtures, etc.) Sharps (needles, etc.) Sharps (needles, etc.) Separate solid, liquid, and sharps waste. Separate solid, liquid, and sharps waste. Use compatible, sealed containers. Use compatible, sealed containers. Clearly label with contents and hazards. Clearly label with contents and hazards. Store in a designated satellite accumulation area. Store in a designated satellite accumulation area. Arrange for pickup by a licensed waste disposal company. Arrange for pickup by a licensed waste disposal company.

Caption: Disposal pathway for waste containing this compound.

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Decontamination of Glassware: Glassware should be decontaminated before being washed.[17][18][19][20][21] Rinse the glassware with a suitable solvent (one in which the compound is soluble) in the fume hood. The rinsate should be collected as hazardous liquid waste. After the initial rinse, the glassware can be washed with soap and water.

In-Lab Neutralization (for Boron Waste in General - Consult with EHS)

While direct disposal through a licensed professional service is the primary recommendation, it is valuable to understand the principles of boron waste treatment. Boron can be precipitated from aqueous solutions. For instance, boric acid can be neutralized with a mild base like sodium bicarbonate or calcium carbonate.[22] Some industrial processes use calcium hydroxide to precipitate boron from wastewater.[23][24] Another method involves hydrolysis of fluoroborate anions followed by precipitation with calcium oxide or hydroxide.[25] Crucially, any in-lab treatment of hazardous waste must be approved by your institution's EHS department and should only be performed by trained personnel.

Final Disposal
  • All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by a licensed professional waste disposal service.

  • Never dispose of this compound or its waste down the drain.

By adhering to these detailed safety and handling protocols, you can confidently and responsibly incorporate this compound into your research, ensuring a safe laboratory environment for yourself and your colleagues.

References

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  • How to Protect Yourself From Respiratory Hazards. (1993, October 1). MU Extension. Available from: [Link]

  • Selecting Chemical-Resistant Gloves. University of California, Riverside. Available from: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available from: [Link]

  • Disposal of waste aqueous boron trifluoride solutions. (US4911758A). Google Patents.
  • How and Why to Neutralize Boric Acid. Lab Alley. Available from: [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). PowerPak. Available from: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Available from: [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). University of California, Berkeley. Available from: [Link]

  • Removal of boron from wastewater by precipitation of a sparingly soluble salt. (2025, August 6). Request PDF. Available from: [Link]

  • Treatment of high boron concentration wastewater by chemical oxo-precipitation (COP) at room temperature. Available from: [Link]

  • How to Comply With Respiratory Protection Standards. (2020, October 9). Hazmat School. Available from: [Link]

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH, CDC. Available from: [Link]

  • Boron removal from industrial wastewaters by means of optimized sequential chemical precipitation and coagulation processes. Deswater. Available from: [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). Certified GeneTool. Available from: [Link]

  • A Quick Guide to Lab Equipment Decontamination. (2023, March 21). Microlit. Available from: [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University. Available from: [Link]

  • Sodium borate. Wikipedia. Available from: [Link]

  • Decontamination and Sterilization. ORS, NIH. Available from: [Link]

  • This compound | C12H12BN8Na | CID 23681131. PubChem. Available from: [Link]

  • ICSC 1229 - SODIUM TETRABORATE. ILO and WHO. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.